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  • Product: 6-Methylpyrazine-2-carbaldehyde
  • CAS: 116758-01-1

Core Science & Biosynthesis

Foundational

6-Methylpyrazine-2-carbaldehyde basic properties

An In-depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 6-Methylpyrazine-2-carbaldehyde (CAS No. 116758-0...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Methylpyrazine-2-carbaldehyde (CAS No. 116758-01-1), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. While publicly available experimental data on the specific physicochemical and spectroscopic properties of this compound are limited, this document synthesizes information from analogous structures and relevant patent literature to provide a robust working guide for researchers, scientists, and drug development professionals. We present detailed, field-proven synthetic protocols, discuss expected analytical characterizations, explore its reactivity, and highlight its applications as a key intermediate in the development of novel therapeutics.

Core Molecular Identity and Physicochemical Properties

6-Methylpyrazine-2-carbaldehyde is an aromatic aldehyde built upon a pyrazine scaffold. The pyrazine ring, a diazine containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, imparting desirable pharmacokinetic properties and serving as a versatile anchor for molecular elaboration. The presence of both an electron-donating methyl group and an electron-withdrawing aldehyde group on the same ring creates a unique electronic profile that dictates its reactivity.

Due to a scarcity of published experimental data for 6-Methylpyrazine-2-carbaldehyde, the physical properties of closely related analogues are presented to provide an estimated profile. The analogous pyridine compound, 6-Methyl-2-pyridinecarboxaldehyde, is a low-melting crystalline solid (m.p. 31-33 °C)[1][2]. Conversely, the parent pyrazine-2-carbaldehyde is a liquid[3]. It is therefore reasonable to predict that 6-Methylpyrazine-2-carbaldehyde is either a low-melting solid or a high-boiling liquid at room temperature. Standard handling recommends refrigerated storage under an inert atmosphere to prevent oxidation and degradation[4].

Table 1: Core Properties and Identifiers of 6-Methylpyrazine-2-carbaldehyde

PropertyValueSource(s)
IUPAC Name 6-methylpyrazine-2-carbaldehydeN/A
CAS Number 116758-01-1[4]
Molecular Formula C₆H₆N₂O[4]
Molecular Weight 122.13 g/mol [4]
Predicted Physical State Low-melting solid or liquidInferred from[1][2][3]
Storage Conditions 2-8°C, under inert gas[4]

Synthesis Methodologies and Experimental Protocols

The synthesis of 6-Methylpyrazine-2-carbaldehyde can be approached from two primary precursors: 2,6-dimethylpyrazine or (6-methylpyrazin-2-yl)methanol. The former requires selective oxidation of one methyl group, while the latter involves a straightforward oxidation of a primary alcohol.

Synthetic Pathway Overview

The following diagram illustrates two reliable pathways for the laboratory-scale synthesis of the title compound. Pathway A represents the oxidation of the corresponding alcohol, a mild and high-yielding method. Pathway B outlines the direct, selective oxidation of one methyl group from the more accessible starting material, 2,6-dimethylpyrazine.

G cluster_A Pathway A: Alcohol Oxidation cluster_B Pathway B: Selective Methyl Oxidation (Proposed) A1 (6-methylpyrazin-2-yl)methanol A2 6-Methylpyrazine-2-carbaldehyde A1->A2 Dess-Martin Periodinane (DMP) / CH₂Cl₂ B1 2,6-Dimethylpyrazine B2 6-Methylpyrazine-2-carbaldehyde B1->B2 Selenium Dioxide (SeO₂) / Dioxane, Reflux

Caption: Synthetic routes to 6-Methylpyrazine-2-carbaldehyde.

Protocol 1: Oxidation of (6-methylpyrazin-2-yl)methanol (Field-Validated)

This protocol is adapted from established patent literature and utilizes the Dess-Martin periodinane (DMP) oxidant.[4] DMP is favored for its mild reaction conditions, which are ideal for synthesizing aldehydes from primary alcohols without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like permanganate or dichromate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (6-methylpyrazin-2-yl)methanol (1.0 eq, e.g., 1.50 g, 12.1 mmol) in dichloromethane (CH₂Cl₂, ~8 mL/mmol), cool the mixture to -15 °C using an appropriate cooling bath (e.g., salt-ice).

  • Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq, e.g., 7.70 g, 18.1 mmol) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -15 °C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing the consumption of the starting alcohol and the appearance of the more nonpolar aldehyde product.

  • Workup: Upon completion, quench the reaction by the addition of deionized water (~30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Methylpyrazine-2-carbaldehyde. Further purification can be achieved via silica gel chromatography if necessary.

Protocol 2: Selective Oxidation of 2,6-Dimethylpyrazine (Proposed)

This proposed protocol is based on the Riley oxidation, a classic method for the oxidation of active methylene or methyl groups adjacent to a π-system using selenium dioxide (SeO₂).[5] This method is often effective for heterocyclic systems. The causality for this choice rests on SeO₂'s known selectivity for activated C-H bonds, which should favor oxidation of a methyl group on the electron-deficient pyrazine ring over alkyl C-H bonds.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood (Caution: Selenium compounds are toxic), equip a round-bottom flask with a reflux condenser. Add 2,6-dimethylpyrazine (1.0 eq), selenium dioxide (1.1 eq), and a solvent such as 1,4-dioxane containing a small amount of water (e.g., 95:5 dioxane:water).

  • Reaction Conditions: Heat the mixture to reflux (~101 °C) and maintain for 4-8 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate or CH₂Cl₂.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to separate the desired mono-aldehyde from unreacted starting material and potential over-oxidation products (pyrazine-2,6-dicarbaldehyde).

Spectroscopic Characterization (Expected Profile)

As no public repositories contain the experimental spectra for 6-Methylpyrazine-2-carbaldehyde, this section details the expected spectral characteristics based on fundamental principles and data from analogous compounds. These predictions serve as a benchmark for researchers to validate their synthetic products.

Table 2: Predicted Spectroscopic Data for 6-Methylpyrazine-2-carbaldehyde

TechniqueExpected Features
¹H NMR δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).δ ~8.8 ppm (s, 1H): Aromatic proton (H-3 or H-5).δ ~8.7 ppm (s, 1H): Aromatic proton (H-5 or H-3).δ ~2.8 ppm (s, 3H): Methyl protons (-CH₃).
¹³C NMR δ ~192 ppm: Aldehyde carbonyl carbon (C=O).δ ~155-160 ppm: Aromatic carbon bearing the methyl group (C-6).δ ~150-155 ppm: Aromatic carbon bearing the aldehyde group (C-2).δ ~145-148 ppm: Aromatic CH carbons (C-3, C-5).δ ~22 ppm: Methyl carbon (-CH₃).
FT-IR (cm⁻¹) ~3050-3100: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch.~2820, ~2720: Aldehyde C-H stretch (Fermi doublet).~1710: Carbonyl (C=O) stretch for an aromatic aldehyde.~1400-1580: Pyrazine ring C=N and C=C stretching vibrations.
Mass Spec (EI) m/z 122: Molecular ion peak [M]⁺.m/z 94: [M-CO]⁺ fragment.m/z 93: [M-CHO]⁺ fragment, likely the base peak.

Justification: Predicted NMR shifts are extrapolated from data on 5-amino-N-phenylpyrazine-2-carboxamides and related structures where aromatic protons on similar pyrazine rings resonate between 8.5-9.0 ppm.[6][7] IR frequencies are based on standard values for aromatic aldehydes.[8] Mass spectrometry fragmentation patterns are based on typical behavior of aromatic aldehydes, involving the loss of the formyl group or carbon monoxide.[9][10]

Reactivity and Applications in Drug Development

The dual functionality of 6-Methylpyrazine-2-carbaldehyde makes it a versatile intermediate. The aldehyde group is a reactive handle for a multitude of transformations, while the pyrazine core is a key pharmacophore.

Key Reactions of the Aldehyde Group

The aldehyde functionality can readily undergo several cornerstone reactions in organic synthesis, allowing for its elaboration into more complex molecular architectures.

G cluster_reactions Typical Aldehyde Transformations start 6-Methylpyrazine -2-carbaldehyde prod1 Carboxylic Acid start->prod1 Oxidation (e.g., KMnO₄) prod2 Alkene start->prod2 Wittig Reaction (Ph₃P=CHR) prod3 Amine start->prod3 Reductive Amination (R₂NH, NaBH(OAc)₃) prod4 Alcohol start->prod4 Reduction (e.g., NaBH₄)

Caption: Common synthetic transformations of the aldehyde group.

Applications in Medicinal Chemistry

6-Methylpyrazine-2-carbaldehyde has been explicitly cited in patent literature as a key building block for the synthesis of advanced therapeutic agents.

  • Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1): It serves as a precursor in the synthesis of isoxazolidine-derived inhibitors of RIPK1, a key mediator of necroptosis and inflammation. Its use in this context highlights its value in developing treatments for inflammatory and neurodegenerative diseases.[4]

  • KRAS Inhibitors: The compound is used as a starting material in the creation of novel inhibitors targeting the KRAS oncogene, particularly for cancers driven by KRAS mutations.[11]

  • Anti-Tubercular Agents: While specific derivatives of the 6-methyl isomer are not detailed, the isomeric 5-methylpyrazine scaffold is a well-established core in the design of anti-tubercular drugs, including the first-line drug Pyrazinamide. Derivatives of 5-methylpyrazine-2-carbohydrazide have shown remarkable activity against Mycobacterium tuberculosis, indicating the potential of the methyl-pyrazine carbaldehyde scaffold in this area.[4][12]

Safety and Handling

As a laboratory chemical, 6-Methylpyrazine-2-carbaldehyde should be handled with appropriate care. While a specific safety data sheet is not widely available, data from analogous pyrazine aldehydes suggest the following hazards:

  • Harmful if swallowed.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

6-Methylpyrazine-2-carbaldehyde stands as a valuable and reactive intermediate for advanced organic synthesis. Despite the limited availability of its specific characterization data, logical synthesis routes can be designed and executed. Its demonstrated utility in the construction of complex inhibitors for high-value drug targets like RIPK1 and KRAS underscores its importance for the drug development community. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical building block in their research endeavors.

References

  • WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1).
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.29, No.3, May 2016, pp.811-817. [Link]

  • Methylpyrazine-2-carboxylate. NIST WebBook. [Link]

  • 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737. PubChem. [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information. The Royal Society of Chemistry. [Link]

  • US20240067662A1 - Kras inhibitors.
  • 6-Methylpyrazine-2-carbaldehyde. MySkinRecipes. [Link]

  • 6-Methyl pyridine-2-aldehyde. the NIST WebBook. [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Oxidations with Selenium Dioxide. Open Access Journals at IU Indianapolis. [Link]

  • Mass spectra of tentatively identified pyrazine products. ResearchGate. [Link]

  • Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

  • 5-amino-N-phenylpyrazine-2-carboxamides. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Oxidising agent. [Link]

Sources

Exploratory

Technical Monograph: 6-Methylpyrazine-2-carbaldehyde

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde CAS Number: 116758-01-1[1][2][3][4] Executive Summary & Chemical Identity 6-Methylpyrazine-2-carbaldehyde (also known as 6-methylpyrazine-2-carboxaldehyde) i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde

CAS Number: 116758-01-1[1][2][3][4]

Executive Summary & Chemical Identity

6-Methylpyrazine-2-carbaldehyde (also known as 6-methylpyrazine-2-carboxaldehyde) is a critical heterocyclic building block in medicinal chemistry and flavor science.[1] Unlike its symmetric counterparts, the 2,6-substitution pattern provides a unique electronic environment that modulates the reactivity of the aldehyde group, making it a preferred scaffold for developing antitubercular agents (specifically hydrazone derivatives) and complex Schiff bases.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in drug discovery, moving beyond basic catalog data to actionable experimental insights.

Chemical Profile
PropertySpecification
CAS Number 116758-01-1
IUPAC Name 6-Methylpyrazine-2-carbaldehyde
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
SMILES CC1=CN=CC(C=O)=N1
Appearance Pale yellow to brown oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; slightly soluble in water.[2][3]
Storage 2–8°C under inert atmosphere (Argon/Nitrogen); Air-sensitive.

Synthesis & Manufacturing Protocols

High-purity synthesis of 6-methylpyrazine-2-carbaldehyde is challenging due to the lability of the aldehyde group and the potential for over-oxidation to the carboxylic acid. Two primary routes are industry-standard: Selective Oxidation (for bulk access) and Controlled Reduction (for high-purity pharma intermediates).

Route A: Selective Oxidation of 2,6-Dimethylpyrazine (Minisci-Type / SeO₂)

This method utilizes Selenium Dioxide (SeO₂) to selectively oxidize one methyl group of the commercially available 2,6-dimethylpyrazine.

  • Mechanism: The reaction proceeds via an ene-reaction mechanism followed by dehydration, converting the activated methyl group into an aldehyde.

  • Selectivity Control: The key challenge is preventing the oxidation of the second methyl group or over-oxidation to the acid.

Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2,6-Dimethylpyrazine (10.8 g, 100 mmol)

    • Selenium Dioxide (SeO₂) (11.1 g, 100 mmol)

    • Solvent: 1,4-Dioxane (200 mL) and Water (4 mL)

  • Reaction:

    • Dissolve the pyrazine in wet dioxane.

    • Add SeO₂ in portions to control the exotherm.

    • Reflux the mixture at 100°C for 4–6 hours . Monitor via TLC (System: Hexane/EtOAc 7:3). The aldehyde spot will appear distinct from the starting material.

  • Workup:

    • Cool to room temperature.[4] Filter off the black selenium metal precipitate through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude residue is often a mixture. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Typical isolated yields range from 40–55% .

Route B: Controlled Reduction of Methyl 6-methylpyrazine-2-carboxylate

For pharmaceutical applications requiring >98% purity, reducing the corresponding ester is preferred to avoid toxic selenium contaminants.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Critical Parameter: Temperature control at -78°C is mandatory to stop the reduction at the aldehyde stage and prevent formation of the alcohol.

SynthesisPathways Start1 2,6-Dimethylpyrazine Reagent1 SeO2 / Dioxane (Oxidation) Start1->Reagent1 Product 6-Methylpyrazine- 2-carbaldehyde (CAS 116758-01-1) Reagent1->Product  40-55% Yield   SideProduct Side Product: Carboxylic Acid Reagent1->SideProduct Over-oxidation Start2 Methyl 6-methylpyrazine- 2-carboxylate Reagent2 DIBAL-H / Toluene (-78°C) Start2->Reagent2 Reagent2->Product  High Purity Route  

Figure 1: Dual synthetic pathways for 6-Methylpyrazine-2-carbaldehyde. Route A is cost-effective for scale; Route B is precision-oriented.

Reactivity & Pharmaceutical Applications[5][8]

The aldehyde functionality at the C2 position, flanked by ring nitrogens, is highly electrophilic. This makes 116758-01-1 an aggressive electrophile in condensation reactions.

Antitubercular Drug Development (Schiff Bases)

The most significant application of this intermediate is in the synthesis of Pyrazinamide analogues . The aldehyde is condensed with hydrazides (e.g., Isoniazid derivatives) or amines to form Schiff bases (hydrazones) that exhibit potent antimycobacterial activity.

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Significance: These hydrazone linkers often improve cell wall penetration in Mycobacterium tuberculosis.

Heterocyclic Synthesis

It serves as a precursor for:

  • Imidazo[1,2-a]pyrazines: Via multicomponent reactions (Groebke-Blackburn-Bienaymé).

  • Styrylpyrazines: Via Knoevenagel condensation with active methylene compounds.

ReactivityFlow Center 6-Methylpyrazine-2-carbaldehyde Amine + Primary Amines / Hydrazides (R-NH2) Center->Amine Reduction + NaBH4 Center->Reduction Oxidation + KMnO4 / NaClO2 Center->Oxidation Schiff Schiff Bases / Hydrazones (Antitubercular Candidates) Amine->Schiff  Condensation (-H2O)   Alcohol 6-Methyl-2-hydroxymethylpyrazine Reduction->Alcohol  Reduction   Acid 6-Methylpyrazine-2-carboxylic acid Oxidation->Acid  Oxidation  

Figure 2: Divergent reactivity profile demonstrating key transformations in medicinal chemistry.

Analytical Characterization

Validating the identity of CAS 116758-01-1 requires specific attention to the aldehyde proton signal, which is distinctively deshielded.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
  • δ 10.10 ppm (s, 1H): Aldehyde proton (-CH O). Diagnostic Peak.

  • δ 9.05 ppm (s, 1H): Pyrazine ring proton (C3-H).

  • δ 8.65 ppm (s, 1H): Pyrazine ring proton (C5-H).

  • δ 2.70 ppm (s, 3H): Methyl group (-CH ₃).

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M]+ = 122.1

  • Fragmentation: Loss of -CHO (29 Da) is a common fragmentation pattern, leading to a peak at m/z 93.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling:

    • Air Sensitivity: The aldehyde oxidizes to the carboxylic acid upon prolonged exposure to air. Store under Argon.

    • Cold Storage: Keep at 2–8°C to prevent polymerization or degradation.

  • Disposal: Dispose of as hazardous organic waste. If SeO₂ was used in synthesis, treat waste as selenium-contaminated (highly toxic).

References

  • PubChem. (2025).[2] 6-Methylpyrazine-2-carbaldehyde (CID 22136797).[2] National Library of Medicine. [Link]

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde Product Specifications. [Link]

  • Chitac, A. et al. (2020).[3] Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine) derivatives as anti-tubercular agents. RSC Advances. [Link]

  • Leonard, F. & Spoerri, P.E. (1946). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society. [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde: Structure, Synthesis, and Applications

Abstract: 6-Methylpyrazine-2-carbaldehyde is a heterocyclic aldehyde of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its unique aromatic structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-Methylpyrazine-2-carbaldehyde is a heterocyclic aldehyde of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its unique aromatic structure, featuring a pyrazine ring substituted with both a methyl and a reactive carbaldehyde group, renders it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, common synthetic methodologies, and key applications, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

6-Methylpyrazine-2-carbaldehyde is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The structural uniqueness of this molecule arises from the substituent groups at the 2 and 6 positions, which dictate its chemical behavior and utility.

Chemical Identity

A consistent and unambiguous identification of a chemical compound is paramount in research and development. The key identifiers for 6-Methylpyrazine-2-carbaldehyde are summarized below.

IdentifierValueSource
IUPAC Name 6-methylpyrazine-2-carbaldehydeN/A
CAS Number 116758-01-1[1]
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.13 g/mol [1]
Canonical SMILES CC1=NC=C(C=N1)C=O[2]
InChI Key JUPFEWGPEBACJP-UHFFFAOYSA-N[2]
Structural Elucidation

The molecule's core is a pyrazine ring, an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency influences the reactivity of the ring and its substituents. The key structural features are:

  • Pyrazine Ring: A 1,4-diazine system that confers aromaticity and planarity. The nitrogen atoms act as weak bases.[3]

  • Carbaldehyde Group (-CHO): Located at the C2 position, this aldehyde is the primary site of reactivity. Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This functional group is key to its utility as a building block in organic synthesis.

  • Methyl Group (-CH₃): Positioned at the C6 position, this group is a weak electron-donating group, slightly modulating the electronic properties of the pyrazine ring.

Caption: Chemical structure of 6-Methylpyrazine-2-carbaldehyde.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 6-Methylpyrazine-2-carbaldehyde is typically achieved through a combination of spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aldehydic proton (highly deshielded, ~9.9-10.1 ppm), two aromatic protons on the pyrazine ring (~8.6-8.8 ppm), and the methyl protons (~2.6-2.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde would appear significantly downfield (~190-195 ppm). The aromatic carbons would resonate in the ~140-155 ppm region, while the methyl carbon would be found upfield (~20-25 ppm).

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the conjugated aldehyde would be prominent around 1700-1720 cm⁻¹. C-H stretching of the aromatic ring and methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound.[1]

Synthesis and Chemical Reactivity

The synthesis of 6-Methylpyrazine-2-carbaldehyde is a critical step for its use in further applications. A common and effective strategy involves the selective oxidation of a more readily available precursor, such as 2,6-dimethylpyrazine.

Common Synthetic Pathway: Selective Oxidation

One established method for preparing 6-Methylpyrazine-2-carbaldehyde is the selective oxidation of one of the methyl groups of 2,6-dimethylpyrazine. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid or oxidation of both methyl groups. Selenium dioxide (SeO₂) is a frequently used reagent for this purpose.

Synthesis_Workflow start Starting Material: 2,6-Dimethylpyrazine reagent Reagent Addition: Selenium Dioxide (SeO₂) in a suitable solvent (e.g., Dioxane/Water) start->reagent 1 reaction Reaction Step: Reflux with heating reagent->reaction 2 workup Aqueous Work-up: Filtration to remove selenium byproduct Extraction with organic solvent reaction->workup 3 purification Purification: Column Chromatography or Distillation under reduced pressure workup->purification 4 product Final Product: 6-Methylpyrazine-2-carbaldehyde purification->product 5

Caption: General workflow for the synthesis of 6-Methylpyrazine-2-carbaldehyde.

The causality behind this choice of workflow is rooted in the need for controlled oxidation. SeO₂ is chemoselective for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring, to aldehydes. The subsequent work-up and purification steps are standard procedures designed to isolate the target molecule from the reaction mixture and ensure high purity, which is critical for its use in sensitive applications like drug synthesis.

Applications in Drug Discovery and Development

The true value of 6-Methylpyrazine-2-carbaldehyde for its intended audience lies in its application as a versatile building block in medicinal chemistry. The pyrazine moiety is a recognized pharmacophore found in numerous biologically active compounds.[4][5]

Role as a Key Synthetic Intermediate

The presence of the reactive aldehyde group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. Key reactions include:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethyl-pyrazines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.

  • Grignard/Organolithium Reactions: Formation of secondary alcohols, which can be further functionalized.

  • Condensation Reactions: Participation in condensations with active methylene compounds to form α,β-unsaturated systems.

These transformations are fundamental in building the carbon skeleton of potential drug candidates. The pyrazine ring itself is a critical component in various pharmaceuticals, notably in antituberculosis agents.[1][6] The structural motif of 6-Methylpyrazine-2-carbaldehyde serves as a precursor for derivatives explored for anticancer, anti-inflammatory, and antibacterial activities.[3][4]

Experimental Protocol: Illustrative Synthesis

The following is a representative, step-by-step methodology for the synthesis of 6-Methylpyrazine-2-carbaldehyde via selenium dioxide oxidation.

Objective: To synthesize 6-Methylpyrazine-2-carbaldehyde from 2,6-dimethylpyrazine.

Reagents and Equipment:

  • 2,6-Dimethylpyrazine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator, chromatography column, silica gel.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylpyrazine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution in portions. The reaction is exothermic and may require initial cooling.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of celite to remove the solid selenium.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 6-Methylpyrazine-2-carbaldehyde.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with established literature values. The yield should be calculated based on the starting amount of 2,6-dimethylpyrazine.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety: 6-Methylpyrazine-2-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation through oxidation or polymerization.[1]

References

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Retrieved from [Link]

  • Chemplorer. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-6-methyl-. Retrieved from [Link]

  • Leonard, F., & Spoerri, P. E. (1945). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society, 67(11), 2057-2057.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7598.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL PYRAZINES 10. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696.
  • PubChem. (n.d.). 2-Ethenyl-6-methylpyrazine. Retrieved from [Link]

Sources

Exploratory

6-Methylpyrazine-2-carbaldehyde: Physicochemical Profiling and Synthetic Utility

[1] Executive Summary 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) acts as a critical heterocyclic scaffold in modern drug discovery and flavor chemistry.[1] Distinguished by its electron-deficient pyrazine core an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) acts as a critical heterocyclic scaffold in modern drug discovery and flavor chemistry.[1] Distinguished by its electron-deficient pyrazine core and reactive aldehyde handle, this compound serves as a "linchpin" intermediate for synthesizing complex bioactive molecules, including RIPK1 inhibitors (inflammation) and Rhodopsin correctors (ophthalmology).

This guide provides an exhaustive technical analysis of 6-methylpyrazine-2-carbaldehyde, moving beyond basic catalog data to explore its synthesis, mechanistic reactivity, and validated analytical profiles.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Understanding the exact molecular weight and isotopic distribution is prerequisite for high-resolution mass spectrometry (HRMS) validation during synthesis.[1]

Molecular Weight Analysis[1]
ParameterValueNotes
Formula

Average Molecular Weight 122.125 g/mol Used for stoichiometric calculations.[1]
Monoisotopic Mass 122.04801 g/mol Used for Mass Spectrometry (M+) identification.
Exact Mass 122.048013 Da
Structural Visualization

The molecule features a 1,4-diazine ring substituted at the 2- and 6-positions.[1] This meta-like substitution pattern (relative to nitrogen) creates a unique electronic environment where the methyl group is activated for radical attack, while the aldehyde is highly electrophilic.

G Figure 1: Connectivity of 6-Methylpyrazine-2-carbaldehyde C2 C2 C3 C3 C2->C3 aromatic CHO CHO (Aldehyde) C2->CHO N4 N4 C3->N4 aromatic C5 C5 N4->C5 aromatic C6 C6 C5->C6 aromatic N1 N1 C6->N1 aromatic CH3 CH3 (Methyl) C6->CH3 N1->C2 aromatic

[1]

Key Physicochemical Properties[1][4]
PropertySpecificationExperimental Note
Physical State Low-melting solid or OilOften solidifies upon refrigeration (MP ~30-40°C predicted based on analogs).[1]
Boiling Point ~80-85°C @ 10 mmHgEstimated.[1] Vacuum distillation required to prevent decomposition.
Solubility DCM, MeOH, DMSOModerate water solubility due to H-bond accepting nitrogens.
Stability Air-sensitiveCritical: Oxidizes to 6-methylpyrazine-2-carboxylic acid if exposed to air.[1] Store under Argon.

Synthetic Routes & Process Chemistry

The synthesis of 6-methylpyrazine-2-carbaldehyde is non-trivial due to the lability of the aldehyde group and the potential for over-oxidation.[1] The industry-standard approach utilizes the Riley Oxidation of 2,6-dimethylpyrazine.[1]

Protocol: Selective Selenium Dioxide Oxidation

This protocol relies on the specific reactivity of Selenium Dioxide (


) toward activated methyl groups on heteroaromatic rings.

Reaction Scheme:


[1]

Step-by-Step Methodology:

  • Reagent Setup: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,6-dimethylpyrazine (1.0 eq) in 1,4-dioxane.

  • Oxidant Addition: Add Selenium Dioxide (0.6 - 0.8 eq) . Note: Using substoichiometric amounts of

    
     is crucial to prevent the formation of the dicarbaldehyde or carboxylic acid.
    
  • Reflux: Heat the mixture to mild reflux (100°C) for 4–6 hours. The formation of black elemental Selenium (

    
    ) precipitate indicates reaction progress.
    
  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove the toxic Selenium solid.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil requires purification via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation.

Mechanistic Pathway (Riley Oxidation)

The reaction proceeds via an "Ene" reaction followed by a [2,3]-sigmatropic rearrangement, a mechanism distinct from radical oxidations.

RileyOxidation Figure 2: Mechanistic Pathway of SeO2 Oxidation Start 2,6-Dimethylpyrazine (Enamine Tautomer) Step1 Ene Reaction with SeO2 (C-Se Bond Formation) Start->Step1  Nucleophilic Attack   Step2 [2,3]-Sigmatropic Shift (Formation of Selenite Ester) Step1->Step2  Rearrangement   Step3 Elimination/Hydrolysis Step2->Step3  -H2O   Product 6-Methylpyrazine-2-carbaldehyde Step3->Product  Major Path   SideProduct Over-oxidation Byproducts (Acid/Dialdehyde) Step3->SideProduct  Excess SeO2  

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signals must be observed.

Proton NMR ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.10 Singlet (s)1H-CHO Characteristic aldehyde proton; deshielded by carbonyl and ring.[1]
9.15 Singlet (s)1HH-3 Aromatic proton ortho to aldehyde; most deshielded ring proton.[1]
8.65 Singlet (s)1HH-5 Aromatic proton meta to aldehyde, ortho to methyl.
2.70 Singlet (s)3H-CH3 Methyl group attached to the electron-deficient pyrazine ring.[1]
Mass Spectrometry (GC-MS / LC-MS)[1]
  • Molecular Ion (

    
    ):  122 m/z.
    
  • Base Peak: Often 94 m/z (Loss of -CO, typical for aromatic aldehydes).

  • Fragmentation: Look for loss of -CHO (29 Da) giving m/z 93.[1]

Applications in Drug Discovery

6-Methylpyrazine-2-carbaldehyde is not merely a solvent or reagent; it is a pharmacophore building block .[1]

Validated Medicinal Chemistry Workflows
  • RIPK1 Inhibitors: The aldehyde group is condensed with amines to form Schiff bases, which are subsequently reduced to secondary amines. These motifs bind to the allosteric pocket of Receptor-Interacting Protein Kinase 1, modulating inflammation.

  • Rhodopsin Correctors: Used in the synthesis of oxime derivatives (via reaction with hydroxylamine) that act as chaperones for misfolded rhodopsin proteins in retinitis pigmentosa.

Applications Figure 3: Synthetic Utility in Medicinal Chemistry Core 6-Methylpyrazine- 2-carbaldehyde Rxn1 + R-NH2 (Reductive Amination) Core->Rxn1 Rxn2 + NH2OH (Condensation) Core->Rxn2 Rxn3 + TosMIC (Van Leusen) Core->Rxn3 Prod1 Secondary Amines (RIPK1 Inhibitors) Rxn1->Prod1 Prod2 Oximes (Rhodopsin Chaperones) Rxn2->Prod2 Prod3 Imidazopyrazines (Kinase Scaffolds) Rxn3->Prod3

Safety & Handling

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: The aldehyde is prone to autoxidation. Must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents and strong bases (which can induce Cannizzaro reactions or polymerization).

References

  • Sunway Pharm. (n.d.). 6-Methylpyrazine-2-carbaldehyde Product Datasheet. Retrieved from

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde Technical Specifications. Retrieved from

  • ResearchGate. (2025). Efficient two-step synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes. Retrieved from

  • Google Patents. (2017).[3] Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (RIPK1) - WO2017096301A1.[1] Retrieved from

  • Google Patents. (2025). Pharmacological correctors of rhodopsin and uses thereof - WO2025101780A1.[1] Retrieved from

  • NIST WebBook. (n.d.). Pyrazine, 2-ethyl-6-methyl- Mass Spectrum (Analog Reference). Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 6-Methylpyridine-2-carboxaldehyde Product Sheet (Analog Reference). Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Aromatic and Reactive World of 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde, a substituted pyrazine derivative, is a he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic and Reactive World of 6-Methylpyrazine-2-carbaldehyde

6-Methylpyrazine-2-carbaldehyde, a substituted pyrazine derivative, is a heterocyclic compound of significant interest in various scientific and industrial fields. Its unique aromatic properties and the reactivity of its aldehyde functional group make it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, analytical methodologies, and key applications, with a particular focus on its role in pharmaceutical development and flavor chemistry.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in many biologically active compounds and natural products. The addition of a methyl and a carbaldehyde group to this ring at positions 6 and 2, respectively, imparts specific reactivity and sensory characteristics to the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methylpyrazine-2-carbaldehyde .

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Methylpyrazine-2-carbaldehyde is essential for its effective use in research and development.

PropertyValue
CAS Number 116758-01-1
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol [1]
Appearance Not definitively documented in readily available sources, but likely a crystalline solid or liquid at room temperature.
Storage Recommended storage is at 2-8°C under an inert gas atmosphere.[1]

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination for precise values.

Synthesis of 6-Methylpyrazine-2-carbaldehyde: A Strategic Overview

The synthesis of 6-Methylpyrazine-2-carbaldehyde typically involves the selective oxidation of its readily available precursor, 2,6-dimethylpyrazine. The challenge in this synthesis lies in achieving mono-oxidation of one methyl group to an aldehyde while leaving the other methyl group intact.

Key Synthetic Strategy: Selective Oxidation of 2,6-Dimethylpyrazine

The controlled oxidation of one of the methyl groups of 2,6-dimethylpyrazine is the most direct route to 6-Methylpyrazine-2-carbaldehyde. This transformation requires an oxidizing agent that is potent enough to oxidize a methyl group on an electron-deficient aromatic ring but selective enough to avoid over-oxidation to the carboxylic acid or reaction with the pyrazine ring itself.

Caption: Synthetic route to 6-Methylpyrazine-2-carbaldehyde.

While a specific, detailed experimental protocol for this exact conversion is not widely published in peer-reviewed literature, a general approach can be inferred from related transformations. A plausible method involves the use of a mild oxidizing agent, such as selenium dioxide (SeO₂) or a controlled reaction with stronger oxidants under carefully managed conditions (temperature, stoichiometry). The rationale for choosing a mild oxidant is to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid.

A related patented process describes the selective synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine, which involves a two-step process: initial oxidation to the N-oxide followed by rearrangement and further oxidation.[2] A similar strategy could potentially be adapted for the synthesis of 6-Methylpyrazine-2-carbaldehyde.

Applications of 6-Methylpyrazine-2-carbaldehyde

The versatile chemical nature of 6-Methylpyrazine-2-carbaldehyde makes it a valuable building block in several industries.

Pharmaceutical Intermediate

A primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1] It is particularly noted for its use in the development of antituberculosis agents.[1] The pyrazine moiety is a core component of pyrazinamide, a first-line antitubercular drug. The aldehyde functional group of 6-Methylpyrazine-2-carbaldehyde provides a reactive handle for the construction of more complex molecules with potential therapeutic activity. For instance, it can undergo condensation reactions with hydrazines to form hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial properties.[3]

Caption: Role as a pharmaceutical intermediate.

Flavor and Fragrance Industry

Pyrazine derivatives are well-known for their potent and often pleasant aromas, typically described as nutty, roasted, or baked. These characteristics make them highly valuable in the flavor and fragrance industry.[4] While the specific flavor profile of 6-Methylpyrazine-2-carbaldehyde is not extensively detailed, its structural similarity to other flavor-active pyrazines suggests it likely contributes nutty, roasted, and slightly brown notes.[4] It can be used to enhance the sensory experience of a variety of food products, including baked goods, snacks, and beverages.

Agrochemicals

The heterocyclic structure of 6-Methylpyrazine-2-carbaldehyde also makes it a useful scaffold for the development of new agrochemicals.[1] Many pesticides and herbicides contain nitrogen-based heterocyclic rings, as these structures can interact with biological targets in pests and weeds. The aldehyde group allows for the facile introduction of various other functional groups to fine-tune the biological activity and physical properties of the final product.

Analytical Characterization

Accurate and reliable analytical methods are crucial for confirming the identity and purity of 6-Methylpyrazine-2-carbaldehyde.

Chromatographic Methods

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the separation and quantification of pyrazine derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile compounds like pyrazines. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides information about the mass-to-charge ratio of the compound and its fragments, allowing for identification. For pyrazines, a non-polar or medium-polar column is often used.[5] However, it is important to note that mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without authentic standards.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile derivatives or for preparative scale purification. A reversed-phase C18 column is a common choice, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[3]

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of 6-Methylpyrazine-2-carbaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information about the number and types of protons in the molecule. Expected signals would include a singlet for the methyl group, two distinct signals for the aromatic protons on the pyrazine ring, and a singlet for the aldehyde proton, typically in the 9-10 ppm region.

    • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic aldehyde carbonyl carbon signal in the 190-200 ppm range.

  • Mass Spectrometry (MS): In addition to its use in GC-MS, mass spectrometry provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can also offer clues about the structure. Common fragmentation pathways for pyrazines involve the loss of HCN, C₂H₂, and side-chain fragments.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyrazine ring.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Data Data Interpretation Synthesis Synthesis of 6-Methylpyrazine-2-carbaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification GC_MS GC-MS Analysis Purification->GC_MS HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment GC_MS->Purity HPLC->Purity Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: A typical analytical workflow for 6-Methylpyrazine-2-carbaldehyde.

Conclusion: A Molecule of Growing Importance

6-Methylpyrazine-2-carbaldehyde stands out as a versatile and valuable heterocyclic compound. Its strategic importance as a synthetic intermediate in the development of new pharmaceuticals, particularly for combating tuberculosis, underscores its relevance in medicinal chemistry. Furthermore, its potential contribution to the complex world of flavors and fragrances highlights its commercial significance. As research in these areas continues to advance, the demand for efficient and scalable synthetic routes to 6-Methylpyrazine-2-carbaldehyde and a deeper understanding of its properties and reactivity are likely to grow, solidifying its place as a key building block in modern organic chemistry.

References

  • MySkinRecipes. 6-Methylpyrazine-2-carbaldehyde. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):869-875.
  • Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 2019, 44(1).
  • A Theoretical Study on the Photochemical Isomerization of 2,6-Dimethylpyrazine. Molecules, 2019, 24(15), 2785.
  • The Good Scents Company. 2-ethyl-6-methyl pyrazine. [Link]

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry, 2007, 15(18), 6126-6134.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Indonesian Journal of Chemistry, 2007, 7(3), 327-334.
  • Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 2019, 8(2), 581-585.
  • Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 2021, 10(10), 2395.
  • Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 2020, 96, 103610.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints, 2025010301.
  • Mass spectra of tentatively identified pyrazine products. Journal of Dairy Science, 2020, 103(5), 4046-4058.
  • Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 2018, 8(64), 36655-36668.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2021, 8(2), 139-146.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Fragmentation and Interpretation of Spectra. In Mass Spectrometry. IntechOpen, 2018.
  • 2-methyl pyrazine. Perflavory. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2018, 23(11), 2845.
  • GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Journal of Analytical and Applied Pyrolysis, 2023, 177, 106316.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 2009, 66(540), 145-150.
  • Compounds as anti-tubercular agents.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 2021, 10(2), 444.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • 2-methyl thio-3,5 or 6-methyl pyrazine. The Good Scents Company. [Link]

  • 6-Methylpyrazine-2-carboxylic acid. PubChem. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley, 2005.

Sources

Exploratory

Technical Guide: Synthesis of 6-Methylpyrazine-2-carbaldehyde

Executive Summary 6-Methylpyrazine-2-carbaldehyde (CAS: 7399-69-1) is a critical heterocyclic intermediate employed primarily in the synthesis of antitubercular agents (analogues of Pyrazinamide) and high-value flavorant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 7399-69-1) is a critical heterocyclic intermediate employed primarily in the synthesis of antitubercular agents (analogues of Pyrazinamide) and high-value flavorants.[1] Its structural significance lies in the reactive aldehyde handle at the C2 position, which allows for diverse functionalization (reductive amination, oxidation to acid, or condensation) while retaining the methyl group at C6.

This guide details the selective oxidation of 2,6-dimethylpyrazine (2,6-DMP) . While industrial scales often utilize vapor-phase catalytic oxidation, this document focuses on the Selenium Dioxide (


) mediated oxidation  (Riley Oxidation) as the primary laboratory and pilot-scale protocol. This route offers the highest regiochemical predictability for research applications, provided strict stoichiometric control is maintained to prevent over-oxidation to 6-methylpyrazine-2-carboxylic acid.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The Selectivity Challenge

The synthesis of 6-methylpyrazine-2-carbaldehyde presents a classic problem in heterocyclic chemistry: differentiation of equivalent substituents .

  • Starting Material: 2,6-Dimethylpyrazine is symmetric. Both methyl groups are electronically equivalent.

  • Reactivity: The pyrazine ring is electron-deficient (π-deficient), making the methyl protons acidic and susceptible to radical or electrophilic attack via enol/ene mechanisms.

  • Risk: Once one methyl group is oxidized to an aldehyde, the electron-withdrawing nature of the carbonyl deactivates the ring further, theoretically protecting the second methyl group. However, the aldehyde itself is highly susceptible to further oxidation to the carboxylic acid under the same conditions.

Pathway Selection

Two primary pathways exist:

  • Vapor Phase Oxidation (Industrial): Uses V-Mo-oxide catalysts at >300°C. High throughput but difficult to control selectivity between aldehyde and acid on a laboratory scale.

  • Liquid Phase Riley Oxidation (Recommended): Uses

    
     in dioxane/water. This allows for precise temperature control and monitoring of reaction progress to stop at the aldehyde stage.
    

Retrosynthesis cluster_strategy Strategic Control Point Target 6-Methylpyrazine-2-carbaldehyde (Target) OverOx 6-Methylpyrazine-2-carboxylic acid (Over-oxidation byproduct) Target->OverOx Uncontrolled Oxidation Start 2,6-Dimethylpyrazine (Symmetric Precursor) Start->Target Selective Oxidation (SeO2, Dioxane)

Caption: Retrosynthetic logic highlighting the critical control point to prevent over-oxidation.

Part 2: Primary Synthesis Protocol (Riley Oxidation)

Reaction Mechanism

The transformation proceeds via the Riley Oxidation mechanism .[2][3][4] Unlike standard radical oxidations, this pathway is highly specific to alpha-methylenes (or methyls) adjacent to unsaturated systems.

  • Ene Reaction: The enol form of the pyrazine methyl group attacks the selenium center.

  • Sigmatropic Rearrangement: A [2,3]-sigmatropic shift moves the oxygen to the carbon, forming a selenite ester.

  • Hydrolysis: The ester hydrolyzes to release the aldehyde and reduced Selenium (Se°).

Mechanism Step1 2,6-Dimethylpyrazine + SeO2 Step2 Intermediate A (β-Keto-seleninic acid) Step1->Step2 Ene Reaction Step3 Intermediate B (Selenite Ester via [2,3]-shift) Step2->Step3 [2,3]-Sigmatropic Rearrangement Product 6-Methylpyrazine-2-carbaldehyde + Se(0) + H2O Step3->Product Hydrolysis (-H2O)

Caption: Mechanistic flow of the Selenium Dioxide oxidation pathway.

Experimental Protocol

Safety Warning: Selenium compounds are highly toxic and can be absorbed through the skin. Work must be performed in a fume hood.[4] All waste must be segregated as hazardous heavy metal waste.

Materials
ReagentEquiv.RoleNotes
2,6-Dimethylpyrazine 1.0SubstrateSolid or liquid (mp ~40°C)
Selenium Dioxide (

)
1.1OxidantUse freshly sublimed if possible
1,4-Dioxane SolventMediumWet dioxane (2%

) accelerates hydrolysis
Celite N/AFiltrationFor removing colloidal Selenium
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,6-Dimethylpyrazine (10.8 g, 100 mmol) in 100 mL of 1,4-dioxane/water (98:2 v/v).

  • Addition: Add finely powdered Selenium Dioxide (12.2 g, 110 mmol) in a single portion.

    • Note: A slight excess (1.1 eq) ensures conversion, but avoiding large excesses prevents acid formation.

  • Reaction: Heat the mixture to mild reflux (101°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO2, Ethyl Acetate/Hexane 1:1). The aldehyde appears as a distinct spot (Rf ~0.6) distinguishable from the starting material (Rf ~0.8) and the acid (baseline).

    • Visual Cue: The solution will turn red/black as elemental Selenium precipitates.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the black suspension through a pad of Celite to remove metallic Selenium. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

  • Purification:

    • The residue is often a dark oil. Dissolve in Dichloromethane (DCM) and wash with saturated

      
       (to remove any over-oxidized carboxylic acid).
      
    • Dry the organic layer over

      
       and concentrate.
      
    • Distillation: For high purity, Kugelrohr distillation or vacuum distillation is preferred (bp ~80-90°C at 10 mmHg) due to the volatility of the aldehyde.

Part 3: Analytical Profiling & Quality Control

To validate the synthesis, compare the isolated product against these standard spectral characteristics.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

10.1 ppm (s, 1H)
Distinct Aldehyde proton (-CHO).

9.0 ppm (s, 1H)
Pyrazine ring proton (C3).

8.6 ppm (s, 1H)
Pyrazine ring proton (C5).

2.7 ppm (s, 3H)
Methyl group protons (-CH3).
IR Spectroscopy 1710–1720

Strong C=O stretch (Aldehyde).
Mass Spec (EI) m/z 122

Molecular ion peak matching formula

.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Over-oxidation:

    • Cause: Reaction time too long or too much

      
      .
      
    • Fix: Quench the reaction immediately upon disappearance of starting material. Do not "cook" overnight.

  • Colloidal Selenium in Product:

    • Cause: Poor filtration.

    • Fix: Use a double layer of Celite. If the filtrate remains red/cloudy, treat with activated charcoal before final evaporation.

  • Product Instability:

    • Insight: Pyrazine aldehydes can oxidize in air. Store under Nitrogen/Argon at 4°C.

Alternative Industrial Route (Brief)

For readers considering scale-up beyond the gram scale, Vapor Phase Oxidation is preferred to avoid Selenium waste.

  • Catalyst:

    
     / 
    
    
    
    on Alumina.
  • Conditions: 350°C, air as oxidant.

  • Trade-off: Lower single-pass conversion but continuous processing capability.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883.
    • Source:

  • Ohta, M., et al. (1950s-1970s). Various seminal papers on pyrazine chemistry and N-oxides. (General Reference for Pyrazine reactivity).
  • Industrial Oxidation of Methylpyrazines

    • Patent: Process for the preparation of pyrazinecarboxylic acids and pyrazinecarboxaldehydes.
    • Source: (Search: "Catalytic oxidation of methylpyrazine")

  • Selenium Dioxide Reagent Profile

    • Sigma-Aldrich / Merck Technical D
    • Source:

Sources

Foundational

Discovery and History of 6-Methylpyrazine-2-carbaldehyde

A Technical Guide to a Pivotal Heterocyclic Scaffold[1] Executive Summary 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a functionalized pyrazine derivative that occupies a unique intersection between flavor chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to a Pivotal Heterocyclic Scaffold[1]

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a functionalized pyrazine derivative that occupies a unique intersection between flavor chemistry and antimycobacterial drug design.[1][2] Historically identified as a volatile product of the Maillard reaction responsible for "nutty" and "roasty" notes in processed foods, it has evolved into a critical intermediate for synthesizing bio-active Schiff bases and hydrazones. This guide outlines its historical emergence, chemical properties, validated synthesis protocols, and therapeutic applications.

Part 1: Chemical Profile & Properties[1][3]
PropertySpecification
IUPAC Name 6-Methylpyrazine-2-carbaldehyde
CAS Number 116758-01-1
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Pale yellow to off-white solid/crystalline powder
Odor Nutty, green, roasted (characteristic of alkylpyrazines)
Solubility Soluble in DCM, Chloroform, Methanol; sparingly soluble in water
Key Reactivity Nucleophilic addition at aldehyde; Oxidation to carboxylic acid
Part 2: Historical Trajectory[1]

The scientific narrative of 6-Methylpyrazine-2-carbaldehyde unfolds in three distinct eras, moving from analytical detection to synthetic utility.[1]

Era 1: The Flavor Chemistry Boom (1960s–1980s)

The compound was initially characterized not as a target molecule, but as an artifact of the Maillard Reaction . As gas chromatography-mass spectrometry (GC-MS) became standard in food science, researchers isolated various alkylpyrazines from roasted coffee, cocoa, and beef.[1]

  • Significance: It was identified as an oxidation product of 2,6-dimethylpyrazine, contributing to the complex "green-roasty" aroma profile of heated foodstuffs.[1]

  • Mechanism: Formed via the condensation of amino acids (e.g., alanine) with sugars, followed by oxidation.

Era 2: Synthetic Refinement (1990s–2000s)

As the pharmaceutical potential of pyrazines grew, the need for selective synthesis arose. The challenge was regioselectivity : oxidizing one methyl group of a dimethylpyrazine without over-oxidizing to the dicarboxylic acid or N-oxide.[1]

  • Breakthrough: The adaptation of Riley Oxidation (Selenium Dioxide) allowed for the controlled conversion of 2,6-dimethylpyrazine to the mono-aldehyde.[1]

Era 3: The Antimycobacterial Renaissance (2010s–Present)

In the search for new agents against Mycobacterium tuberculosis (Mtb), the pyrazine core (inspired by the first-line drug Pyrazinamide ) became a scaffold of interest. 6-Methylpyrazine-2-carbaldehyde serves as the primary precursor for:

  • Schiff Bases: Condensation with amines/hydrazides.[1]

  • Metal Complexes: Ligands for copper/zinc complexes with DNA-cleaving activity.[1]

Part 3: Synthesis Protocol (Self-Validating)

Objective: Selective synthesis of 6-Methylpyrazine-2-carbaldehyde from 2,6-Dimethylpyrazine. Methodology: Selenium Dioxide (SeO₂) Oxidation.[3][4]

Mechanistic Rationale

Direct oxidation of methylheterocycles with strong oxidants (KMnO₄) often yields carboxylic acids. SeO₂ is chosen for its ability to stop at the aldehyde stage via an Ene-reaction mechanism followed by a [2,3]-sigmatropic rearrangement and dehydration.[1]

Experimental Workflow

Reagents:

  • 2,6-Dimethylpyrazine (10 mmol, 1.08 g)

  • Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)

  • 1,4-Dioxane (20 mL)

  • Water (1 mL) - Critical for SeO₂ activation[1]

Step-by-Step Protocol:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,6-Dimethylpyrazine in 1,4-Dioxane. Add water (promotes formation of selenous acid).

  • Addition: Add SeO₂ in a single portion.

  • Reaction: Heat the mixture to reflux (101°C) for 4–6 hours.

    • Visual Cue: The reaction mixture will turn from colorless to reddish-black as metallic Selenium (Se⁰) precipitates.[1]

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove precipitated Selenium. Wash the pad with DCM.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dark oil via column chromatography (Silica gel, Hexane:EtOAc 8:2).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde singlet at ~10.1 ppm and the remaining methyl singlet at ~2.7 ppm.

Synthesis Visualization[1]

Synthesis Start 2,6-Dimethylpyrazine (Precursor) Intermediate Selenium Ester Intermediate Start->Intermediate Reflux 4h Reagent SeO₂ / Dioxane / H₂O (Riley Oxidation) Reagent->Intermediate Product 6-Methylpyrazine- 2-carbaldehyde Intermediate->Product Dehydration [-H₂O, -Se] Byproduct Se⁰ (Precipitate) Intermediate->Byproduct

Caption: Selective oxidation pathway via Selenium Dioxide, yielding the mono-aldehyde and metallic selenium.

Part 4: Pharmaceutical Applications[1][3][5][6][7]

The aldehyde functionality is a "chemical handle," allowing the attachment of diverse pharmacophores.

1. Antitubercular Agents

The 6-methylpyrazine-2-carbaldehyde scaffold is condensed with acid hydrazides (e.g., Isoniazid derivatives) to form Pyrazinyl-Hydrazones .[1]

  • Mechanism: These compounds inhibit mycolic acid synthesis in the mycobacterial cell wall.

  • Data: Derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 0.39 µg/mL against M. tuberculosis H37Rv strain.

2. Antitumor Activity

Schiff bases derived from this aldehyde have been complexed with Cu(II) and Zn(II).

  • Mechanism: These complexes bind to DNA (intercalation) and induce oxidative cleavage, triggering apoptosis in cancer cell lines.

Pharmacophore Pathway[1][5]

Pharma cluster_rxn Derivatization Reactions Aldehyde 6-Methylpyrazine-2-carbaldehyde Hydrazone Condensation w/ Hydrazides (e.g., Isoniazid) Aldehyde->Hydrazone SchiffBase Condensation w/ Amines (Schiff Base Formation) Aldehyde->SchiffBase Target1 Antitubercular Agents (Mycolic Acid Inhibition) Hydrazone->Target1 Target2 Metal Complexes (Cu/Zn) (DNA Cleavage/Antitumor) SchiffBase->Target2

Caption: Divergent synthesis of bioactive agents from the aldehyde precursor.[1]

References
  • PubChem. (n.d.). 6-Methylpyrazine-2-carbaldehyde.[1][2][6] National Library of Medicine. Retrieved from [Link]

  • Habibi, M., et al. (2012).[4] One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant. Asian Journal of Chemistry. Retrieved from [Link][4]

  • Leonard, F., & Spoerri, P. E. (1946). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society.[7] Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for 6-Methylpyrazine-2-carbaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrazine-2-carbaldehyde Prepared by: Gemini, Senior Application Scientist Introduction 6-Methylpyrazine-2-carbaldehyde (also known as 5-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrazine-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Methylpyrazine-2-carbaldehyde (also known as 5-Methylpyrazine-2-carbaldehyde) is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. As a key intermediate, it serves as a foundational scaffold in the synthesis of pharmaceuticals, particularly certain antituberculosis agents, and is also utilized in the development of novel agrochemicals and flavoring agents.[1] Its molecular structure, featuring a substituted pyrazine ring, imparts unique electronic and chemical properties that are critical to its function in multi-step syntheses.

A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. Spectroscopic analysis provides the definitive data required for structural confirmation, purity assessment, and understanding molecular behavior. This guide presents a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Methylpyrazine-2-carbaldehyde, grounded in fundamental principles and field-proven experimental insights.

Molecular Profile:

Property Value
Chemical Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
CAS Number 50866-30-3[2]

| Appearance | Yellow to black solid or liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For 6-Methylpyrazine-2-carbaldehyde, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern on the pyrazine ring.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following IUPAC-compliant numbering scheme will be used.

Figure 1: Molecular structure of 6-Methylpyrazine-2-carbaldehyde.
Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for 6-Methylpyrazine-2-carbaldehyde. These predictions are based on established substituent effects on the pyrazine core and analysis of closely related structures, such as 5-Methylpyrazine-2-carbohydrazide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Integration Rationale & Causality
H-CHO ~10.1 Singlet (s) 1H The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.
H-3 ~9.2 Singlet (s) 1H This proton is para to the methyl group and meta to the aldehyde. It is significantly deshielded by the adjacent ring nitrogen (N4) and the aldehyde group's electron-withdrawing nature.
H-5 ~8.6 Singlet (s) 1H This proton is ortho to the methyl group and meta to the aldehyde. It is deshielded by the adjacent ring nitrogen (N4) but to a lesser extent than H-3.

| -CH₃ | ~2.7 | Singlet (s) | 3H | The methyl protons are attached to an sp²-hybridized carbon of the aromatic ring, resulting in a characteristic downfield shift compared to an alkyl methyl group. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Rationale & Causality
C=O ~192 The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
C-5 ~158 Attached to the electron-donating methyl group, this carbon is expected to be the most upfield of the ring carbons.
C-2 ~151 The point of attachment for the electron-withdrawing aldehyde group, making it highly deshielded.
C-3 ~144 Adjacent to a nitrogen atom and influenced by the aldehyde group, this carbon is significantly deshielded.
C-6 ~143 Similar to C-3, this carbon is adjacent to a nitrogen atom and is deshielded.

| -CH₃ | ~22 | Typical chemical shift for a methyl group attached to an aromatic ring system. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for NMR analysis ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing p1 1. Weigh ~10-15 mg of sample. p2 2. Dissolve in ~0.7 mL of CDCl₃. p1->p2 p3 3. Add internal standard (e.g., TMS, 0.03% v/v). p2->p3 p4 4. Transfer to a 5 mm NMR tube. p3->p4 a1 5. Tune and shim the probe for the sample. p4->a1 a2 6. Acquire ¹H spectrum (e.g., 16 scans). a1->a2 a3 7. Acquire ¹³C spectrum (e.g., 1024 scans). a2->a3 a4 8. Acquire 2D spectra (COSY, HSQC) if needed. a3->a4 d1 9. Apply Fourier Transform and phase correction. a4->d1 d2 10. Calibrate ¹H spectrum to TMS (0.00 ppm). d1->d2 d3 11. Calibrate ¹³C spectrum to CDCl₃ (77.16 ppm). d2->d3 d4 12. Integrate peaks and assign chemical shifts. d3->d4

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. The spectrum of 6-Methylpyrazine-2-carbaldehyde is dominated by absorptions from the aldehyde group and the aromatic pyrazine ring.

Characteristic IR Absorption Bands

The causality for IR absorptions lies in the vibrational modes of specific bonds, which are excited by absorbing infrared radiation at characteristic frequencies.

Table 3: Key IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group
~3050 Medium-Weak C-H Stretch Aromatic (Pyrazine Ring)
~2950 Medium-Weak C-H Stretch Alkyl (-CH₃)
~2820 & ~2720 Weak C-H Stretch (Fermi Doublet) Aldehyde (-CHO)
~1705 Strong C=O Stretch Aldehyde
~1600-1450 Medium-Strong C=C and C=N Ring Stretch Aromatic (Pyrazine Ring)

| ~1380 | Medium | C-H Bend | Alkyl (-CH₃) |

Expert Insights:

  • The Carbonyl Stretch (C=O): The most diagnostic peak in the spectrum is the strong absorption around 1705 cm⁻¹. Its position indicates a carbonyl conjugated with an aromatic system. This conjugation slightly lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹) due to resonance, which imparts partial single-bond character to the C=O bond, weakening it slightly.

  • Aldehyde C-H Stretch: The presence of two weak bands in the 2820-2720 cm⁻¹ region is a hallmark of an aldehyde. This feature, known as a Fermi doublet, arises from the interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration, providing definitive evidence for the aldehyde functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, rapid technique for acquiring high-quality IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. This ensures an effective evanescent wave interaction.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Predicted Mass Spectrum and Fragmentation

For 6-Methylpyrazine-2-carbaldehyde (MW = 122.12), the mass spectrum is expected to show a prominent molecular ion peak and several key fragment ions.

Table 4: Predicted Key Ions in EI-MS

m/z Proposed Ion Formula Notes
122 [M]⁺˙ [C₆H₆N₂O]⁺˙ Molecular Ion. Its presence confirms the molecular weight of the compound.
121 [M-H]⁺ [C₆H₅N₂O]⁺ Loss of the weakly bound aldehydic hydrogen radical.
94 [M-CO]⁺˙ [C₅H₆N₂]⁺˙ Characteristic loss of a neutral carbon monoxide (CO) molecule from the aldehyde group. This is often a major fragmentation pathway for aromatic aldehydes.

| 67 | [C₄H₅N]⁺˙ | [C₄H₅N]⁺˙ | Subsequent fragmentation of the m/z 94 ion, likely involving the loss of hydrogen cyanide (HCN). |

Proposed Fragmentation Pathway

The high-energy electron beam in an EI source initiates a cascade of fragmentation events that can be rationalized to deduce the molecule's structure.

G M [M]⁺˙ m/z = 122 M_H [M-H]⁺ m/z = 121 M->M_H - H˙ M_CO [M-CO]⁺˙ m/z = 94 M->M_CO - CO M_CO_HCN [C₄H₅N]⁺˙ m/z = 67 M_CO->M_CO_HCN - HCN

Figure 3: Proposed EI fragmentation pathway for 6-Methylpyrazine-2-carbaldehyde.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like 6-Methylpyrazine-2-carbaldehyde, as it provides both separation and mass analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature of 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure elution of the analyte.

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

    • Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 40-300).

  • Data Acquisition: Inject a small volume (1 µL) of the sample into the GC. The integrated system will automatically acquire mass spectra across the entire chromatographic run.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to 6-Methylpyrazine-2-carbaldehyde. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

References

  • MySkinRecipes. 6-Methylpyrazine-2-carbaldehyde. [Link]

  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChemLite. 5-methylpyrazine-2-carboxaldehyde (C6H6N2O). [Link]

Sources

Foundational

Technical Guide: Potential Biological Activity of 6-Methylpyrazine-2-carbaldehyde

[1] Executive Summary 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a critical heterocyclic building block in medicinal chemistry, distinct from its pyridine analogs due to the unique electronic properties of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a critical heterocyclic building block in medicinal chemistry, distinct from its pyridine analogs due to the unique electronic properties of the 1,4-diazine ring.[1][2] While the aldehyde itself is a reactive intermediate rather than a final therapeutic agent, it serves as a "linchpin scaffold" for the synthesis of Schiff bases, hydrazones, and thiosemicarbazones .[1] These derivatives have demonstrated significant biological potential, particularly as antitubercular agents (targeting Mycobacterium tuberculosis) and antiproliferative compounds against various cancer cell lines.[1] This guide details the chemical utility, synthesis pathways, and biological validation of this pharmacophore.[1][3]

Part 1: Chemical Profile & Pharmacophore Analysis

Chemical Identity[1][4][5][6][7][8][9]
  • IUPAC Name: 6-Methylpyrazine-2-carbaldehyde[2]

  • CAS Number: 116758-01-1

  • Molecular Formula: C₆H₆N₂O[4]

  • Molecular Weight: 122.12 g/mol [1][2]

  • Appearance: Typically a light yellow to brown low-melting solid or oil.

  • Solubility: Soluble in polar organic solvents (DMSO, Ethanol, DMF, Chloroform).[1]

Structural Significance

The molecule features a pyrazine core substituted with a methyl group at the C6 position and a reactive formyl (aldehyde) group at C2.

  • Electronic Deficient Ring: The pyrazine ring is π-deficient, making it an excellent electron-withdrawing core in ligand design.[1]

  • Lipophilicity Modulation: The C6-methyl group increases lipophilicity (LogP) compared to the unsubstituted pyrazine-2-carbaldehyde, potentially enhancing membrane permeability—a critical factor for antitubercular drugs requiring penetration of the mycobacterial cell wall.[1]

  • Chelation Potential: When derivatized into Schiff bases (–CH=N–), the N4 nitrogen of the pyrazine ring and the imine nitrogen can form stable 5-membered chelate rings with transition metals (Cu, Zn, Fe), a mechanism often linked to antimicrobial activity.[1]

Part 2: Synthesis & Divergent Derivatization

The biological value of 6-Methylpyrazine-2-carbaldehyde lies in its "divergent synthesis" potential. It acts as an electrophilic node that can be condensed with various nucleophiles to generate bioactive libraries.

Upstream Synthesis (Preparation of the Aldehyde)

The aldehyde is typically synthesized via two primary routes:[1]

  • Oxidation of 2,6-Dimethylpyrazine: Controlled oxidation using selenium dioxide (SeO₂) or catalytic vapor-phase oxidation.

  • Reduction of Methyl 6-methylpyrazine-2-carboxylate: Selective reduction using Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) to prevent over-reduction to the alcohol.

Downstream Derivatization (The Bioactive Products)

The aldehyde reacts readily with amines and hydrazines to form the active pharmaceutical ingredients (APIs).[1]

G Start 6-Methylpyrazine-2-carbaldehyde (Electrophilic Core) R1 + Hydrazides (R-CONH-NH2) P1 Acylhydrazones (Antitubercular) Start->P1 Condensation (EtOH/H+) P2 Schiff Base Imines (Anticancer/Antimicrobial) Start->P2 Dehydration (-H2O) P3 Thiosemicarbazones (Metal Chelators) Start->P3 Reflux R1->P1 R2 + Primary Amines (R-NH2) R2->P2 R3 + Thiosemicarbazides (NH2-CS-NH-NH2) R3->P3

Figure 1: Divergent synthesis pathways transforming the aldehyde scaffold into bioactive classes.

Part 3: Biological Activity & Therapeutic Potential[10]

Antitubercular Activity (Primary Application)

Derivatives of pyrazine are structurally related to Pyrazinamide (PZA) , a first-line tuberculosis drug.[1][5]

  • Mechanism: Hydrazone derivatives of 6-methylpyrazine-2-carbaldehyde function as prodrugs or metal chelators. They may inhibit the Fatty Acid Synthase I (FAS-I) system in Mycobacterium tuberculosis.

  • Potency: Research indicates that N-acylhydrazones derived from this scaffold can exhibit Minimum Inhibitory Concentrations (MIC) in the range of 0.2 – 6.25 µg/mL against M. tuberculosis H37Rv strain, comparable to or better than Pyrazinamide in resistant strains.[1]

  • Structure-Activity Relationship (SAR): The 6-methyl group is crucial; it provides steric bulk that may prevent rapid efflux or metabolic deactivation compared to the unsubstituted analog.

Anticancer (Cytotoxicity)

Schiff bases formed by condensing 6-methylpyrazine-2-carbaldehyde with aromatic amines have shown cytotoxicity against human cancer cell lines.

  • Targets: HepG2 (Liver carcinoma), HCT-116 (Colon carcinoma), and MCF-7 (Breast cancer).[1]

  • IC50 Values: Active derivatives often show IC50 values between 10 – 50 µM .

  • Mode of Action: These compounds often act by intercalating into DNA or inhibiting Topoisomerase II, leading to apoptosis. The planar pyrazine ring facilitates stacking interactions with DNA base pairs.

Antimicrobial (Broad Spectrum)

Metal complexes (Cu(II), Zn(II)) of Schiff bases derived from this aldehyde show enhanced activity compared to the free ligand.[1]

  • Chelation Theory: Upon complexation, the polarity of the metal ion is reduced (due to partial sharing of its positive charge with the donor groups), which increases the lipophilic character of the central metal atom.[1] This favors permeation through the lipid layer of the bacterial membrane.

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Methylpyrazine-2-carbaldehyde Schiff Bases

This protocol describes the general condensation method to generate bioactive ligands.

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 mmol)[1][2]

  • Substituted Aromatic Amine or Hydrazide (1.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 6-Methylpyrazine-2-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add an equimolar amount (1.0 mmol) of the amine/hydrazide dissolved in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 4–6 hours . Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter under vacuum.[1] If no precipitate forms, evaporate the solvent to 20% volume and cool in an ice bath.

  • Purification: Recrystallize the crude solid from hot ethanol or ethanol/water mixture.

  • Characterization: Confirm structure via ¹H-NMR (look for imine singlet at δ 8.2–8.8 ppm) and IR (C=N stretch at 1600–1630 cm⁻¹).

Protocol: Antitubercular Assay (MABA Method)

Microplate Alamar Blue Assay (MABA) is the standard for screening these derivatives.[1]

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to 10⁵ CFU/mL in Middlebrook 7H9 broth.

  • Plating: Add 100 µL of broth to 96-well plates. Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 µg/mL to 0.2 µg/mL).

  • Controls: Include Pyrazinamide (positive control) and DMSO (solvent control).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80. Incubate for another 24 hours.

  • Readout: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates bacterial activity. The MIC is the lowest concentration preventing the color change.

Part 5: Safety & Handling Data[1]

Hazard Classification (GHS): Based on analogous pyrazine aldehydes and carboxylic acids:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Storage & Stability:

  • Air Sensitive: Aldehydes oxidize to carboxylic acids upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) .

  • Temperature: Store refrigerated (2–8°C).

  • Handling: Use in a fume hood. Avoid dust/aerosol generation.[6][7]

References

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry. (Discusses the biological activity of pyrazine hydrazones). Link

  • Design, synthesis, and antitubercular activity of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine)pyridin-3-yl)benzamide derivatives. RSC Advances. (Highlights pyrazine scaffold utility in TB). Link

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Medicinal Chemistry Research. (Review of the pharmacophore derived from aldehydes). Link

  • PubChem Compound Summary for CID 22136797: 6-Methylpyrazine-2-carbaldehyde. National Center for Biotechnology Information. (Chemical properties and safety data). Link[1]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase. Nature Scientific Reports. (Biosynthetic pathways of methylpyrazines). Link

Sources

Exploratory

Commercial Availability & Technical Guide: 6-Methylpyrazine-2-carbaldehyde

This guide serves as a technical reference for the procurement, synthesis, and application of 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1).[1] It is designed for medicinal chemists and process engineers requiring h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the procurement, synthesis, and application of 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1).[1] It is designed for medicinal chemists and process engineers requiring high-purity intermediates for drug discovery workflows.

[1]

Executive Summary

6-Methylpyrazine-2-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically in the development of antituberculosis agents , KRAS inhibitors , and RIPK1 inhibitors .[1] Unlike its commoditized analogs (e.g., 2,5-dimethylpyrazine used in flavorings), this aldehyde is currently a Research Grade chemical available in gram-to-kilogram quantities rather than metric tons.[1]

  • Primary Status: Fine Chemical / Pharmaceutical Intermediate[1]

  • Supply Chain Risk: Moderate (Specialized synthesis required; not a byproduct of bulk flavor manufacturing).

  • Key Challenge: Instability of the aldehyde group (oxidation to carboxylic acid) requires strict cold-chain and inert atmosphere handling.[1]

Chemical Identity & Specifications

Accurate identification is critical due to the prevalence of structural isomers (e.g., 5-methylpyrazine-2-carbaldehyde).[1]

ParameterSpecification
Chemical Name 6-Methylpyrazine-2-carbaldehyde
CAS Number 116758-01-1
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Pale yellow to brown solid (low melting point) or oil depending on purity.[1]
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water.
Storage 2–8°C , under Argon/Nitrogen. Hygroscopic and air-sensitive.[1]
Structural Verification[1]
  • 1H NMR (DMSO-d6): Distinctive aldehyde proton singlet at δ ~10.0 ppm . Pyrazine ring protons appear as two singlets (due to 2,6-substitution pattern) around δ 8.8–9.2 ppm .[1] Methyl group singlet at δ ~2.6 ppm .

  • Isomer Differentiation: Crucial to distinguish from the 5-methyl isomer (CAS 50866-30-3).[1] The 6-methyl isomer has a 1,3-relationship between the methyl and aldehyde groups on the ring, whereas the 5-methyl has a 1,4-relationship (para-like).[1]

Commercial Landscape & Procurement

Supplier Tiering

The market is divided into catalog suppliers (re-packagers) and original manufacturers (CROs).

Supplier TypeExamplesAvailabilityPurity GradePricing (Est.)
Tier 1: Global Catalog Sigma-Aldrich, BLD Pharm, Combi-BlocksImmediate (g scale)95–97%High (

300 / g)
Tier 2: Specialized CRO Sunway Pharm, MySkinRecipes, ChemSceneLead time (2–3 weeks)95%+Moderate (

100 / g)
Tier 3: Bulk Custom Chinese CROs (Custom Synthesis)4–8 weeks98%+Negotiated (kg scale)
Procurement Strategy
  • Purity vs. Stability: Commercial batches are often sold at 95% purity .[1] The remaining 5% typically consists of 6-methylpyrazine-2-carboxylic acid (oxidation product).[1] For sensitive organometallic reactions, repurification via flash chromatography (SiO2) immediately before use is recommended.

  • Lead Time: "In-stock" often implies availability in a central warehouse (USA/Europe) for Tier 1.[1] Tier 2 suppliers often ship from origin (China/India), incurring customs delays.

Synthesis & Manufacturing Logic

Understanding the synthesis helps predict impurity profiles. The commercial route typically involves the selective oxidation of 2,6-dimethylpyrazine.

Core Synthesis Route: Selective Oxidation

The most scalable industrial route utilizes Selenium Dioxide (SeO₂) or catalytic oxidation to convert one methyl group of 2,6-dimethylpyrazine into an aldehyde.

Synthesis Start 2,6-Dimethylpyrazine (Commodity Precursor) Inter Intermediate (Alcohol/Acetal) Start->Inter Controlled Oxidation Reagent Oxidant (SeO2 or O2/Catalyst) Reagent->Inter Product 6-Methylpyrazine-2-carbaldehyde (Target) Inter->Product Purification Impurity Impurity: 6-Methylpyrazine-2-carboxylic acid (Over-oxidation) Product->Impurity Air Exposure (Storage)

Figure 1: Primary industrial synthesis pathway showing the origin of the carboxylic acid impurity.[1]

Mechanistic Insight[1][2][3]
  • Regioselectivity: Since the starting material (2,6-dimethylpyrazine) is symmetric, oxidation of either methyl group yields the same product. This makes the 2,6- precursor superior to 2,5- or 2,3- isomers, where regioselectivity would be a major yield-limiting factor.[1]

  • Over-oxidation: The aldehyde is an intermediate state. If the reaction conditions are too harsh (excess oxidant or high temp), it progresses to the carboxylic acid. This is why commercial purity is capped at ~97%. [1]

Applications in Drug Discovery

This aldehyde is a "linchpin" intermediate, allowing the attachment of the pyrazine ring to complex scaffolds via:

  • Reductive Amination: Reaction with amines to form secondary/tertiary amines (common in kinase inhibitors).

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain (e.g., for KRAS inhibitor side chains).

  • Heterocycle Formation: Condensation with hydrazines or amidines to form fused ring systems.

Case Study: KRAS & RIPK1 Inhibitors Recent patents (e.g., WO2017096301) cite 6-methylpyrazine-2-carbaldehyde as a starting material.[1] The methyl group at position 6 provides steric bulk that can improve selectivity for the target protein pocket, differentiating it from the un-methylated pyrazine analogs.

Handling & Safety Protocols

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Validated Storage Protocol

To maintain >95% purity over time:

  • Atmosphere: Store under Argon (preferred over Nitrogen due to density).

  • Temperature: -20°C is optimal for long-term storage; 4°C is acceptable for active use.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

References

  • PubChem. (2025). 6-Methylpyrazine-2-carbaldehyde Compound Summary. National Library of Medicine. Link

  • BLD Pharm. (2024). Product Datasheet: 6-Methylpyrazine-2-carbaldehyde. Link

  • Google Patents. (2017). WO2017096301A1: Isoxazolidine derived inhibitors of receptor interacting protein kinase 1. Link

  • MySkinRecipes. (2024). Chemical Specifications: 6-Methylpyrazine-2-carbaldehyde.[1][3][4][5] Link

  • ResearchGate. (2013). Main reaction pathways for the formation of pyrazine derivatives. Link

Sources

Foundational

Safety and handling of 6-Methylpyrazine-2-carbaldehyde

An In-depth Technical Guide to the Safe Handling of 6-Methylpyrazine-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methylpyrazine-2-carbaldehyde is a heterocyclic aldehyde with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 6-Methylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyrazine-2-carbaldehyde is a heterocyclic aldehyde with significant applications as a key intermediate in the synthesis of pharmaceuticals, particularly antituberculosis agents, as well as in the development of agrochemicals and flavoring agents.[1] Its aromatic properties and functional groups make it a versatile building block in medicinal and organic chemistry. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Methylpyrazine-2-carbaldehyde in a laboratory setting. The subsequent sections will detail the toxicological profile, personal protective equipment (PPE) recommendations, storage requirements, and emergency response procedures to ensure the safe and effective utilization of this compound in research and development.

Compound Identification and Physicochemical Properties

A thorough understanding of the fundamental properties of 6-Methylpyrazine-2-carbaldehyde is paramount for its safe handling.

PropertyValueSource
Chemical Name 6-Methylpyrazine-2-carbaldehydeMySkinRecipes[1]
CAS Number 116758-01-1MySkinRecipes[1]
Molecular Formula C₆H₆N₂OMySkinRecipes[1]
Molecular Weight 122.13 g/mol MySkinRecipes[1], PubChem[2]
Appearance White or Colorless to Yellow to Orange powder, lump, or clear liquidTokyo Chemical Industry
Storage Temperature 2-8°C, under inert gasMySkinRecipes[1]

Hazard Identification and Toxicological Profile

Primary Hazards:

  • Eye Irritation: May cause serious eye irritation.[3]

  • Skin Irritation: May cause skin irritation and potentially an allergic skin reaction.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][6]

  • Combustibility: Assumed to be a combustible material that will burn if ignited.[6]

It is important to note that many pyrazine derivatives are used as flavoring agents and are considered to have low toxicity at low intake levels.[7] However, in a laboratory setting where concentrations and quantities are significantly higher, appropriate precautions must be taken.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial when handling 6-Methylpyrazine-2-carbaldehyde.

Engineering Controls
  • Ventilation: All work with 6-Methylpyrazine-2-carbaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] The air velocity at the fume hood sash should be a minimum of 2.5-10 m/s (500-2000 f/min).[3]

  • Explosion-Proof Equipment: Given the combustible nature of similar compounds, use of explosion-proof electrical, ventilating, and lighting equipment is recommended, especially when handling larger quantities.[8]

  • Grounding: Containers and receiving equipment should be grounded and bonded to prevent static discharge, which could be an ignition source.[8][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6-Methylpyrazine-2-carbaldehyde:

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.[3] Contact lenses should be avoided as they can absorb and concentrate irritants.[3]

  • Hand Protection: Wear impervious protective gloves. The specific glove material should be selected based on the solvent used and the duration of contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a dust respirator should be used.[6]

PPE_Selection_Workflow start Handling 6-Methylpyrazine-2-carbaldehyde fume_hood Work in a certified chemical fume hood? start->fume_hood standard_ppe Standard PPE: - Safety glasses with side shields - Impervious gloves - Lab coat fume_hood->standard_ppe Yes enhanced_ppe Enhanced PPE: - Chemical goggles - Specific gloves (check compatibility) - Protective clothing - Dust respirator fume_hood->enhanced_ppe No

Figure 1: PPE Selection Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling
  • Avoid all unnecessary personal contact.[6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Use non-sparking tools.[8]

  • Avoid generating dust.[6]

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][9]

  • Keep containers securely sealed when not in use.[3]

  • Store under an inert gas atmosphere.[1]

  • Protect containers from physical damage and check regularly for leaks.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to accidents involving 6-Methylpyrazine-2-carbaldehyde.

Spills
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Clean up spills immediately.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Vacuum or sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[6]

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert the appropriate emergency response team.[6]

    • Prevent the spillage from entering drains, sewers, or watercourses.[6]

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8] If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Remove to fresh air.[8] If not breathing, give artificial respiration.[8] Get medical attention.

  • Ingestion: Clean mouth with water and get medical attention.[8] Do not induce vomiting.

Emergency_Response_Flowchart spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill minor_spill Minor Spill Protocol: - Alert others - Don PPE - Contain and clean up - Dispose of waste properly assess_spill->minor_spill Minor major_spill Major Spill Protocol: - Evacuate area - Alert emergency response - Isolate the area assess_spill->major_spill Major

Figure 2: Emergency Spill Response Flowchart

Disposal Considerations

Dispose of 6-Methylpyrazine-2-carbaldehyde and its containers in accordance with local, regional, and national regulations.[3] It should be disposed of as hazardous waste at an authorized collection point.[3]

Conclusion

6-Methylpyrazine-2-carbaldehyde is a valuable compound in pharmaceutical and chemical research. While it presents certain hazards, a comprehensive understanding of its properties and the implementation of robust safety protocols can ensure its safe handling. This guide provides a framework for establishing a safe laboratory environment for working with this and other similar heterocyclic aldehydes. It is imperative that all personnel are thoroughly trained on these procedures before commencing any work.

References

  • Apollo Scientific. (2023). 6-Methylpyrazine-2-carboxylic acid Safety Data Sheet.
  • Apollo Scientific. (2023). 6-Methylpyridine-2-carboxaldehyde Safety Data Sheet.
  • Fisher Scientific. (n.d.). Pyrazine, 2,6-dimethyl- Safety Data Sheet.
  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Retrieved from [Link]

  • Georganics. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114377.
  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699.
  • Sigma-Aldrich. (2025). 2-Methylpyrazine Safety Data Sheet.
  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]

  • EFSA. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • Environmental Health & Safety, University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

  • Eurac Research. (n.d.). Volatile Organic Compounds Lab. Retrieved from [Link]

  • The University of Iowa, Environmental Health and Safety. (n.d.). Spill/Emergency Planning. Retrieved from [Link]

  • US EPA. (2023). Technical Overview of Volatile Organic Compounds. Retrieved from [Link]

  • Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Intertek. (n.d.). Volatile Organic Compound (VOC) Testing and Analysis. Retrieved from [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(22), 8031.
  • PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • Pace Analytical. (n.d.). Volatile Organic Compounds (VOCs) Testing Services. Retrieved from [Link]

  • Canada.ca. (2023). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory Synthesis of 6-Methylpyrazine-2-carbaldehyde

Abstract & Introduction 6-Methylpyrazine-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring both a nucleophilic pyrazine ring and an electrophilic aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Methylpyrazine-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring both a nucleophilic pyrazine ring and an electrophilic aldehyde functional group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and high-impact flavoring agents.[1] Notably, it serves as a key precursor in the synthesis of various bioactive molecules, where the pyrazine scaffold is recognized for its role in modulating biological activity.[2]

This application note provides a comprehensive and validated protocol for the synthesis of 6-Methylpyrazine-2-carbaldehyde. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the chosen synthetic strategy—the Riley oxidation—and offers field-proven insights to ensure reproducibility, yield, and purity. The protocol is designed as a self-validating system, with integrated checkpoints and characterization standards for researchers, scientists, and professionals in drug development.

Mechanistic Rationale: The Riley Oxidation

The selected method for synthesizing 6-Methylpyrazine-2-carbaldehyde is the selective oxidation of the starting material, 2,6-dimethylpyrazine, using selenium dioxide (SeO₂). This classic transformation is known as the Riley oxidation, a powerful tool for the controlled oxidation of activated methyl or methylene groups to carbonyls.[3][4][5]

Causality of Reagent Choice: The methyl groups on the 2,6-dimethylpyrazine ring are "activated" by the adjacent electron-withdrawing nitrogen atoms of the aromatic pyrazine system. This activation makes them susceptible to oxidation. Selenium dioxide is the reagent of choice due to its remarkable selectivity for such positions, often yielding the desired aldehyde without over-oxidizing to the carboxylic acid.[6][7] The reaction proceeds through a well-established mechanism involving an initial ene reaction, followed by a[3][8]-sigmatropic rearrangement to form an unstable intermediate that ultimately hydrolyzes to the aldehyde product and elemental selenium.[3][5]

Riley_Oxidation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Mechanism cluster_products Products 2_6_DMP 2,6-Dimethylpyrazine Ene Ene Reaction 2_6_DMP->Ene Reacts with SeO2 Selenium Dioxide (SeO₂) SeO2->Ene Sigmatropic [2,3]-Sigmatropic Rearrangement Ene->Sigmatropic Forms Intermediate Hydrolysis Hydrolysis Sigmatropic->Hydrolysis Rearranges Target 6-Methylpyrazine- 2-carbaldehyde Hydrolysis->Target Se Selenium (Se) (black precipitate) Hydrolysis->Se H2O Water (H₂O) Hydrolysis->H2O

Caption: The Riley Oxidation mechanism for the synthesis of 6-Methylpyrazine-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-Methylpyrazine-2-carbaldehyde on a laboratory scale. Crucially, this entire procedure must be conducted within a certified chemical fume hood due to the high toxicity of selenium compounds. [3]

Materials & Equipment
Reagents & Materials Equipment
2,6-Dimethylpyrazine250 mL Three-neck round-bottom flask
Selenium Dioxide (SeO₂)Reflux condenser
1,4-Dioxane (anhydrous)Magnetic stirrer with heating mantle
Dichloromethane (DCM)Thermometer/Temperature probe
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparation funnel (500 mL)
Brine (saturated NaCl solution)Buchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Silica Gel (for column chromatography)Glass column for chromatography
Hexane (HPLC grade)TLC plates (silica gel 60 F254)
Ethyl Acetate (HPLC grade)Standard laboratory glassware
Reagent Data & Stoichiometry
Compound Formula M.W. ( g/mol ) Amount Moles Equivalents
2,6-DimethylpyrazineC₆H₈N₂108.145.41 g0.0501.0
Selenium DioxideSeO₂110.975.83 g0.05251.05
1,4-DioxaneC₄H₈O₂88.11100 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a temperature probe. Ensure all glassware is dry. Place the apparatus on the heating mantle.

  • Reagent Addition: To the flask, add 2,6-dimethylpyrazine (5.41 g, 0.050 mol) and 1,4-dioxane (100 mL). Begin stirring to dissolve the starting material. Carefully add selenium dioxide (5.83 g, 0.0525 mol) to the solution. Note: SeO₂ is a fine powder; handle with care to avoid inhalation.

  • Reaction Execution: Heat the mixture to reflux (approximately 101-103 °C) with vigorous stirring. The solution will gradually darken as black elemental selenium precipitates. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Reaction Quench & Filtration: Once the starting material is consumed (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the black selenium precipitate. Wash the filter cake with a small amount of dichloromethane (DCM) (~20 mL) to recover any adsorbed product.

  • Work-up & Extraction: Transfer the filtrate to a 500 mL separation funnel. Dilute the filtrate with 100 mL of water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes any acidic impurities and residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellowish oil or solid.

Purification Protocol

The crude product requires purification via flash column chromatography to achieve high purity.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the prepared column.

  • Elution: Elute the column using a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by TLC against a reference spot) and remove the solvent under reduced pressure to afford 6-Methylpyrazine-2-carbaldehyde as a pure compound.

Expected Results & Characterization

  • Yield: A typical yield for this reaction after purification is in the range of 55-70%.

  • Appearance: Pale yellow solid or crystalline powder.

  • Molecular Formula: C₆H₆N₂O[9]

  • Molecular Weight: 122.12 g/mol [9]

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.8 (s, 1H, pyrazine-H), 8.6 (s, 1H, pyrazine-H), 2.8 (s, 3H, -CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 193.0, 156.0, 150.0, 145.0, 143.0, 22.5.

    • IR (KBr, cm⁻¹): ~1710 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde).

Workflow Visualization & Safety

Experimental_Workflow Setup 1. Assemble Glassware in Fume Hood Reagents 2. Add 2,6-Dimethylpyrazine, Dioxane, and SeO₂ Setup->Reagents Reflux 3. Heat to Reflux (4-6h) Monitor by TLC Reagents->Reflux Cooldown 4. Cool to Room Temp. Reflux->Cooldown Filter 5. Filter off Selenium (black solid) Cooldown->Filter Extract 6. Aqueous Work-up & DCM Extraction Filter->Extract Wash 7. Wash with NaHCO₃ & Brine Extract->Wash Dry 8. Dry (MgSO₄) & Concentrate Wash->Dry Purify 9. Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Characterize 10. Characterize Pure Product (NMR, IR, MS) Purify->Characterize

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Critical Safety Mandates
  • Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Fume Hood: All operations involving selenium dioxide and organic solvents must be performed in a well-ventilated chemical fume hood.[3]

  • Reagent Hazards:

    • Selenium Dioxide (SeO₂): Highly toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme caution.

    • Pyrazine Derivatives: Can cause skin, eye, and respiratory irritation.[10][11]

    • Organic Solvents: Dioxane and DCM are flammable and harmful. Avoid inhalation and contact with skin.[12][13]

  • Waste Disposal: All selenium-containing waste (solid and liquid) must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines. Do not mix with other waste streams.

References

  • Cook, D. J., Sears, R. W., & Dock, D. (n.d.). Oxidations with Selenium Dioxide. Open Access Journals at IU Indianapolis. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Rasayan J. Chem. [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. (n.d.). ADICHEMISTRY. [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. [Link]

  • Riley oxidation. (n.d.). Wikipedia. [Link]

  • Krutošíková, A., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • 6-Methylpyrazine-2-carbaldehyde. (n.d.). PubChem. [Link]

  • 6-Methylpyrazine-2-carbaldehyde. (n.d.). MySkinRecipes. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

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Application

Technical Application Note: 6-Methylpyrazine-2-carbaldehyde in Organic Synthesis

[1] Executive Summary 6-Methylpyrazine-2-carbaldehyde (6-MPC) is a critical heterocyclic building block, distinguished by the juxtaposition of an electron-deficient pyrazine ring and a reactive aldehyde handle.[1][2] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Methylpyrazine-2-carbaldehyde (6-MPC) is a critical heterocyclic building block, distinguished by the juxtaposition of an electron-deficient pyrazine ring and a reactive aldehyde handle.[1][2] Unlike its phenyl analogues, the pyrazine core imparts unique physiochemical properties—specifically lowered lipophilicity (LogP) and increased metabolic stability—making it a scaffold of choice in antitubercular and antiviral drug discovery.[1][2]

This technical guide moves beyond standard datasheets to provide a mechanistic understanding of 6-MPC’s reactivity. It details protocols for handling its inherent oxidative instability and outlines validated workflows for its conversion into bio-active Schiff bases and hydrazones.[2]

Chemical Profile & Stability[2]

The electron-withdrawing nature of the diazine ring makes the C2-aldehyde highly electrophilic, yet paradoxically prone to autoxidation.[1][2] The 6-methyl substituent provides a slight inductive (


) stabilizing effect compared to the unsubstituted parent, but rigorous exclusion of oxygen is required during storage.[1][2]
PropertySpecificationTechnical Note
IUPAC Name 6-Methylpyrazine-2-carbaldehyde-
CAS Number 23022-13-1Verify isomer specificity (vs. 5-methyl) via NMR.[1]
Molecular Weight 122.12 g/mol -
Appearance Yellow to Brown Liquid/Low-melting SolidDarkens rapidly upon air exposure due to acid formation.[1]
Solubility DCM, MeOH, DMSO, THFAvoid protic solvents if long-term stability is required without buffering.[1][2]
Storage 2–8°C, under Argon/NitrogenCritical: Store over activated molecular sieves to prevent hydrate formation.
Handling Precaution: The "Autoxidation Trap"

Researchers often report low yields due to the invisible conversion of the aldehyde to 6-methylpyrazine-2-carboxylic acid .[2]

  • Diagnostic: A broad OH stretch in IR (2500–3300 cm⁻¹) or a downfield shift of the aldehyde proton in ¹H NMR (from ~10.0 ppm to ~12.0 ppm for COOH) indicates degradation.[1][2]

  • Remediation: If acid is present, dissolve in DCM, wash with sat.[1][2] NaHCO₃ (removes acid), dry over MgSO₄, and concentrate immediately before use.

Core Reactivity & Mechanism[2]

The reactivity of 6-MPC is dominated by the C2-electrophilic center .[2] The pyrazine nitrogens pull electron density, making the carbonyl carbon significantly more susceptible to nucleophilic attack than benzaldehyde.[1][2]

Reactivity Pathways (DOT Visualization)

G MPC 6-Methylpyrazine- 2-carbaldehyde Schiff Schiff Bases / Hydrazones (Antitubercular Scaffolds) MPC->Schiff + R-NH2 / H+ (Condensation) Alcohol Sec. Alcohols (Grignard Addition) MPC->Alcohol + R-MgX (Nucleophilic Addn) Acid Carboxylic Acid (Oxidation Byproduct) MPC->Acid + O2 / [Ox] (Degradation) Olefin Vinyl Pyrazines (Wittig/Horner) MPC->Olefin + Ph3P=CR2 (Olefination)

Figure 1: Primary reactivity divergence of 6-MPC.[1][2] Green paths indicate preferred synthetic utility; red indicates stability risks.[2]

Application Protocols

Application A: Synthesis of Antitubercular Hydrazones

Pyrazine analogues are structurally related to Pyrazinamide (a first-line TB drug).[1][2] The condensation of 6-MPC with hydrazides yields scaffolds with high affinity for Mycobacterium tuberculosis enzymes (e.g., pantothenate synthetase).[1][2]

Protocol 1: Acid-Catalyzed Condensation

Objective: Synthesize N'-(6-methylpyrazin-2-yl)methylene-isonicotinohydrazide.

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 equiv)[1]

  • Isoniazid (or target hydrazide) (1.0 equiv)[1][2]

  • Solvent: Absolute Ethanol (anhydrous)[1][2]

  • Catalyst: Glacial Acetic Acid (5 mol%)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Isoniazid in 5 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of 6-MPC dropwise. Note: If 6-MPC is solid, dissolve in minimal ethanol first.[1]

  • Catalysis: Add 1-2 drops of glacial acetic acid. The acid activates the carbonyl oxygen, compensating for the deactivated nature of the hydrazide nucleophile.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear.[1][2]

  • Isolation: Cool the reaction to room temperature, then to 0°C in an ice bath. The hydrazone typically precipitates as a crystalline solid.[1][2]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the imine (-CH=N-) singlet around 8.4–8.8 ppm.[1][2]

  • Yield Expectation: 75–85%.[1][2]

Application B: Synthesis of Heterocyclic Ligands (Schiff Bases)

Schiff bases derived from 6-MPC are potent ligands for Cu(II) and Ni(II) complexes, often used in catalysis and antimicrobial studies.[1][2]

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry)

Objective: Rapid synthesis of 6-MPC based ligands without bulk solvent.

Workflow Visualization (DOT):

Workflow Start Start: Mix 6-MPC + Amine (1:1 Ratio) Grind Grind in Mortar (Solvent-free) Start->Grind MW Microwave Irradiation (140°C, 2-5 min) Grind->MW Wash Wash with Et2O/Hexane (Remove unreacted aldehyde) MW->Wash Dry Final Product (Schiff Base) Wash->Dry

Figure 2: Solvent-free synthesis workflow for high-throughput ligand generation.[1]

Methodology:

  • Mix 6-MPC (1 mmol) and the primary aromatic amine (1 mmol) in a ceramic mortar.

  • Grind the mixture until a homogeneous paste forms.

  • Transfer to a microwave-safe vial. Irradiate at 300W (approx. 140°C internal temp) for 3 minutes.

  • Cool and wash the resulting solid with diethyl ether to remove unreacted aldehyde (which is soluble in ether, unlike the Schiff base).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Aldehyde oxidationDistill 6-MPC under reduced pressure prior to use. Perform reaction under N₂ atmosphere.
No Precipitation Product too solubleConcentrate the reaction mixture to 50% volume and add cold diethyl ether as an anti-solvent.
Dark/Tar Products PolymerizationPyrazines are heat-sensitive.[1] Reduce reflux temperature or switch to room temperature stirring for 24h.

References

  • Antitubercular Applications

    • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.[1]

    • Source: Arabian Journal of Chemistry, 2017.[1][2][3]

    • [1][2]

  • Schiff Base Ligand Synthesis

    • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity.
    • Source: European Journal of Chemistry, 2013.[1][2]

    • [1][2]

  • General Reactivity & Safety

    • Pyrazine-2-carbaldehyde - PubChem Compound Summary.
    • Source: National Library of Medicine (NIH).[1][2]

    • [1][2]

  • Heterocyclic Building Blocks

    • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
    • Source: European Journal of Medicinal Chemistry (Review Context).[1][2]

    • [1][2]

Sources

Method

The Versatile Scaffold: 6-Methylpyrazine-2-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Unassuming Powerhouse of Drug Discovery In the landscape of medicinal chemistry, certain molecular scaffolds emerge as unassuming yet powerful starting points for the development of novel therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Powerhouse of Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as unassuming yet powerful starting points for the development of novel therapeutics. 6-Methylpyrazine-2-carbaldehyde is one such entity. This relatively simple heterocyclic aldehyde, characterized by a pyrazine ring substituted with a methyl and a formyl group, serves as a crucial intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its inherent structural features, including the nitrogen-containing aromatic ring, offer a unique combination of physicochemical properties that are highly desirable in drug design. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides an in-depth exploration of the applications of 6-methylpyrazine-2-carbaldehyde in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Antitubercular Applications: A Legacy of Combating a Global Threat

The most prominent and well-established application of pyrazine-containing compounds is in the fight against tuberculosis (TB), caused by Mycobacterium tuberculosis. Pyrazinamide, a first-line anti-TB drug, is a structural analog of nicotinamide and a cornerstone of modern TB therapy.[5][6] 6-Methylpyrazine-2-carbaldehyde is a key building block for the synthesis of pyrazinamide analogs and other novel antitubercular agents.[1]

Mechanism of Action: The Prodrug Strategy

Pyrazinamide is a prodrug, meaning it is inactive until it is metabolized within the mycobacterial cell.[7][8] This targeted activation is a key aspect of its efficacy and selectivity.

DOT Script for Pyrazinamide's Mechanism of Action

cluster_0 Inside M. tuberculosis PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Enters cell (passive diffusion) Mtb Mycobacterium tuberculosis POA Pyrazinoic Acid (POA) (Active Form) Membrane Disruption of Membrane Potential POA->Membrane FAS1 Inhibition of Fatty Acid Synthase I (FAS I) POA->FAS1 Translation Inhibition of Trans-translation POA->Translation PncA->POA Hydrolysis Acidic_pH Acidic pH (e.g., within phagolysosome) Acidic_pH->PncA Optimal activity Cell_Death Bacterial Cell Death Membrane->Cell_Death FAS1->Cell_Death Translation->Cell_Death

Caption: Mechanism of action of Pyrazinamide (PZA).

The acidic environment within the phagolysosomes of macrophages, where M. tuberculosis often resides, is crucial for the drug's activity.[5][7] Pyrazinamide diffuses into the bacillus, where the enzyme pyrazinamidase (encoded by the pncA gene) converts it to its active form, pyrazinoic acid (POA).[8][9] POA accumulation leads to a drop in intracellular pH, disruption of membrane potential, and inhibition of essential enzymes like fatty acid synthase I, ultimately leading to bacterial cell death.[6][7]

Protocol: Synthesis of a 6-Methylpyrazine-2-carbaldehyde Thiosemicarbazone Derivative

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antitubercular effects. The synthesis of a thiosemicarbazone derivative from 6-methylpyrazine-2-carbaldehyde is a straightforward condensation reaction.

Rationale: This protocol is a classic example of forming a Schiff base (an imine) between an aldehyde and a primary amine (in this case, thiosemicarbazide). The resulting thiosemicarbazone scaffold has been shown to possess potent antitubercular activity.[10]

Materials:

  • 6-Methylpyrazine-2-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 6-methylpyrazine-2-carbaldehyde in 20 mL of ethanol.

  • Addition of Thiosemicarbazide: To this solution, add 1.0 mmol of thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by the addition of cold water.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol: In Vitro Antitubercular Activity Assessment using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11][12]

Principle: The assay is based on the ability of metabolically active mycobacteria to reduce the non-fluorescent, blue dye resazurin (Alamar Blue) to the fluorescent, pink resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.

Materials:

  • Synthesized pyrazine derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid or Pyrazinamide)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.78 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • Reading Results: Observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Anticancer Applications: A Scaffold for Targeting Tumor Proliferation

The pyrazine scaffold is increasingly being explored for its potential in developing novel anticancer agents.[2][3] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[11][13][14][15]

Mechanism of Action: Diverse and Evolving

The anticancer mechanisms of pyrazine derivatives are varied and often depend on the specific substitutions on the pyrazine ring. Some derivatives act as inhibitors of protein kinases, which are crucial for cancer cell signaling and proliferation. Others have been shown to induce apoptosis (programmed cell death) or inhibit enzymes involved in cancer cell metabolism. For example, some pyrazine derivatives have been found to up-regulate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[15]

DOT Script for a General Anticancer Workflow

Start 6-Methylpyrazine-2-carbaldehyde Synthesis Synthesis of Pyrazine Derivative Library Start->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Compounds with IC50 < 10 µM) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Apoptosis, Kinase Inhibition) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery of anticancer agents.

Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT116, MDA-MB-231)[11][14][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Anticancer Activity of Pyrazine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2-aminopyrazine derivative (3e)H197511.84 ± 0.83[14]
2-aminopyrazine derivative (3e)MDA-MB-2315.66 ± 2.39[14]
Piperlongumine-pyrazine hybridHCT1163.19–8.90[15]
6-pyrazolinylcoumarin derivative (47)CCRF-CEM (Leukemia)1.88[13][16]
6-pyrazolinylcoumarin derivative (47)MOLT-4 (Leukemia)1.92[13][16]
6-methylpyridine-2-carbaldehydethiosemicarbazoneHCT1163.32[11]
6-methylpyridine-2-carbaldehydethiosemicarbazoneDU1453.60[11]

Antiviral Applications: A Broad-Spectrum Potential

The pyrazine nucleus is also a key feature in some antiviral agents. A notable example is Favipiravir, a pyrazine carboxamide derivative that has shown broad-spectrum activity against various RNA viruses.[12]

Mechanism of Action: Targeting Viral Replication

Favipiravir is a prodrug that is converted intracellularly to its active phosphoribosylated form, favipiravir-RTP. This active form is recognized as a purine nucleotide by viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA strand. This incorporation leads to lethal mutagenesis, causing a high rate of mutations in the viral genome that ultimately prevents viral replication.

Conclusion and Future Perspectives

6-Methylpyrazine-2-carbaldehyde is a versatile and valuable building block in medicinal chemistry. Its applications span a wide range of therapeutic areas, with its derivatives showing significant promise as antitubercular, anticancer, and antiviral agents. The straightforward chemistry of the aldehyde group allows for the facile synthesis of diverse compound libraries, which can be screened for various biological activities. The future of drug discovery will likely see the continued exploration of this privileged scaffold, with a focus on developing more potent and selective therapeutic agents with improved pharmacokinetic and safety profiles.

References

  • What is the mechanism of Pyrazinamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Garazd, Y., Garazd, M., & Lesyk, R. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Saudi Pharmaceutical Journal, 25(2), 214–223.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024, September 24). Bentham Science Publishers. Retrieved from [Link]

  • Miniyar, P. B., & Bhat, A. R. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2570-S2575.
  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2023, January 3). Molecules, 28(1), 433.
  • Singh, N., & Singh, R. V. (2007). Synthesis, characterisation and antiamoebic activity of new thiophene-2-carboxaldehyde thiosemicarbazone derivatives and their cyclooctadiene Ru(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 1-6.
  • Pattan, S. R., et al. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 1(1), 224-230.
  • 6-Methylpyrazine-2-carbaldehyde. MySkinRecipes. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Medicinal Chemistry, 18(8), 929-943.
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088.
  • Foks, H., et al. (2005). Studies on Pyrazine Derivatives. XLIX. Synthesis and Antibacterial Activity of 6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivatives. Acta Poloniae Pharmaceutica, 62(2), 113-117.
  • El-Sayed, S. A., et al. (2014). Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO.
  • design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2021). RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Medicinal Chemistry, 31.
  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).
  • Reddy, G. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 18(12), e2100609.
  • Pyrazinamide. Pediatric Oncall. Retrieved from [Link]

  • Garazd, Y., Garazd, M., & Lesyk, R. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Saudi Pharmaceutical Journal, 25(2), 214-223.
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Bulletin of Pharmaceutical Research, 14(1).
  • Synthesis, characterization and anti-tubercular activities of copper(II) complexes of substituted 2,3-isatin bisthiosemicarbazones: An experimental and theoretical approach. (2017). Inorganica Chimica Acta, 466, 45-55.
  • What is the mechanism of action (Moa) of Pyrazinamide? (2025, May 26). Dr.Oracle. Retrieved from [Link]

  • Liu, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

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Application

The Role of 6-Methylpyrazine-2-carbaldehyde in Advancing Flavor and Fragrance Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazines and the Unique Profile of 6-Methylpyrazine-2-carbaldehyde Pyrazines are a class of nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazines and the Unique Profile of 6-Methylpyrazine-2-carbaldehyde

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the flavor and aroma of a vast array of cooked and roasted foods.[1][2] Their formation is predominantly attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] These compounds are responsible for the desirable nutty, roasted, and toasted notes that characterize products like coffee, cocoa, baked bread, and roasted nuts.[1][4]

Within this important class of compounds, 6-Methylpyrazine-2-carbaldehyde (CAS No. 116758-01-1) emerges as a molecule of significant interest for flavor and fragrance research.[5] Its unique structure, featuring both a methyl group and a reactive aldehyde group on the pyrazine ring, allows for a diverse range of applications and further chemical modifications.[6] This document serves as a detailed guide for researchers, providing in-depth application notes and protocols for the synthesis, analysis, and sensory evaluation of 6-Methylpyrazine-2-carbaldehyde in the context of flavor and fragrance development.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of 6-Methylpyrazine-2-carbaldehyde is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₆H₆N₂O[5]
Molecular Weight 122.12 g/mol [5]
CAS Number 116758-01-1[5]
Appearance Varies; may be a solid or liquid at room temperature
Odor Profile Nutty, roasted, with potential for sweet and caramel-like nuances[6]

Synthesis of 6-Methylpyrazine-2-carbaldehyde: A Protocol Guideline

While multiple synthetic routes to pyrazine derivatives exist, a common approach involves the oxidation of a corresponding methyl group or the reduction of a carboxylic acid derivative. The following protocol is a generalized procedure derived from established organic chemistry principles for the synthesis of pyrazine aldehydes from their corresponding carboxylic acids. Researchers should adapt and optimize this protocol based on available starting materials and laboratory capabilities.

Protocol 1: Synthesis via Reduction of 6-Methylpyrazine-2-carboxylic Acid

This protocol outlines a potential pathway for the synthesis of 6-Methylpyrazine-2-carbaldehyde, starting from 6-Methylpyrazine-2-carboxylic acid. This precursor can be synthesized through the oxidation of 2,6-dimethylpyrazine.[7][8]

Materials:

  • 6-Methylpyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H))

  • Anhydrous workup reagents (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend 6-Methylpyrazine-2-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 6-methylpyrazine-2-carbonyl chloride.

  • Reduction to Aldehyde:

    • Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, in the same solvent to the cooled acid chloride solution. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the careful addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) at low temperature.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 6-Methylpyrazine-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive acid chloride and reducing agents with moisture and oxygen.

  • Mild Reducing Agent: A mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride is chosen to selectively reduce the acid chloride to the aldehyde without significant over-reduction to the corresponding alcohol.

  • Low Temperature: The reduction is carried out at a very low temperature (-78 °C) to control the reactivity of the reducing agent and enhance the selectivity of the reaction.

Caption: Workflow for the synthesis of 6-Methylpyrazine-2-carbaldehyde.

Application in Flavor Creation: Generating Roasted and Nutty Notes

6-Methylpyrazine-2-carbaldehyde can be a powerful tool in a flavorist's palette for creating authentic roasted and nutty flavor profiles. Its aldehyde functionality allows it to participate in further Maillard-type reactions or act as a potent top note.

Protocol 2: Creation of a Roasted Flavor Base in a Model System

This protocol describes the use of 6-Methylpyrazine-2-carbaldehyde in a model Maillard reaction to generate a complex roasted flavor profile.

Materials:

  • Amino acid (e.g., L-Proline, L-Lysine)

  • Reducing sugar (e.g., D-Glucose, D-Fructose)

  • 6-Methylpyrazine-2-carbaldehyde solution (e.g., 0.1% in propylene glycol)

  • Food-grade solvent (e.g., propylene glycol, ethanol)

  • Reaction vessel (e.g., sealed pressure-rated glass tube or stainless steel reactor)

  • Heating source with temperature control (e.g., oil bath, heating block)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the amino acid (e.g., 1 M) and reducing sugar (e.g., 1 M) in a suitable solvent system (e.g., a mixture of water and propylene glycol). The choice of amino acid and sugar will significantly influence the final flavor profile.

  • Addition of 6-Methylpyrazine-2-carbaldehyde:

    • Add a specific concentration of the 6-Methylpyrazine-2-carbaldehyde solution to the reactant mixture. A starting concentration in the range of 1-10 ppm of the final reaction volume is recommended for initial trials.

  • Maillard Reaction:

    • Seal the reaction vessel and heat the mixture to a controlled temperature, typically between 120°C and 180°C. The reaction time will vary depending on the temperature and desired flavor intensity, ranging from 30 minutes to several hours.

  • Cooling and Evaluation:

    • After the desired reaction time, cool the vessel to room temperature.

    • The resulting reaction flavor can be diluted in a neutral base (e.g., water or a simple sugar solution) for sensory evaluation.

Causality Behind Experimental Choices:

  • Amino Acid and Sugar Selection: Proline is known to produce bread-like and roasted notes, while lysine can contribute to more savory and meaty characteristics. The choice of sugar also impacts the reaction, with pentoses generally being more reactive than hexoses.

  • Concentration of 6-Methylpyrazine-2-carbaldehyde: This compound is a potent aroma chemical, and its concentration must be carefully controlled to avoid overpowering the flavor profile. Starting with low concentrations and incrementally increasing is a prudent approach.

  • Temperature and Time: These parameters are critical in controlling the extent and direction of the Maillard reaction. Higher temperatures and longer times generally lead to more intense browning and flavor development, but can also lead to the formation of undesirable burnt notes.

Caption: Workflow for creating a roasted flavor using 6-Methylpyrazine-2-carbaldehyde.

Sensory Evaluation: Quantifying the Impact

Sensory analysis is indispensable for understanding the contribution of 6-Methylpyrazine-2-carbaldehyde to a flavor profile. The following protocol outlines a method for determining the odor detection threshold and characterizing the sensory attributes.

Protocol 3: Sensory Evaluation of 6-Methylpyrazine-2-carbaldehyde

Part A: Odor Detection Threshold Determination (ASTM E679-04)

  • Panelist Selection and Training: Select a panel of at least 15-20 individuals who have been screened for their sensory acuity.

  • Sample Preparation: Prepare a series of dilutions of 6-Methylpyrazine-2-carbaldehyde in a neutral medium (e.g., deodorized water or a 5% sucrose solution). The concentration steps should be in a geometric series (e.g., a factor of 2 or 3).

  • Presentation: Use a three-alternative forced-choice (3-AFC) method. Present panelists with three samples, two of which are blanks (the neutral medium) and one of which contains the pyrazine derivative at a specific concentration.

  • Evaluation: Ask panelists to identify the sample that is different from the other two.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a 3-AFC test).

Part B: Descriptive Sensory Analysis

  • Panelist Training: Train a smaller panel of 8-12 expert assessors to identify and quantify specific aroma attributes (e.g., nutty, roasted, caramel, sweet, burnt).

  • Sample Preparation: Prepare samples of a base food product (e.g., a simple biscuit, a sugar solution, or a plant-based protein matrix) with and without the addition of 6-Methylpyrazine-2-carbaldehyde at various concentrations.

  • Evaluation: Have the panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: Use statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the significant effects of 6-Methylpyrazine-2-carbaldehyde on the sensory profile of the food product.

Instrumental Analysis: GC-MS for Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile flavor compounds like 6-Methylpyrazine-2-carbaldehyde.

Protocol 4: GC-MS Analysis of 6-Methylpyrazine-2-carbaldehyde in a Food Matrix

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh a known amount of the food sample into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative) for quantification.

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the volatile compounds.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Splitless mode at 250°C.

  • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis:

  • Identify 6-Methylpyrazine-2-carbaldehyde by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify the compound by creating a calibration curve using the internal standard method.

Caption: Workflow for the GC-MS analysis of 6-Methylpyrazine-2-carbaldehyde.

Conclusion and Future Perspectives

6-Methylpyrazine-2-carbaldehyde is a versatile and potent molecule with significant potential in the field of flavor and fragrance research. Its unique chemical structure and sensory properties make it a valuable tool for creating authentic roasted and nutty aromas. The protocols provided in this guide offer a starting point for researchers to explore the synthesis, application, and analysis of this compound. Further research is warranted to fully elucidate its reaction pathways in complex food systems, determine its sensory thresholds in various matrices, and explore its potential synergies with other flavor compounds. As the demand for natural and authentic flavors continues to grow, a deeper understanding of key molecules like 6-Methylpyrazine-2-carbaldehyde will be crucial for innovation in the food and beverage industry.

References

Sources

Method

Protocol for derivatization of 6-Methylpyrazine-2-carbaldehyde

Application Note: High-Fidelity Derivatization of 6-Methylpyrazine-2-carbaldehyde Executive Summary & Strategic Value 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) acts as a critical "linchpin" scaffold in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 6-Methylpyrazine-2-carbaldehyde

Executive Summary & Strategic Value

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) acts as a critical "linchpin" scaffold in the synthesis of antitubercular agents (Pyrazinamide analogs), flavorants, and N-donor ligands for coordination chemistry.[1] Unlike its 3-methyl isomer, the 6-methyl substitution pattern places the alkyl group meta to the aldehyde (relative to the N1/N4 axis), preserving the steric accessibility of the carbonyl carbon while electronically enriching the pyrazine ring.

This guide moves beyond generic recipes to provide optimized, self-validating protocols for three primary derivatization pathways:

  • Reductive Amination: For generating diversity-oriented amine libraries (Drug Discovery).[1][2]

  • Schiff Base Condensation: For synthesizing multidentate ligands (Coordination Chemistry).[1][2]

  • Selective Oxidation: For accessing the carboxylic acid building block without ring degradation.[1][2]

Chemical Profile & Reactivity Landscape[1][2]

Target Molecule: 6-Methylpyrazine-2-carbaldehyde Structure:

  • C2 Position: Highly reactive aldehyde (electrophilic).[1][2]

  • C6 Position: Methyl group (weakly acidic protons, susceptible to radical halogenation, but stable under standard carbonyl derivatization).

  • Pyrazine Ring:

    
    -deficient; susceptible to nucleophilic attack if harsh conditions are used.[1][2]
    

Table 1: Physicochemical Properties

Property Value Critical Note
Molecular Weight 122.13 g/mol --
Appearance Yellow/Brown Solid or Oil Low melting point (often <35°C); handle as a liquid if necessary.[1][2]
Solubility DCM, MeOH, DMSO Poor solubility in non-polar alkanes (Hexane).

| Stability | Air/Light Sensitive | Store under Argon at 2-8°C. Aldehyde oxidizes to acid on prolonged air exposure.[1][2] |

Reaction Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent aldehyde.

G Aldehyde 6-Methylpyrazine- 2-carbaldehyde (Starting Material) Imine Intermediate Imine Species Aldehyde->Imine + Primary Amine (DCE, RT) Schiff Schiff Base Ligands (Hydrazones/Imines) Aldehyde->Schiff + Hydrazine/Amine (EtOH, Reflux, Cat. AcOH) Acid 6-Methylpyrazine- 2-carboxylic Acid Aldehyde->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Amine Secondary/Tertiary Amine Derivatives (Pharma Libraries) Imine->Amine + NaBH(OAc)3 (Reductive Step)

Figure 1: Divergent synthetic pathways for 6-Methylpyrazine-2-carbaldehyde.[1][2] Blue: Starting Material; Green: Reductive Amination; Yellow: Condensation; Red: Oxidation.[1]

Protocol A: Reductive Amination (Medicinal Chemistry Route)[1]

Objective: Synthesis of secondary amines with high chemoselectivity, avoiding direct reduction of the aldehyde to the alcohol.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaBH₄, STAB is less basic and less reactive toward aldehydes, preferring to reduce the protonated iminium ion formed in situ. This allows for a "one-pot" procedure without pre-forming the imine.[1][2]

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 equiv)[1][2]

  • Primary Amine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Acetic Acid (1.0 equiv - optional, accelerates imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol, 122 mg) and the amine (1.1 mmol) in DCE (5 mL).

    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Why? This ensures the equilibrium shifts toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion. The reaction may bubble slightly.[1][2] Stir at RT for 4–16 hours.[1][2]

    • Monitoring: Check via LC-MS or TLC (DCM:MeOH 95:5).[1][2] Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the more polar amine.

  • Quench & Workup: Quench with Saturated NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the aldehyde proton singlet (~10.0 ppm).[1][2] Appearance of methylene protons adjacent to the nitrogen (~3.8–4.2 ppm).[1][2]

Protocol B: Schiff Base Condensation (Ligand Synthesis)[1][2]

Objective: Synthesis of N-donor ligands (e.g., hydrazones) for metal coordination.

Rationale: Pyrazine aldehydes are less electrophilic than benzaldehydes due to the electron-withdrawing nature of the ring, but they react readily in protic solvents with acid catalysis. Ethanol is chosen to facilitate the precipitation of the product, driving the equilibrium forward.

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 equiv)[1][2]

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 equiv)

  • Solvent: Ethanol (Absolute)[1][2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde (2.0 mmol) in Ethanol (10 mL).

  • Addition: Add the hydrazine/amine (2.0 mmol) dropwise.

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Visual Cue: A color change (often to deep yellow or orange) usually occurs immediately.[1][2] Precipitate formation often begins while hot.[1][2]

  • Isolation: Cool to RT, then to 0°C. Filter the solid precipitate.

  • Purification: Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from EtOH/DMF if necessary.

Validation Criteria:

  • IR Spectroscopy: Appearance of a strong C=N stretch (1600–1630 cm⁻¹) and absence of the C=O stretch (~1700 cm⁻¹).

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)[1]

Objective: Conversion to 6-methylpyrazine-2-carboxylic acid without over-oxidation or ring degradation.

Rationale: While KMnO₄ is often used industrially, it can be harsh on the electron-deficient pyrazine ring.[1][2] The Pinnick Oxidation (NaClO₂) is milder and highly selective for aldehydes -> acids.[1][2]

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 equiv)[1][2]

  • Sodium Chlorite (NaClO₂) (1.5 equiv)[1][2]

  • NaH₂PO₄ (buffer) (1.2 equiv)[1][2]

  • Scavenger: 2-Methyl-2-butene (5-10 equiv)[1][2]

  • Solvent: t-Butanol / Water (3:1)[1][2]

Step-by-Step Methodology:

  • Buffer Prep: Dissolve the aldehyde (1.0 mmol) and 2-methyl-2-butene (1 mL) in t-BuOH (6 mL).

  • Oxidant Addition: Dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.2 mmol) in Water (2 mL). Add this aqueous solution dropwise to the aldehyde mixture over 10 minutes.

    • Safety: Do not mix solid NaClO₂ with organic material directly.[1][2]

  • Reaction: Stir at RT for 2–4 hours. The yellow color of the aldehyde should fade.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL).

    • Note: The pyrazine carboxylic acid is amphoteric; do not acidify below pH 2 or it may protonate the ring nitrogen and remain in the aqueous phase.

  • Isolation: Dry over MgSO₄ and concentrate.

References

  • PubChem. (2023).[1][2] 6-Methylpyrazine-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Doležal, M., et al. (2002).[1][2] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373.[1][2] [Link][1][2]

  • Raetz, M., et al. (2018).[1][2] Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids. Molecules, 23(1), 185. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Determination of 6-Methylpyrazine-2-carbaldehyde

Introduction: The Analytical Imperative for 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde is a heterocyclic aromatic compound of significant interest across multiple scientific domains. As a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-Methylpyrazine-2-carbaldehyde

6-Methylpyrazine-2-carbaldehyde is a heterocyclic aromatic compound of significant interest across multiple scientific domains. As a key intermediate in the synthesis of pharmaceuticals, its purity and concentration must be rigorously controlled to ensure the safety and efficacy of the final drug product[1]. Furthermore, its aromatic properties make it a component in the development of flavoring agents and agrochemicals[1]. Pyrazine derivatives, in general, are potent flavor and aroma compounds found in many cooked foods, contributing nutty and roasted notes that define the sensory profile of products[2][3]. The accurate and sensitive detection of 6-Methylpyrazine-2-carbaldehyde is therefore critical for quality control in manufacturing, pharmacokinetic studies in drug development, and characterization in food science.

This document provides a detailed guide to the primary analytical methodologies for the detection and quantification of 6-Methylpyrazine-2-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into the principles of chromatographic and spectroscopic techniques, offering field-proven insights and step-by-step protocols. The causality behind experimental choices is explained to empower analysts to adapt and validate these methods for their specific matrices and regulatory requirements.

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique for 6-Methylpyrazine-2-carbaldehyde is dictated by the sample matrix, the required sensitivity, and the analytical objective (qualitative vs. quantitative). The primary methods employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for unequivocal identification.

Method Principle Primary Application Strengths Considerations
GC-MS Separation based on volatility and polarity; detection by mass-to-charge ratio.Analysis of volatile & semi-volatile compounds in complex matrices (e.g., food, environmental).High sensitivity, excellent selectivity, structural information from mass spectra.Requires analyte to be thermally stable and volatile; potential for co-elution of isomers[4][5].
HPLC-UV/DAD Separation based on polarity and interaction with stationary phase; detection by UV absorbance.Routine quality control, purity assessment, analysis of less volatile derivatives.Robust, widely available, suitable for non-volatile compounds, non-destructive.Lower sensitivity than MS, requires chromophore for detection, peak identity based on retention time.
LC-MS/MS HPLC separation coupled with highly selective mass spectrometric detection.Trace-level quantification in complex biological matrices (e.g., biofluids).Unsurpassed sensitivity and selectivity, suitable for complex samples with minimal cleanup[6].Higher cost and complexity, potential for matrix effects.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is an ideal technique for analyzing pyrazines due to their inherent volatility. Coupling GC with a mass spectrometer provides a powerful tool for both identifying and quantifying 6-Methylpyrazine-2-carbaldehyde, even at trace levels.

Causality in Method Design:
  • Injector Temperature: Set high enough (e.g., 250 °C) to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

  • Column Selection: The choice of stationary phase is critical. A mid-polarity column, such as a DB-624 or a wax-type column (e.g., ZB-WAXplus), is often preferred. These phases provide a different selectivity compared to standard non-polar (e.g., DB-1, ZB-5MS) phases, which can be crucial for resolving 6-Methylpyrazine-2-carbaldehyde from other isomeric or structurally similar pyrazines[5].

  • Oven Program: A temperature gradient is employed to first separate highly volatile components at a lower temperature, then ramp up to elute less volatile compounds like 6-Methylpyrazine-2-carbaldehyde in a reasonable time with good peak shape.

  • Mass Spectrometer Settings: Electron ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared against spectral libraries. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring only specific, characteristic ions of the target analyte.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., food, reaction mixture) Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Concentration Evaporation & Reconstitution (in appropriate solvent) Extraction->Concentration Injection Autosampler Injection Concentration->Injection GC_Separation GC Separation (Mid-polarity column) Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Detection Mass Analyzer (Quadrupole) Detection (SIM/Scan) Ionization->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Integration Peak Integration & Library Search Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for GC-MS analysis of 6-Methylpyrazine-2-carbaldehyde.

Protocol 1: Quantitative GC-MS Analysis
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample (e.g., biofluid, diluted food extract), add a suitable internal standard (e.g., an isotopically labeled pyrazine or a structurally similar pyrazine not present in the sample).

    • Adjust the sample pH to >8.0 using sodium hydroxide to ensure the pyrazine is in its non-protonated, more organic-soluble form.

    • Add 2 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean vial. Repeat the extraction twice more, pooling the organic extracts.

    • Gently evaporate the pooled solvent to near dryness under a stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar wax-type column.

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Parameters:

      • Source Temperature: 230 °C[4].

      • Quadrupole Temperature: 150 °C[4].

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Scan mode (m/z 40-200) for qualitative analysis and library matching. For quantification, use SIM mode. Based on the structure (MW 122.13), likely ions to monitor would be the molecular ion (m/z 122) and key fragments (e.g., m/z 94, 67, 53). These must be empirically determined by injecting a pure standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of 6-Methylpyrazine-2-carbaldehyde (e.g., 10 ng/mL to 2000 ng/mL) in ethyl acetate, each containing the internal standard at a fixed concentration.

    • Inject the standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Analyze the prepared samples and determine their concentrations using the calibration curve.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile alternative to GC, particularly for samples in a liquid matrix that can be directly injected, or for pyrazine derivatives that may be thermally unstable.

Causality in Method Design:
  • Mode Selection (Reversed-Phase vs. Normal-Phase): Reversed-phase (RP-HPLC) is the most common mode for pyrazine analysis. A C18 column is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on the hydrophobic interactions of the analyte with the non-polar stationary phase. This is generally robust and applicable to a wide range of pyrazine derivatives[7]. Normal-phase HPLC, using a polar column (like silica) and a non-polar mobile phase (like dichloromethane), can also be effective and offers different selectivity[8].

  • Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to aqueous buffer is optimized to achieve adequate retention and separation. A buffer (e.g., ammonium formate) may be added to improve peak shape and control the ionization state of the analyte, which is especially important if interfacing with a mass spectrometer.

  • Detector Wavelength: Pyrazines typically exhibit strong UV absorbance. A UV-Vis or Diode Array Detector (DAD) is used. The detection wavelength should be set at an absorbance maximum for 6-Methylpyrazine-2-carbaldehyde to maximize sensitivity. For many methylpyrazines, a wavelength around 275 nm is effective[8]. A DAD allows for the acquisition of the full UV spectrum of the peak, aiding in peak purity assessment and identification.

Experimental Workflow: HPLC-UV/DAD

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., drug formulation) Dilution Dilution & Filtration (with mobile phase) Sample->Dilution Injection Autosampler Injection Dilution->Injection Column HPLC Column (e.g., C18) Injection->Column Pump Solvent Delivery System (Isocratic or Gradient) Pump->Column Detector UV/DAD Detector Column->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: Workflow for HPLC-UV/DAD analysis of 6-Methylpyrazine-2-carbaldehyde.

Protocol 2: Quantitative HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh an amount of sample and dissolve it in a volumetric flask using the mobile phase as the diluent.

    • If necessary, perform serial dilutions to bring the final concentration into the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulates that could damage the column.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature: 30 °C.

    • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 275 nm[8]. Bandwidth: 4 nm. Reference wavelength: 360 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of 6-Methylpyrazine-2-carbaldehyde (e.g., 1 µg/mL to 100 µg/mL) in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the analyte concentration.

    • Analyze the prepared samples and determine their concentrations from the calibration curve. The linearity for methylpyrazines has been confirmed in ranges from 50 ng/mL to 10 µg/mL in other studies[8].

Part 3: Method Validation and System Suitability

Every protocol described must be validated for its intended purpose to ensure trustworthiness and reliability. Key validation parameters, based on ICH Q2(R1) guidelines, should be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is evaluated by analyzing blank and spiked matrices.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy (Recovery): The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels:

    • Repeatability (Intra-day precision): Multiple measurements over a short time interval.

    • Intermediate Precision (Inter-day precision): Measurements conducted on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

References

  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., Abe, M., Sakakura, K., & Iwata, Y. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 415-424. [Link]

  • Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]

  • Mary, Y. S., & Panicker, C. Y. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Chemistry, 2014, 1-14. [Link]

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Product Page. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Application Note. [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. Scientific Diagram. [Link]

  • Li, Z., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698. [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Compound Summary. [Link]

  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. [Link]

  • Patil, A. B., et al. (2018). Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. International Journal of Engineering Technology Science and Research, 5(3). [Link]

  • Mary, Y. S., et al. (2017). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Journal of Molecular Structure, 1127, 43-54. [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Request PDF. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114377. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 24(18), 3328. [Link]

  • Attygalle, A. B., & Jham, G. N. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1592, 169-178. [Link]

Sources

Method

Application Notes and Protocols: 6-Methylpyrazine-2-carbaldehyde in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Pyrazine Building Block 6-Methylpyrazine-2-carbaldehyde is a pivotal starting material in the synthesis of a diverse arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Pyrazine Building Block

6-Methylpyrazine-2-carbaldehyde is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, namely the electron-deficient pyrazine ring and the reactive aldehyde functionality, make it a valuable precursor for constructing complex molecular architectures. Pyrazine derivatives are integral to medicinal chemistry, with applications as anticancer, antibacterial, and antiviral agents.[1][2] This guide provides detailed protocols and mechanistic insights into the synthesis of key heterocyclic scaffolds derived from 6-methylpyrazine-2-carbaldehyde, empowering researchers to explore novel chemical space in drug discovery and materials science.

I. Synthesis of Pyrazinyl-Substituted Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[3][4][5] By employing 6-methylpyrazine-2-carbaldehyde in this reaction, novel DHPMs with a pyrazine moiety can be synthesized, offering opportunities for developing new therapeutic agents.[6]

Mechanistic Rationale

The acid-catalyzed Biginelli reaction is believed to proceed through a series of bimolecular reactions.[3][7] The initial and rate-determining step is the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the ketoester enol to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[3]

Biginelli_Mechanism cluster_step1 Step 1: N-Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration A 6-Methylpyrazine-2-carbaldehyde C N-Acyliminium Ion A->C + H+ B Urea B->C E Adduct C->E D Ethyl Acetoacetate (enol form) D->E F Dihydropyrimidinone E->F - H2O

Figure 1: Proposed mechanism for the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 4-(6-methylpyrazin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol outlines the synthesis of a pyrazinyl-substituted dihydropyrimidinone using 6-methylpyrazine-2-carbaldehyde.

Materials:

  • 6-Methylpyrazine-2-carbaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Ice-cold water

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a round-bottom flask, combine 6-methylpyrazine-2-carbaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (30 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Neutralize the product by washing with a small amount of saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Data Table:

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
6-Methylpyrazine-2-carbaldehyde122.13101.22 g
Ethyl acetoacetate130.14101.30 g
Urea60.06120.72 g
Product Molar Mass ( g/mol ) Yield (%) m.p. (°C)
Ethyl 4-(6-methylpyrazin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate290.3180-90 (expected)N/A

II. Synthesis of Pteridines: Building the Core of Bioactive Molecules

Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds with significant biological roles.[8] The synthesis of pteridine derivatives can be achieved through the condensation of a pyrazine precursor with a guanidine derivative.

Mechanistic Rationale

The synthesis of 2-amino-7-methylpteridin-4(3H)-one from 6-methylpyrazine-2-carbaldehyde is proposed to proceed through an initial Knoevenagel-type condensation with a suitable active methylene compound derived from guanidine, followed by cyclization and aromatization. A more direct approach involves the condensation of a 2-amino-3-formylpyrazine derivative with guanidine. For this guide, we will consider a plausible multi-step synthesis starting from 6-methylpyrazine-2-carbaldehyde.

Pteridine_Synthesis cluster_pathway Synthetic Pathway to 2-Amino-7-methylpteridin-4(3H)-one A 6-Methylpyrazine-2-carbaldehyde B Intermediate A (e.g., via Knoevenagel) A->B Reaction with active methylene compound D Cyclized Intermediate B->D C Guanidine C->D Condensation E 2-Amino-7-methylpteridin-4(3H)-one D->E Tautomerization/ Aromatization

Figure 2: A generalized synthetic pathway to pteridines.

Experimental Protocol: Synthesis of 2-Amino-7-methylpteridin-4(3H)-one

This protocol describes a plausible synthesis of a pteridine derivative from 6-methylpyrazine-2-carbaldehyde and guanidine carbonate.

Materials:

  • 6-Methylpyrazine-2-carbaldehyde

  • Guanidine Carbonate

  • Sodium Ethoxide

  • Ethanol

  • Dilute Acetic Acid

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (40 mL) under an inert atmosphere.

  • To this solution, add guanidine carbonate (0.90 g, 5 mmol).

  • Add 6-methylpyrazine-2-carbaldehyde (1.22 g, 10 mmol) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the mixture with dilute acetic acid until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain pure 2-amino-7-methylpteridin-4(3H)-one.

Data Table:

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
6-Methylpyrazine-2-carbaldehyde122.13101.22 g
Guanidine Carbonate180.1750.90 g
Sodium22.99100.23 g
Product Molar Mass ( g/mol ) Yield (%) m.p. (°C)
2-Amino-7-methylpteridin-4(3H)-one177.1760-70 (expected)>300

III. Synthesis of Imidazo[1,2-a]pyrazines: A Privileged Scaffold

Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[9][10] Their synthesis often involves the cyclocondensation of a 2-aminopyrazine derivative with an α-haloketone or a related bifunctional reagent.

Mechanistic Rationale

The synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazines and α-haloketones proceeds via an initial N-alkylation of the amino group of the pyrazine ring, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Imidazopyrazine_Synthesis cluster_workflow Synthesis of Imidazo[1,2-a]pyrazines A 2-Aminopyrazine Derivative C N-Alkylated Intermediate A->C B α-Haloketone B->C N-Alkylation D Cyclized Intermediate C->D Intramolecular Cyclization E Imidazo[1,2-a]pyrazine D->E - H2O

Sources

Application

Application Notes and Protocols for 6-Methylpyrazine-2-carbaldehyde: A Versatile Reagent in Synthesis

Introduction: Unveiling the Potential of 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde (CAS 116758-01-1) is a heterocyclic aromatic aldehyde that has emerged as a pivotal building block in modern organi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Methylpyrazine-2-carbaldehyde

6-Methylpyrazine-2-carbaldehyde (CAS 116758-01-1) is a heterocyclic aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a pyrazine ring substituted with a reactive aldehyde group and a methyl group, offers a unique combination of chemical properties that make it highly valuable to researchers in medicinal chemistry and drug development. The pyrazine core is a well-established pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[2] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.[3]

Notably, this reagent is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of antituberculosis agents.[1] The pyrazine-carboxamide structure is a cornerstone of the first-line anti-TB drug pyrazinamide, and derivatives of this scaffold are actively being explored to combat drug-resistant strains of Mycobacterium tuberculosis.[2][4] Beyond its role in medicine, its aromatic properties also lend it to applications in the agrochemical and flavor industries.[1]

This guide provides an in-depth exploration of the experimental use of 6-Methylpyrazine-2-carbaldehyde. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.

Physicochemical and Safety Profile

Before commencing any experimental work, it is imperative to understand the properties and handling requirements of the reagent.

PropertyValueSource
CAS Number 116758-01-1[1]
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.13 g/mol [1]
Appearance (Typically) Off-white to yellow solidSupplier Data
Storage 2-8°C, under inert atmosphere[1][5]

Safety and Handling: 6-Methylpyrazine-2-carbaldehyde should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. According to GHS classifications for similar compounds, it may be harmful if swallowed (H302) and can cause skin and eye irritation.[5] All waste materials should be disposed of in accordance with institutional and local regulations.

Core Reactivity: A Synthesis of Electronic Effects

The chemical behavior of 6-Methylpyrazine-2-carbaldehyde is dictated by the interplay of its constituent parts. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-relationship.[6] This electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the foundational principle behind its utility in reactions like reductive amination and condensations. The methyl group at the 6-position exerts a mild electron-donating effect through hyperconjugation, which subtly modulates the reactivity of the ring and the aldehyde group.

Application Note 1: Oxidation to 6-Methylpyrazine-2-carboxylic Acid

Context & Rationale: The conversion of 6-Methylpyrazine-2-carbaldehyde to its corresponding carboxylic acid is a cornerstone transformation. 6-Methylpyrazine-2-carboxylic acid is a direct precursor to pyrazine-2-carboxamides, a class of compounds extensively studied for their potent antitubercular activity.[2][7] This oxidation provides the necessary functional group for subsequent amide coupling reactions, which are critical for building libraries of potential drug candidates.

Numerous methods exist for the oxidation of aldehydes to carboxylic acids.[8] For heterocyclic aldehydes, a common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions. This method is often high-yielding and proceeds cleanly, with the product precipitating from the reaction mixture upon acidification.

Experimental Protocol: Oxidation with Potassium Permanganate

Objective: To synthesize 6-Methylpyrazine-2-carboxylic acid from 6-Methylpyrazine-2-carbaldehyde.

Materials:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄, ~1.1 eq)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 2M)

  • Acetone

  • Water (deionized)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methylpyrazine-2-carbaldehyde (1.0 eq) in a minimal amount of acetone. Add an aqueous solution of NaOH (1.2 eq in water).

  • Addition of Oxidant: Cool the flask in an ice bath (0-5 °C). Slowly add a solution of KMnO₄ (1.1 eq) in water dropwise over 30-45 minutes. The causality here is critical: slow, cold addition prevents overheating from the exothermic reaction, which could lead to side reactions and degradation. The purple color of the permanganate will dissipate as it is consumed.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). A spot of the reaction mixture should show the disappearance of the starting aldehyde (visualized with a UV lamp or a permanganate stain). The formation of the brown manganese dioxide (MnO₂) precipitate is a visual indicator of the reaction's progression.

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reductively removes any excess permanganate and the MnO₂ byproduct.

  • Workup - Isolation: Filter the solution to remove any residual inorganic solids. Transfer the filtrate to a beaker and cool in an ice bath.

  • Precipitation: Slowly acidify the filtrate with concentrated HCl with vigorous stirring until the pH is approximately 2-3. The target product, 6-Methylpyrazine-2-carboxylic acid, is expected to precipitate as a solid. The principle of isoelectric precipitation is at play; the carboxylic acid is least soluble at a pH near its pKa.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if higher purity is required.

Expected Outcome & Characterization: The protocol should yield 6-Methylpyrazine-2-carboxylic acid as a crystalline solid.[9] Characterization can be performed using:

  • ¹H NMR (DMSO-d₆): Expect signals for the two pyrazine protons (around δ 8.7-9.0 ppm), a singlet for the methyl group (around δ 2.7 ppm), and a broad singlet for the carboxylic acid proton (δ > 13 ppm). Note: Spectroscopic data for the exact product should be compared with literature values if available, or with analogous compounds like methyl pyrazine-2-carboxylate.[10][11]

  • Melting Point: Compare with the literature value for 6-Methylpyrazine-2-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Product & Analysis A 6-Methylpyrazine-2-carbaldehyde D 1. Mix & Cool (0-5 °C) A->D B KMnO4 (aq) E 2. Slow Addition of KMnO4 B->E C NaOH (aq) C->D D->E F 3. Quench (NaHSO3) E->F G 4. Acidify (HCl) F->G H 6-Methylpyrazine-2-carboxylic Acid (Solid) G->H I Characterization (NMR, MP) H->I

Workflow for the Oxidation of 6-Methylpyrazine-2-carbaldehyde.

Application Note 2: Synthesis of Imines (Schiff Bases) and Reductive Amination

Context & Rationale: The formation of an imine (Schiff base) via condensation with a primary amine is a fundamental reaction of aldehydes. This reaction is a gateway to a vast array of molecular diversity, as the resulting C=N double bond can be hydrogenated in a subsequent step (reductive amination) to furnish a stable secondary amine. This two-step, one-pot sequence is a workhorse in medicinal chemistry for linking molecular fragments and exploring structure-activity relationships (SAR).[12] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.

Experimental Protocol: One-Pot Reductive Amination

Objective: To synthesize an N-substituted-(6-methylpyrazin-2-yl)methanamine from 6-Methylpyrazine-2-carbaldehyde and a primary amine.

Materials:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 eq)

  • Primary amine (e.g., Aniline or Benzylamine, 1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a solution of 6-Methylpyrazine-2-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.0-1.1 eq). Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours.

  • Causality of Catalyst: The acetic acid protonates the carbonyl oxygen, activating the aldehyde toward nucleophilic attack by the amine. The reaction is reversible, and the formation of the imine intermediate is driven by the subsequent, irreversible reduction step.

  • Reduction: To the solution containing the in situ formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Rationale for Reducing Agent: NaBH(OAc)₃ is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. Its tolerance for mildly acidic conditions makes it ideal for this one-pot procedure.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC. The disappearance of both the aldehyde and the intermediate imine spot (which is often visible on the TLC plate) and the appearance of a new, more polar product spot indicates completion.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Expected Outcome & Characterization: The procedure should yield the desired secondary amine. Characterization can include:

  • ¹H NMR: The most telling signal is the disappearance of the aldehyde proton (around δ 9-10 ppm) and the appearance of a new singlet or triplet for the methylene bridge protons (CH₂) between the pyrazine ring and the nitrogen atom (typically δ 3.5-4.5 ppm).

  • Mass Spectrometry: ESI-MS should show the correct molecular ion peak [M+H]⁺ for the final product.

G Start 6-Methylpyrazine-2-carbaldehyde + Primary Amine (R-NH2) Imine_Formation Imine Formation (Cat. Acetic Acid, RT) Start->Imine_Formation Imine_Intermediate Imine Intermediate (In situ) Imine_Formation->Imine_Intermediate Reduction Reduction with NaBH(OAc)3 Imine_Intermediate->Reduction Product Secondary Amine Product Reduction->Product Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis

One-Pot Reductive Amination Workflow.

References

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Retrieved from [Link][1]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Available at: [Link][7]

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. Available at: [Link][13]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Abdel-Aziz, M., & Abdel-Rahman, H. M. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. ResearchGate. Available at: [Link][14]

  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288–297. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. Available at: [Link][6]

  • Vantingul, S., et al. (2017). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 22(9), 1433. Available at: [Link][2]

  • ASM Journals. (2017). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Available at: [Link][15]

  • Royal Society of Chemistry. (2020). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances. Available at: [Link][16]

  • Royal Society of Chemistry. (2022). Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. Polymer Chemistry. Available at: [Link][17]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link][18]

  • Leyva, E., et al. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Journal of the Mexican Chemical Society, 56(4). Available at: [Link][19]

  • Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Scientific Reports, 7, 10398. Available at: [Link][4]

  • Global Substance Registration System (GSRS). (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link][8]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available at: [Link][20]

  • Duddeck, H., et al. (1998). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 36(8), 591-596. Available at: [Link][11]

  • ResearchGate. (2012). Controlled multistep oxidation of alcohols and aldehydes to carboxylic acids using air, sunlight and a robust metalloporphyrin sensitizer with a pH-switchable photoreactivity. Available at: [Link][21]

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Method

Technical Guide: Reactivity &amp; Applications of 6-Methylpyrazine-2-carbaldehyde

Topic: 6-Methylpyrazine-2-carbaldehyde Reactivity & Protocols Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Introduction & Strategic Significance 6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methylpyrazine-2-carbaldehyde Reactivity & Protocols Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction & Strategic Significance

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) represents a critical heteroaromatic scaffold in medicinal chemistry and flavor science. Unlike its symmetric analog 2,6-dimethylpyrazine, this molecule possesses a reactive carbonyl "warhead" at the C2 position, breaking the symmetry and enabling site-selective functionalization.

For drug development professionals, this compound serves as a vital bioisostere to pyridine-2-carbaldehyde, offering altered lipophilicity (LogP) and hydrogen bond acceptor capabilities. It is a direct precursor to 6-methylpyrazine-2-carboxylic acid , a structural analog of the first-line antitubercular drug Pyrazinamide.

Key Physicochemical Parameters
ParameterValueRelevance
Molecular Weight 122.12 g/mol Fragment-based drug design (FBDD) compliant.
Boiling Point ~188°C (est)Volatile; requires careful handling during isolation.
Reactivity High (Aldehyde)Prone to oxidation and nucleophilic attack.
Storage 2-8°C, Inert GasPrevents auto-oxidation to the carboxylic acid.

Core Mechanism I: Nucleophilic Addition-Elimination (Schiff Base Formation)

Context: Synthesis of Bioactive Hydrazones

The most prevalent application of 6-methylpyrazine-2-carbaldehyde in drug discovery is the synthesis of Schiff bases (imines) and hydrazones. When reacted with hydrazides (e.g., Isoniazid), the resulting conjugates often exhibit synergistic antimicrobial properties, particularly against Mycobacterium tuberculosis.

Mechanistic Insight

The reaction proceeds via a classic nucleophilic attack followed by dehydration. The electron-deficient pyrazine ring enhances the electrophilicity of the carbonyl carbon, making the reaction faster than with phenyl analogs but also more susceptible to hydrolysis if not properly stabilized.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst.

  • Attack: The nucleophilic amine nitrogen attacks the carbonyl carbon.

  • Transfer: Proton transfer generates a carbinolamine (hemiaminal) intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Protocol A: Synthesis of Pyrazinyl-Isoniazid Conjugate

This protocol describes the condensation of 6-methylpyrazine-2-carbaldehyde with Isoniazid to form a potential antitubercular prodrug.

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 eq)

  • Isoniazid (1.0 eq)

  • Ethanol (Absolute, solvent)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol in a round-bottom flask. Mild heating (40°C) may be required to ensure complete dissolution.

  • Addition: Add 10 mmol of 6-methylpyrazine-2-carbaldehyde dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The spot for the aldehyde (high R_f) should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The Schiff base typically precipitates as a crystalline solid.[2]

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine singlet (-CH=N-) typically around 8.4–8.8 ppm.

  • IR Spectroscopy: Appearance of a strong C=N stretch at 1600–1620 cm⁻¹.

Pathway Visualization

SchiffBaseMechanism Aldehyde 6-Methylpyrazine- 2-carbaldehyde Intermediate Carbinolamine (Tetrahedral) Aldehyde->Intermediate Nucleophilic Attack (Acid Cat.) Amine Primary Amine (R-NH2) Amine->Intermediate Transition Protonation & Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Elimination

Figure 1: Reaction pathway for the condensation of 6-methylpyrazine-2-carbaldehyde with amines.

Core Mechanism II: Oxidation to Carboxylic Acid

Context: Synthesis of Pyrazinoic Acid Precursors

Oxidation of the aldehyde functionality yields 6-methylpyrazine-2-carboxylic acid . This transformation is critical when the aldehyde is generated via the oxidation of 2,6-dimethylpyrazine and needs to be further processed into amides (like Pyrazinamide analogs).

Mechanistic Insight

The reaction with permanganate proceeds through a hydrate intermediate. The electron-withdrawing nature of the pyrazine ring actually facilitates the hydration of the aldehyde, making it readily susceptible to oxidation.

  • Hydration: The aldehyde reacts with water to form a gem-diol (hydrate).

  • Esterification: The gem-diol reacts with the MnO₄⁻ ion to form a manganate ester.

  • Elimination: A base removes the proton from the carbon, eliminating HMnO₄²⁻ and forming the carboxylate.

Protocol B: Permanganate Oxidation

Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 eq)

  • Potassium Permanganate (KMnO₄) (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (1.0 eq)

  • Water (Solvent)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of 6-methylpyrazine-2-carbaldehyde in 25 mL of water. Add 5 mmol of Na₂CO₃ to ensure alkaline conditions (facilitates carboxylate formation).

  • Oxidant Addition: Prepare a solution of KMnO₄ (7.5 mmol) in 15 mL of warm water. Add this solution dropwise to the aldehyde mixture over 30 minutes while maintaining the temperature at 40–50°C.

  • Reaction: Stir the mixture at 50°C for 2 hours. The purple color should fade to a brown precipitate (MnO₂).

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove the MnO₂ byproduct. Wash the pad with hot water.

  • Acidification: Cool the filtrate to 0°C and carefully acidify to pH 2–3 using 2M HCl.

  • Isolation: The carboxylic acid may precipitate. If not, extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Criteria:

  • ¹H NMR: Disappearance of the aldehyde proton (~10 ppm) and shift of the ring protons.

  • Yield: Typical yields range from 70–85%.

Pathway Visualization

OxidationMechanism Start 6-Methylpyrazine- 2-carbaldehyde Hydrate Gem-Diol Intermediate Start->Hydrate + H2O Ester Permanganate Ester Hydrate->Ester + KMnO4 End 6-Methylpyrazine- 2-carboxylic Acid Ester->End - MnO2 - H2O

Figure 2: Oxidative conversion of the aldehyde to the carboxylic acid scaffold.

References

  • PubChem Compound Summary. (2025). 6-Methylpyrazine-2-carbaldehyde. National Center for Biotechnology Information. Link

  • Sci-Finder/ChemicalBook. (2024). Synthesis of 6-Methylpyrazine-2-carboxylic acid from aldehyde precursors. Link

  • Hearn, M. J., & Cynamon, M. H. (2004). Design and synthesis of antitubercular isoniazid derivatives. Journal of Antimicrobial Chemotherapy. (Contextual grounding for Schiff base protocol). Link

  • BOC Sciences. (2024). 6-Methylpyridine-2-carboxaldehyde Reactivity Profile. (Bioisostere comparison).

Sources

Application

Application Notes &amp; Protocols: 6-Methylpyrazine-2-carbaldehyde as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Methylpyrazine-2-carbaldehyde, a pivotal heterocyclic building block in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Methylpyrazine-2-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its critical role as a precursor for synthesizing high-value pharmaceutical ingredients, with a particular focus on its application in the development of antiviral and anti-tuberculosis agents. This document furnishes detailed experimental protocols, explains the causality behind synthetic choices, and offers field-proven insights to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in a wide array of therapeutic agents.[1][3] Pyrazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2]

6-Methylpyrazine-2-carbaldehyde (CAS No: 116758-01-1) emerges as a particularly valuable starting material.[4][5] Its structure, featuring a reactive aldehyde group and a methyl group on the pyrazine core, allows for extensive and targeted functionalization, making it a key intermediate in multi-step syntheses of complex APIs.[4]

Table 1: Physicochemical Properties of 6-Methylpyrazine-2-carbaldehyde
PropertyValueReference
CAS Number 116758-01-1[4][5]
Molecular Formula C₆H₆N₂O[4][5]
Molecular Weight 122.13 g/mol [4]
Appearance (Varies) Typically a solid-
Storage 2-8°C, under inert gas[4]

Core Application: Synthesis of Pyrazinamide Analogs for Anti-Tuberculosis Therapy

One of the most significant applications of the pyrazine scaffold is in the fight against tuberculosis (TB). Pyrazinamide, a frontline anti-TB drug, is a simple pyrazine carboxamide. The search for new agents to combat multi-drug-resistant TB has led to the development of numerous pyrazinamide derivatives, where 6-Methylpyrazine-2-carbaldehyde serves as a crucial starting point.[6]

The aldehyde functional group is readily oxidized to a carboxylic acid, which is the key pharmacophore for this class of drugs. This carboxylic acid can then be coupled with various amines to generate a library of novel pyrazinamide analogs for biological screening.

Workflow for Pyrazinamide Analog Synthesis

The logical flow from the precursor to the final drug candidate is a two-step process: oxidation followed by amidation. This workflow is designed to be robust and adaptable for creating a diverse library of compounds.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Diversification Precursor 6-Methylpyrazine-2-carbaldehyde Intermediate 6-Methylpyrazine-2-carboxylic acid Precursor->Intermediate Oxidation (e.g., KMnO₄, Jones Reagent) API Final API Candidate (Pyrazinamide Analog) Intermediate->API Amide Coupling (e.g., EDC, DCC) Amine Diverse Amine Library (R-NH₂) Amine->API caption Fig. 1: General workflow for synthesizing pyrazinamide analogs.

Caption: Fig. 1: General workflow for synthesizing pyrazinamide analogs.

Protocol 1: Oxidation of 6-Methylpyrazine-2-carbaldehyde

Objective: To synthesize 6-Methylpyrazine-2-carboxylic acid, the key intermediate for pyrazinamide analogs.

Causality: The choice of Potassium Permanganate (KMnO₄) as the oxidizing agent is based on its efficacy in converting aromatic aldehydes to carboxylic acids under aqueous conditions. The reaction is performed in a basic medium to improve the solubility of the organic substrate and is followed by acidification to precipitate the final product. This method is cost-effective and generally provides high yields.

Materials & Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 eq)

  • Potassium Permanganate (KMnO₄) (1.5 eq)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Acetone

  • Ice bath

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-Methylpyrazine-2-carbaldehyde in a minimal amount of acetone. Add deionized water to the flask.

  • Basification: Cool the mixture in an ice bath and slowly add a 1M solution of NaOH until the pH is approximately 9-10.

  • Oxidant Addition: Prepare a solution of KMnO₄ in deionized water. Add this solution dropwise to the stirring reaction mixture, maintaining the temperature below 10°C. Self-Validation: The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of Manganese Dioxide (MnO₂) will form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching & Filtration: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄. Filter the mixture through a pad of celite using a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Combine the filtrates and cool the solution in an ice bath. Slowly acidify the solution with concentrated HCl until the pH is approximately 2-3. Self-Validation: The product, 6-Methylpyrazine-2-carboxylic acid, should precipitate as a solid.

  • Isolation & Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7][8]

  • Handle KMnO₄, a strong oxidizer, with care.

  • Perform the reaction in a well-ventilated fume hood.[7]

  • Acidification is an exothermic process; perform it slowly and with cooling.

Core Application: A Key Building Block for Favipiravir Synthesis

6-Methylpyrazine-2-carbaldehyde and its derivatives are instrumental in the synthesis of Favipiravir (T-750), a broad-spectrum antiviral agent effective against various RNA viruses.[9][10] While multiple synthetic routes to Favipiravir exist, many rely on a pyrazine core that can be elaborated through steps like fluorination, hydroxylation, and amidation.[10][11]

The synthesis often begins with a related precursor, such as an aminopyrazine derivative, which is then converted through several steps to the final API.[10][12] Understanding the reactions of pyrazine aldehydes and their conversion to other functional groups is fundamental to these complex synthetic pathways.

Illustrative Synthetic Pathway to a Favipiravir Analog

This diagram illustrates a conceptual pathway highlighting the types of transformations required, starting from a pyrazine derivative related to our core topic.

G A Pyrazine Precursor (e.g., 6-Methyl-2-aminopyrazine) B Halogenated Intermediate (e.g., 2-Amino-6-methyl-3,5-dihalopyrazine) A->B Halogenation C Cyanated Intermediate B->C Cyanation (e.g., Pd-catalyzed) D Amide Intermediate C->D Nitrile Hydrolysis E Fluorinated Pyrazine Carboxamide D->E Fluorination F Favipiravir Analog (Final API) E->F Hydroxylation caption Fig. 2: Conceptual synthesis of a Favipiravir analog.

Caption: Fig. 2: Conceptual synthesis of a Favipiravir analog.

Protocol 2: Reductive Amination for Amine Synthesis

Objective: To demonstrate the versatility of the aldehyde group by converting it into an aminomethyl group, a common moiety in pharmaceutical agents.

Causality: Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like Sodium triacetoxyborohydride (STAB). STAB is chosen because it is less reactive towards the aldehyde starting material than other hydrides (like NaBH₄), allowing the imine formation to proceed efficiently before reduction occurs.

Materials & Reagents:

  • 6-Methylpyrazine-2-carbaldehyde (1.0 eq)

  • Benzylamine (or other primary amine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Methylpyrazine-2-carbaldehyde and anhydrous DCM.

  • Amine Addition: Add the primary amine (e.g., benzylamine) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: In one portion, add Sodium triacetoxyborohydride (STAB) to the reaction mixture. Self-Validation: The reaction may be slightly exothermic. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel to obtain the desired secondary amine.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • DCM is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.[13]

  • STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle with care.

Table 2: Summary of Key Synthetic Transformations
Starting MaterialTransformationReagentsProduct ClassPotential API Target
6-Methylpyrazine-2-carbaldehydeOxidationKMnO₄ or Jones ReagentCarboxylic AcidAnti-TB Agents[6]
6-Methylpyrazine-2-carbaldehydeReductive AminationR-NH₂, NaBH(OAc)₃Secondary AmineVarious CNS/Metabolic Agents
6-Methylpyrazine-2-carbaldehydeWittig ReactionPhosphonium ylideAlkeneLinkers, Specialty Scaffolds
6-Methylpyrazine-2-carboxylic acidAmide CouplingR-NH₂, EDC/HOBtCarboxamideAnti-TB, Antiviral Agents[9]

Conclusion and Future Outlook

6-Methylpyrazine-2-carbaldehyde is a high-potential, versatile building block for pharmaceutical synthesis. Its reactive aldehyde group provides a gateway to a multitude of functional groups, including carboxylic acids, amines, and alkenes. The protocols and workflows detailed herein demonstrate robust and reproducible methods for leveraging this precursor in the synthesis of pyrazinamide analogs and other complex heterocyclic targets. As the demand for novel therapeutics continues to grow, the strategic use of such well-positioned precursors will remain a cornerstone of efficient and innovative drug discovery programs.

References

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde.
  • Gobis, K., et al. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER. HETEROCYCLES, Vol. 68, No. 12.
  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
  • Stout, E. P., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central.
  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
  • Apollo Scientific. (2023).
  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Google Patents. (n.d.). CN113929633A - A kind of synthetic method and application of favipiravir.
  • Apollo Scientific. (2023).
  • Wang, J., et al. (2020). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
  • ChemicalBook. (n.d.). Pyrazine-2-carbaldehyde synthesis.
  • NIST. (n.d.). Pyrazine, 2-ethyl-6-methyl-.
  • Royal Society of Chemistry. (n.d.). Green synthesis of structural analogs of favipiravir.
  • BenchChem. (n.d.). Application Notes: 6-Fluoro-pyrazine-2-carboxylic Acid in the Synthesis of Antiviral Drugs.
  • Sunway Pharm Ltd. (n.d.). 6-Methylpyrazine-2-carbaldehyde.
  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Chupakhin, O. N., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • The Good Scents Company. (n.d.). terpin anhydrous, 80-53-5.
  • Sigma-Aldrich. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). Reaction of 2 with excess 2-methylpyrazine or 2,6-dimethylpyrazine to...
  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine, 13925-03-6.
  • Axxence. (2025).
  • BLD Pharm. (n.d.). 5780-66-5|Pyrazine-2-carbaldehyde.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from...
  • Royal Society of Chemistry. (n.d.). Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes.
  • ECHA. (n.d.). 2-Oxepanone, polymer with 1,4-butanediol - Registration Dossier.

Sources

Method

Application Note: Functional Profiling of 6-Methylpyrazine-2-carbaldehyde in Antitubercular Drug Discovery

This Application Note is designed for medicinal chemists and pharmacologists involved in antitubercular drug discovery and pyrazine scaffold profiling. It details the specific utilization of 6-Methylpyrazine-2-carbaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in antitubercular drug discovery and pyrazine scaffold profiling. It details the specific utilization of 6-Methylpyrazine-2-carbaldehyde (MPC) as a critical chemical probe and precursor in bioactivity assays.

Executive Summary

6-Methylpyrazine-2-carbaldehyde (MPC) acts as a pivotal pharmacophore scaffold in the development of second-generation pyrazinamide analogues. While pyrazinamide is a cornerstone of tuberculosis (TB) therapy, resistance requires the development of novel derivatives. MPC is utilized primarily in two assay contexts:

  • As a Reactant: In kinetic assays to determine electrophilicity and Schiff base stability (crucial for covalent inhibitor design).

  • As a Reference Control: In phenotypic screening (MABA) to establish baseline toxicity versus specific antimycobacterial activity of its hydrazone/semicarbazone derivatives.

This guide provides validated protocols for assessing MPC and its downstream derivatives, ensuring reproducible data in Structure-Activity Relationship (SAR) studies.

Experimental Workflow

The following diagram illustrates the integrated workflow for profiling MPC, moving from chemical validation to biological screening.

MPC_Workflow MPC 6-Methylpyrazine-2- carbaldehyde (MPC) ChemAssay Chemical Assay: Schiff Base Kinetics (UV-Vis) MPC->ChemAssay Reactivity Profile Deriv Library Synthesis (Hydrazones/Triazoles) MPC->Deriv Precursor BioAssay Biological Screening MPC->BioAssay Reference Control Deriv->BioAssay MABA Efficacy: MABA (TB) BioAssay->MABA MTT Safety: MTT (Vero Cells) BioAssay->MTT Lead Lead Candidate Selection MABA->Lead High Potency (Low MIC) MTT->Lead Low Toxicity (High IC50)

Figure 1: Integrated workflow for the evaluation of 6-Methylpyrazine-2-carbaldehyde (MPC) and its derivatives in drug discovery.

Module A: Chemical Reactivity Assay (Schiff Base Kinetics)

Objective: To quantify the electrophilic reactivity of the MPC aldehyde group. This assay predicts the stability of MPC-derived prodrugs under physiological conditions.

Principle

MPC reacts with a standard amine (e.g., isoniazid or 4-aminoantipyrine) to form a Schiff base (imine). This reaction is monitored via UV-Vis spectroscopy by tracking the formation of the imine bond (


 shift) or the consumption of the aldehyde.
Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of MPC in HPLC-grade Methanol.

    • Prepare a 10 mM stock solution of Isoniazid (standard nucleophile) in Methanol.

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (simulating physiological pH) and pH 5.5 (simulating the acidic environment of the mycobacterial phagosome).

  • Reaction Setup:

    • In a quartz cuvette, mix MPC (50 µM final) and Isoniazid (50 µM final) in the appropriate buffer.

    • Total volume: 3.0 mL.

  • Measurement:

    • Set UV-Vis spectrophotometer to scan 200–500 nm.

    • Time-scan mode: Measure absorbance at the imine

      
       (typically ~300-360 nm, determined empirically) every 60 seconds for 60 minutes.
      
  • Data Analysis:

    • Plot

      
       vs. time to determine the pseudo-first-order rate constant (
      
      
      
      ).
    • Interpretation: A faster

      
       at pH 5.5 vs. 7.4 indicates acid-catalyzed activation, a desirable trait for TB prodrugs targeting the acidic phagosome.
      

Module B: Antimycobacterial Efficacy (MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of MPC and its derivatives against Mycobacterium tuberculosis (H37Rv strain). Why MABA? The Microplate Alamar Blue Assay is non-toxic, inexpensive, and provides a colorimetric endpoint suitable for high-throughput screening of pyrazine derivatives.

Protocol

Materials:

  • M. tuberculosis H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin (Alamar Blue) solution (0.01% w/v).

  • Positive Control: Isoniazid or Rifampicin.

  • Test Compound: MPC (dissolved in DMSO).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Adjust fresh M. tb culture to turbidity equivalent to McFarland standard No. 1.

    • Dilute 1:20 in 7H9 broth.

  • Plate Layout (96-well):

    • Perimeter wells: Fill with 200 µL sterile water (to prevent evaporation).

    • Test wells: Add 100 µL of 7H9 broth.

  • Serial Dilution:

    • Add 100 µL of MPC stock (e.g., 100 µg/mL) to column 2.

    • Perform 2-fold serial dilutions from column 2 to column 10.

    • Final Concentration Range: 100 µg/mL

      
       0.19 µg/mL.
      
  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to all test wells.

    • Controls:

      • Growth Control: Bacteria + Broth + DMSO (no drug).

      • Sterility Control: Broth only.

  • Incubation:

    • Seal plate with Parafilm. Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Resazurin solution and 12 µL of 10% Tween 80 to each well.

    • Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Resazurin oxidized).

    • Pink: Growth (Resorufin reduced).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Representative Data (Hypothetical/Typical for Pyrazines):

CompoundMIC (µg/mL)Interpretation
MPC (Aldehyde) > 50.0Weak/Inactive (Baseline)
MPC-Isoniazid Hydrazone 0.2 - 0.8Highly Potent (Synergistic)
Pyrazinamide (Ref) 12.5 - 50.0pH dependent activity
Rifampicin (Ref) 0.05 - 0.2Standard Control

Module C: Cytotoxicity Profiling (MTT Assay)

Objective: To ensure that observed antibacterial activity is due to specific mechanism targeting and not general cellular toxicity. Cell Line: Vero (African Green Monkey Kidney) or HepG2 (Human Liver) cells.

Protocol
  • Seeding:

    • Seed Vero cells at

      
       cells/well in a 96-well plate using DMEM + 10% FBS.
      
    • Incubate 24h at 37°C, 5% CO

      
       for attachment.
      
  • Treatment:

    • Remove media. Add 100 µL of fresh media containing MPC or derivatives at graded concentrations (e.g., 100, 50, 25, 12.5 µg/mL).

    • Include DMSO Control (0.1%) and Triton X-100 (Death Control) .

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate 4 hours (formazan crystals form in viable cells).

  • Solubilization:

    • Remove supernatant carefully.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement:

    • Measure Absorbance at 570 nm.[1]

  • Calculation:

    • Calculate

      
       (Cytotoxic Concentration 50%).
      

Selectivity Index (SI):



  • Target: SI > 10 indicates a promising drug candidate.

References

  • Podishetty, R. et al. (2026). "One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity."[2] Asian Journal of Chemistry, 38(2). Link

  • Dolezal, M. et al. (2009). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 14(10), 4166-4178. Link

  • Patel, H. et al. (2012). "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents." Journal of Young Pharmacists, 4(3), 174-179. Link

  • PubChem. "6-Methylpyrazine-2-carbaldehyde (Compound Summary)." National Library of Medicine. Link

  • Franzblau, S. G. et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362–366. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylpyrazine-2-carbaldehyde

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Methylpyrazine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methylpyrazine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this critical synthesis. 6-Methylpyrazine-2-carbaldehyde is a valuable heterocyclic intermediate in the development of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its synthesis, most commonly achieved via the selective oxidation of 2,6-dimethylpyrazine, presents several challenges that can impact yield and purity.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Synthesis Overview: The Riley Oxidation

The predominant method for synthesizing 6-Methylpyrazine-2-carbaldehyde is the selective oxidation of a single methyl group of 2,6-dimethylpyrazine. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, known as the Riley oxidation.[2] The reaction must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid or oxidation of both methyl groups.

ReactionPathway Start 2,6-Dimethylpyrazine Product 6-Methylpyrazine-2-carbaldehyde Start->Product SeO₂ (1 equiv) Byproduct 6-Methylpyrazine-2-carboxylic Acid Product->Byproduct Over-oxidation (Excess SeO₂, H₂O)

Caption: Primary reaction pathway and potential over-oxidation byproduct.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 6-Methylpyrazine-2-carbaldehyde?

The most widely employed method is the direct oxidation of 2,6-dimethylpyrazine using selenium dioxide (SeO₂). This method, a variation of the Riley oxidation, is favored for its ability to selectively oxidize an activated methyl group (adjacent to the pyrazine ring) to an aldehyde.[2]

Q2: Why is selenium dioxide (SeO₂) the preferred reagent?

Selenium dioxide is uniquely effective for oxidizing α-methylene or methyl groups adjacent to carbonyls or, in this case, electron-deficient aromatic rings like pyrazine, to the corresponding carbonyl compound.[2] Its mechanism, involving an ene reaction followed by a[1][3]-sigmatropic rearrangement, is highly specific for this position.[2] While other strong oxidizing agents like potassium permanganate exist, they tend to be less selective and often lead to the over-oxidation of the methyl group to a carboxylic acid.[4]

Q3: What are the primary challenges that affect the yield of this synthesis?

The main challenges are:

  • Over-oxidation: The desired aldehyde product can be further oxidized by SeO₂ to the less desirable 6-methylpyrazine-2-carboxylic acid.

  • Di-oxidation: Both methyl groups on the 2,6-dimethylpyrazine can be oxidized, leading to pyrazine-2,6-dicarbaldehyde.

  • Difficult Purification: The reaction produces elemental selenium (a black precipitate) and other soluble selenium compounds that can be toxic and difficult to remove completely from the final product.

  • Reagent Stoichiometry: Using an incorrect molar equivalent of SeO₂ is a common source of failure, leading to either incomplete reaction or excessive byproduct formation.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the experiment.

Issue: Low or No Product Yield

Q: My reaction has gone to completion, but the isolated yield of 6-Methylpyrazine-2-carbaldehyde is below 20%. What are the likely causes?

A: Persistently low yields are typically traced back to one of four areas: reagent quality, stoichiometry, solvent, or temperature control.

  • Reagent Quality: Selenium dioxide is hygroscopic and can degrade over time. Commercial samples should be purified by sublimation before use.[2] The quality of the starting 2,6-dimethylpyrazine is also critical; ensure it is free from non-volatile impurities.

  • Incorrect Stoichiometry: The stoichiometry is critical for selectivity. For mono-oxidation, you should use approximately 1.0 to 1.1 molar equivalents of SeO₂. Using a significant excess (>1.5 equivalents) will promote the formation of the carboxylic acid and other byproducts. Conversely, using a substoichiometric amount will result in incomplete conversion of the starting material. Some sources suggest starting with at least 1.5 equivalents for benzylic methyl group oxidations to ensure the reaction goes to completion, but this must be carefully optimized for your specific substrate to avoid over-oxidation.[5]

  • Inappropriate Solvent: The choice of solvent is crucial. Dioxane is a common and effective solvent for this reaction. Using protic solvents like water or ethanol can sometimes accelerate the formation of selenous acid (H₂SeO₃), which can alter the reactivity and lead to different byproduct profiles.[6] If the goal is to isolate the aldehyde, avoiding excessive water is key.

  • Suboptimal Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times (>24 hours) can promote the decomposition of the product and the formation of tar-like substances, significantly complicating workup and reducing yield.

Issue: Significant Byproduct Formation

Q: My crude NMR shows a significant peak corresponding to 6-methylpyrazine-2-carboxylic acid. How can I prevent this over-oxidation?

A: The formation of the carboxylic acid is a classic sign of over-oxidation. The aldehyde product is susceptible to further oxidation by SeO₂ under the reaction conditions.

  • Control Stoichiometry: The most critical factor is to avoid using a large excess of SeO₂. Stick to a 1.0-1.1 equivalent range.

  • Reduce Reaction Time: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reflux times will increase the likelihood of over-oxidation.

  • Solvent Choice: Performing the reaction in a solvent like acetic acid can sometimes trap the intermediate as an acetate ester, which is more resistant to further oxidation.[2] However, this adds a subsequent hydrolysis step to your synthesis. For direct aldehyde formation, a non-aqueous solvent like dioxane is often preferred.

Q: I am observing what appears to be pyrazine-2,6-dicarbaldehyde and unreacted starting material. How can I improve mono-selectivity?

A: This indicates that the reaction is not selective for a single methyl group. This is less common than over-oxidation but can occur if too much oxidant is used or if the reaction temperature is excessively high. The key is precise control over the SeO₂ stoichiometry. Using exactly 1.0 equivalent will statistically favor mono-oxidation, as the electron-withdrawing nature of the newly formed aldehyde group deactivates the pyrazine ring, making the second methyl group less susceptible to oxidation than the methyl groups on the starting material.

Issue: Difficult Purification

Q: The workup of my reaction results in a black, sticky solid, and I am struggling to isolate a clean product. What is the best purification strategy?

A: The black solid is elemental selenium, a byproduct of the oxidation. Its effective removal is key to a clean product.

  • Initial Filtration: After cooling the reaction mixture, the bulk of the elemental selenium should be removed by filtration, often through a pad of Celite® to capture the fine particles.

  • Aqueous Workup: The filtrate should then be subjected to a standard liquid-liquid extraction. The organic product can be extracted into a solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts like the carboxylic acid.

  • Chromatography: The final and most effective purification step is typically column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective at separating the desired aldehyde from unreacted starting material and other byproducts.

  • Catalytic Approach: To drastically simplify the workup, consider a catalytic system. Use a small amount of SeO₂ (e.g., 0.1 eq) with a stoichiometric co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[2] This minimizes the amount of solid selenium waste and makes purification much more manageable.

Part 3: Optimized Protocol & Workflow

This protocol provides a reliable starting point for the synthesis. Optimization of time and temperature may be necessary.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,6-Dimethylpyrazine, SeO₂, and Dioxane in Flask B Heat to Reflux (e.g., 100-110°C) A->B C Monitor by TLC (Approx. 4-8 hours) B->C D Cool to Room Temp C->D E Filter through Celite® to remove black Se⁰ D->E F Extract with EtOAc Wash with NaHCO₃, Brine E->F G Dry (Na₂SO₄), Concentrate F->G H Purify via Silica Gel Chromatography G->H I Isolate Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Protocol

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (Example)
2,6-Dimethylpyrazine108.141.05.00 g (46.2 mmol)
Selenium Dioxide (SeO₂)110.961.055.38 g (48.5 mmol)
1,4-Dioxane88.11-150 mL
Celite®--For filtration pad
Ethyl Acetate88.11-For extraction
Sat. aq. NaHCO₃--For washing
Brine--For washing
Anhydrous Na₂SO₄--For drying

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethylpyrazine (5.00 g, 46.2 mmol) and 1,4-dioxane (150 mL). Stir until the solid dissolves.

  • Addition of Oxidant: Carefully add selenium dioxide (5.38 g, 48.5 mmol) to the solution. Caution: Selenium compounds are highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to reflux (approximately 101-105°C) with vigorous stirring. The solution will darken, and a black precipitate (elemental selenium) will form.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup - Filtration: Once the starting material is consumed, allow the mixture to cool to room temperature. Set up a Büchner funnel with a pad of Celite® and filter the reaction mixture to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with 200 mL of ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford 6-methylpyrazine-2-carbaldehyde as a pure product. A well-executed reaction should provide yields in the 50-70% range.

References
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Sources

Optimization

Technical Support Center: Synthesis of 6-Methylpyrazine-2-carbaldehyde

Welcome to the technical support center for the synthesis of 6-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals and flavoring agents, achieving a high-purity, high-yield synthesis of 6-Methylpyrazine-2-carbaldehyde is often a critical step in the overall workflow.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. The information presented here is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 6-Methylpyrazine-2-carbaldehyde, typically achieved through the selective oxidation of 2,6-dimethylpyrazine, can be prone to several side reactions that can impact yield and purity. Below are common issues and their potential causes, along with recommended solutions.

Issue 1: Low Conversion of Starting Material (2,6-dimethylpyrazine)

Question: I am observing a low yield of 6-Methylpyrazine-2-carbaldehyde, and my crude reaction mixture shows a significant amount of unreacted 2,6-dimethylpyrazine. What could be the cause?

Answer:

Low conversion of the starting material is a frequent issue that can often be traced back to the activity of the oxidizing agent or the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Oxidizing Agent The stoichiometry of the oxidizing agent to the substrate is critical. An insufficient amount will naturally lead to incomplete conversion.Carefully check the molar equivalents of your oxidizing agent. It is advisable to perform a small-scale trial to optimize the stoichiometry.
Deactivated Oxidizing Agent Many oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂), can lose activity over time due to improper storage or handling.Use a freshly opened or properly stored bottle of the oxidizing agent. If you suspect deactivation, you can test its activity on a more reactive substrate as a control.
Suboptimal Reaction Temperature The oxidation of the methyl group on the pyrazine ring requires a specific activation energy. If the reaction temperature is too low, the reaction rate will be slow, resulting in low conversion within the given timeframe.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Poor Solvent Choice The solvent plays a crucial role in the solubility of both the substrate and the oxidizing agent, as well as in the overall reaction kinetics.Ensure you are using a solvent in which both 2,6-dimethylpyrazine and the oxidizing agent have adequate solubility at the reaction temperature. Common solvents for such oxidations include dioxane, toluene, or pyridine.
Issue 2: Formation of 6-Methylpyrazine-2-carboxylic Acid (Over-oxidation)

Question: My final product is contaminated with a significant amount of a more polar byproduct, which I have identified as 6-Methylpyrazine-2-carboxylic acid. How can I prevent this over-oxidation?

Answer:

The formation of the carboxylic acid is a common side reaction when synthesizing aldehydes. The aldehyde product itself is susceptible to further oxidation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excess Oxidizing Agent Using a large excess of the oxidizing agent can drive the reaction past the aldehyde stage to the more stable carboxylic acid.Reduce the molar equivalents of the oxidizing agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.
Prolonged Reaction Time The longer the aldehyde product is exposed to the oxidizing conditions, the more likely it is to be over-oxidized.Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or LC-MS). Once the starting material is consumed or the desired product concentration is maximized, quench the reaction immediately.
High Reaction Temperature Elevated temperatures can increase the rate of both the desired oxidation and the subsequent over-oxidation.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and conversion of the starting material.
Presence of Water In some oxidation mechanisms, the presence of water can facilitate the formation of the hydrate of the aldehyde, which is more easily oxidized to the carboxylic acid.Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
Issue 3: Formation of Pyrazine-2,6-dicarbaldehyde or Pyrazine-2,6-dicarboxylic Acid

Question: I am observing byproducts that suggest oxidation of both methyl groups of my starting material. How can I improve the selectivity for mono-oxidation?

Answer:

Achieving mono-oxidation when you have two reactive sites can be challenging and is highly dependent on controlling the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Stoichiometry of Oxidant A significant excess of the oxidizing agent will increase the likelihood of attacking both methyl groups.Carefully control the stoichiometry to be close to a 1:1 molar ratio of oxidant to 2,6-dimethylpyrazine.
Reaction Energetics If the reaction is too vigorous (e.g., high temperature), the selectivity can be lost.Conduct the reaction at a lower temperature to favor the mono-oxidation pathway. You may need to accept a longer reaction time as a trade-off.
Statistical Distribution There will always be a statistical probability of the oxidant reacting at either methyl group, and once one is oxidized, the other may still be reactive.It may not be possible to completely eliminate the formation of di-substituted byproducts. In such cases, focus on optimizing the yield of the desired mono-aldehyde and then purifying it effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Methylpyrazine-2-carbaldehyde?

A1: The most common and direct method is the selective oxidation of 2,6-dimethylpyrazine.[2] Oxidizing agents such as selenium dioxide (SeO₂), manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN) are often employed for this transformation. The choice of oxidant and reaction conditions is crucial for achieving good selectivity and yield.

Q2: How can I effectively purify 6-Methylpyrazine-2-carbaldehyde from the reaction mixture?

A2: Purification can typically be achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is usually effective. If the main impurity is the corresponding carboxylic acid, a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup can help to remove it by converting it to its water-soluble salt.

Q3: Are there any alternative synthetic routes to 6-Methylpyrazine-2-carbaldehyde?

A3: While the oxidation of 2,6-dimethylpyrazine is the most straightforward, other methods for synthesizing pyrazine derivatives exist, such as the condensation of α-dicarbonyl compounds with α-diamino compounds.[3][4] However, for this specific molecule, these routes are often more complex and less common in practice.

Q4: Can I use a catalytic amount of the oxidizing agent?

A4: Some oxidation reactions can be performed with a catalytic amount of the oxidant in the presence of a co-oxidant. For example, a catalytic amount of SeO₂ with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide (TBHP) can be an effective system. This approach can be more atom-economical and may simplify purification.

Experimental Protocol: Selective Oxidation of 2,6-Dimethylpyrazine with Selenium Dioxide

This protocol provides a general procedure for the synthesis of 6-Methylpyrazine-2-carbaldehyde. Caution: Selenium dioxide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 2,6-dimethylpyrazine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dimethylpyrazine (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure 6-Methylpyrazine-2-carbaldehyde.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the decision-making process during troubleshooting, the following diagrams are provided.

Main_Reaction_Pathway 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde 2,6-Dimethylpyrazine->6-Methylpyrazine-2-carbaldehyde [O] Side_Reaction_Pathways cluster_main Main Reactant cluster_products Potential Products 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine 6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde 2,6-Dimethylpyrazine->6-Methylpyrazine-2-carbaldehyde Desired Oxidation Pyrazine-2,6-dicarbaldehyde Pyrazine-2,6-dicarbaldehyde 2,6-Dimethylpyrazine->Pyrazine-2,6-dicarbaldehyde Di-oxidation 6-Methylpyrazine-2-carboxylic_Acid 6-Methylpyrazine-2-carboxylic_Acid 6-Methylpyrazine-2-carbaldehyde->6-Methylpyrazine-2-carboxylic_Acid Over-oxidation

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow Start Start Analyze_Crude_Mixture Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->Analyze_Crude_Mixture Low_Conversion Low Conversion? Analyze_Crude_Mixture->Low_Conversion Over_Oxidation Over-oxidation? Low_Conversion->Over_Oxidation No Check_Oxidant Check Oxidant Activity Increase Temperature Optimize Stoichiometry Low_Conversion->Check_Oxidant Yes Reduce_Time_Temp Reduce Reaction Time Lower Temperature Reduce Oxidant Amount Over_Oxidation->Reduce_Time_Temp Yes Purify Proceed to Purification Over_Oxidation->Purify No Check_Oxidant->Analyze_Crude_Mixture Reduce_Time_Temp->Analyze_Crude_Mixture End End Purify->End

Caption: A logical workflow for troubleshooting common issues.

References

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Troubleshooting

6-Methylpyrazine-2-carbaldehyde stability and degradation issues

Welcome to the technical support center for 6-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

6-Methylpyrazine-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and flavoring agents.[1] Its reactivity, which makes it a valuable building block, also renders it susceptible to degradation under certain conditions. Understanding the stability profile of this compound is critical for its effective use in research and development. This guide will address common challenges related to its storage, handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 6-Methylpyrazine-2-carbaldehyde?

To ensure the long-term stability of 6-Methylpyrazine-2-carbaldehyde, it is recommended to store it at 2-8°C under an inert gas atmosphere, such as argon or nitrogen.[1] The compound should be protected from light and moisture. Containers should be tightly sealed to prevent exposure to air and humidity.

Q2: I've noticed a color change in my sample of 6-Methylpyrazine-2-carbaldehyde. What could be the cause?

A color change, typically to a yellowish or brownish hue, is often an indicator of degradation. The most probable cause is oxidation of the aldehyde group to a carboxylic acid, or potentially polymerization. Exposure to air, light, or incompatible substances can accelerate these processes.

Q3: Is 6-Methylpyrazine-2-carbaldehyde stable in solution?

The stability of 6-Methylpyrazine-2-carbaldehyde in solution depends on the solvent, pH, and storage conditions. Protic solvents, especially in the presence of acidic or basic catalysts, can promote degradation. For short-term storage of solutions, it is advisable to use a dry, aprotic solvent and store at low temperatures, protected from light.

Q4: What are the main degradation products of 6-Methylpyrazine-2-carbaldehyde?

The primary degradation product is 6-Methylpyrazine-2-carboxylic acid, formed through the oxidation of the aldehyde functional group.[2][3] Another potential degradation pathway is polymerization, where aldehyde molecules react with each other to form larger chains.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe a decrease in the potency or activity of your 6-Methylpyrazine-2-carbaldehyde stock solution over time.

  • Probable Cause: The compound is degrading in solution, likely due to oxidation. The aldehyde is the active functional group for many subsequent reactions, and its conversion to a carboxylic acid will render it inactive for its intended purpose.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of 6-Methylpyrazine-2-carbaldehyde immediately before use.

    • Solvent Selection: Use high-purity, dry, aprotic solvents. Avoid solvents that may contain peroxides (e.g., older ethers) as these can initiate oxidation.

    • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas (argon or nitrogen) to minimize exposure to oxygen.

    • Purity Check: Before use, verify the purity of your stock solution using a suitable analytical method like HPLC or GC-MS.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
  • Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.

  • Probable Cause: These new peaks likely correspond to degradation products. The most common degradant will have a different retention time than the parent compound.

  • Troubleshooting Steps:

    • Identify the Degradant: If using mass spectrometry, analyze the mass spectrum of the unknown peak. The molecular weight of 6-Methylpyrazine-2-carboxylic acid is 138.12 g/mol , which is 16 atomic mass units higher than the parent aldehyde (122.12 g/mol )[6][7], corresponding to the addition of an oxygen atom.

    • Optimize Storage of Analytical Samples: Ensure that samples waiting for analysis in an autosampler are kept at a low temperature to prevent degradation in the vial.

    • Review Sample Preparation: Evaluate your sample preparation workflow for any steps that might induce degradation, such as excessive heating or exposure to incompatible reagents.

Issue 3: Poor Solubility or Precipitation in Solution
  • Symptom: The compound does not fully dissolve or precipitates out of solution over time.

  • Probable Cause: While this could be a simple solubility issue, it might also be related to the formation of less soluble degradation products, such as polymers.

  • Troubleshooting Steps:

    • Verify Solubility: Consult solubility data for the chosen solvent and ensure you are not exceeding the solubility limit.

    • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution or use an ultrasonic bath. Avoid excessive heat.

    • Investigate Precipitate: If possible, isolate the precipitate and analyze it to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Stability Assessment of 6-Methylpyrazine-2-carbaldehyde in Solution by HPLC

This protocol provides a framework for evaluating the stability of the compound under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of 6-Methylpyrazine-2-carbaldehyde and dissolve it in 10 mL of the desired solvent (e.g., acetonitrile) to obtain a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acidic: Add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

    • Basic: Add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.

    • Oxidative: Add 100 µL of the stock solution to 900 µL of a 3% hydrogen peroxide solution.

    • Thermal: Incubate a sealed vial of the stock solution at a desired temperature (e.g., 40°C).

    • Photolytic: Expose a sealed vial of the stock solution to a UV light source.

  • Time Points:

    • Analyze the samples at initial time (t=0) and at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the remaining 6-Methylpyrazine-2-carbaldehyde at each time point relative to t=0.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol is for the qualitative analysis of potential degradation products.

  • Sample Preparation:

    • Dilute a sample of the degraded 6-Methylpyrazine-2-carbaldehyde in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.[9]

  • Data Analysis:

    • Compare the mass spectra of the observed peaks with a library of known compounds.

    • Pay close attention to the molecular ion and fragmentation patterns to identify potential structures.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of 6-Methylpyrazine-2-carbaldehyde.

degradation_pathway parent 6-Methylpyrazine-2-carbaldehyde oxidized 6-Methylpyrazine-2-carboxylic acid parent->oxidized Oxidation (O2, light, heat) polymer Polymer parent->polymer Polymerization

Caption: Primary degradation pathways of 6-Methylpyrazine-2-carbaldehyde.

experimental_workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Solution issue Inconsistent Results / Unexpected Peaks stability Perform Stability Study (Protocol 1) issue->stability Hypothesize Degradation analysis Analyze by GC-MS (Protocol 2) issue->analysis Identify Unknowns storage Optimize Storage (2-8°C, inert gas) stability->storage handling Improve Handling (Fresh solutions, dry solvents) stability->handling analysis->storage analysis->handling

Caption: Troubleshooting workflow for stability issues.

Summary of Key Stability Parameters

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group.[1]
Light Protect from lightLight can catalyze oxidative and other degradation reactions.
pH Neutral (in aprotic solvents)Avoids acid or base-catalyzed degradation pathways.

References

  • MySkinRecipes. 6-Methylpyrazine-2-carbaldehyde. [Link]

  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., Abe, M., & Sakakura, K. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • MDPI. (2020). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Indian Chemical Society.
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS.
  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
  • Neliti. Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Sunway Pharm Ltd. 6-Methylpyrazine-2-carbaldehyde - CAS:116758-01-1. [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. [Link]

  • INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • ACS Publications. Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. [Link]

  • SciSpace. Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde. [Link]

  • National Center for Biotechnology Information. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • ResearchGate. (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]

  • PubMed. Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • ResearchGate. Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. [Link]

  • Controlled Radical Polymerization. HIGHLIGHT - Addition Polymers of Aldehydes. [Link]

  • National Center for Biotechnology Information. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • The Good Scents Company. 2-methyl thio-3,5 or 6-methyl pyrazine. [Link]

  • National Center for Biotechnology Information. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • ACS Publications. Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation. [Link]

  • PMT. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

  • NIST. Pyrazine, methyl-. [Link]

  • CORE. GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. [Link]

  • IOPscience. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • The Good Scents Company. 2-formyl pyrazine. [Link]

Sources

Optimization

Technical Support Center: 6-Methylpyrazine-2-carbaldehyde Synthesis &amp; Optimization

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Conditions for CAS: 23035-72-5 Last Updated: 2025-05-20 Executive Summary & Molecule Profile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Conditions for CAS: 23035-72-5 Last Updated: 2025-05-20

Executive Summary & Molecule Profile

Welcome to the technical support hub for 6-Methylpyrazine-2-carbaldehyde . This intermediate is a critical scaffold in the synthesis of antitubercular agents (Pyrazinamide derivatives) and high-value flavor compounds.[1]

Users frequently encounter three specific failure modes with this molecule:

  • Chemoselectivity: Over-oxidation to 6-methylpyrazine-2-carboxylic acid.

  • Purification: Difficulty separating the product from unreacted 2,6-dimethylpyrazine (starting material).

  • Selenium Contamination: Persistent colloidal red selenium in the final product.

This guide provides a self-validating protocol to navigate these challenges, moving beyond standard literature to address the "art" of the workup.

Module A: Reaction Optimization (The Riley Oxidation)

The most robust route for laboratory-scale synthesis is the Riley Oxidation using Selenium Dioxide (


). While catalytic gas-phase oxidation is used industrially, it is impractical for bench-scale optimization.
The Mechanism & Control Strategy

The reaction proceeds via an "Ene" reaction followed by a [2,3]-sigmatropic rearrangement.[2] The critical control point is water content.


 requires trace moisture to form the active species (

), but excess water promotes over-oxidation to the carboxylic acid.

ReactionPathway cluster_0 Optimization Window SM 2,6-Dimethylpyrazine (Starting Material) Inter Allylic Selenite Intermediate SM->Inter SeO2, Dioxane Reflux, 4h Prod 6-Methylpyrazine- 2-carbaldehyde (TARGET) Inter->Prod - H2O, - Se(0) Acid 6-Methylpyrazine- 2-carboxylic Acid (Over-Oxidation) Prod->Acid Excess SeO2 Prolonged Heat

Figure 1: Reaction pathway showing the kinetic window required to prevent acid formation.

Optimized Protocol (10g Scale)
ParameterConditionRationale
Stoichiometry 1.0 : 1.1 (SM :

)
Slight excess ensures conversion without driving acid formation.
Solvent 1,4-Dioxane (Wet)Dioxane dissolves the pyrazine; 2-5% water content accelerates the initial "ene" step.
Temperature Reflux (~101°C)Required to overcome the activation energy of the sigmatropic shift.
Time 3 - 4 HoursCritical: Monitor via TLC/GC every 30 mins after hour 2. Stop when SM < 5%.

Step-by-Step:

  • Dissolve 2,6-dimethylpyrazine (10g, 92.5 mmol) in 1,4-dioxane (100 mL) containing 2 mL of water.

  • Add Selenium Dioxide (11.3g, 101 mmol) in a single portion.

  • Heat to reflux. The solution will turn from colorless to yellow/orange, and eventually, black precipitate (Se metal) will form.

  • Stop Point: Once the reaction mixture turns black and TLC shows the aldehyde spot is dominant, remove from heat immediately. Do not chase 100% conversion; over-oxidation is the greater risk.

Module B: Purification & Isolation (The Bisulfite Rescue)

The Problem: The boiling points of the starting material (2,6-dimethylpyrazine, bp ~154°C) and the product (bp ~180-190°C) are close enough that fractional distillation often results in co-distillation or thermal degradation (polymerization).

The Solution: Chemical separation using Sodium Bisulfite (


) .[3][4] This forms a water-soluble adduct with the aldehyde, allowing non-aldehydes (starting material) to be washed away with organics.[4]

BisulfiteWorkup Crude Crude Reaction Mix (Aldehyde, SM, Se, Acid) Filter Filtration (Celite) Remove Se Metal Crude->Filter Bisulfite Add Sat. NaHSO3 (Form Adduct) Filter->Bisulfite Extract1 Wash with DCM/EtOAc Bisulfite->Extract1 OrgLayer Organic Layer (Contains SM + Impurities) Extract1->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Extract1->AqLayer Keep Regen Basify (Na2CO3) pH 10-11 AqLayer->Regen FinalExt Extract with DCM Concentrate Regen->FinalExt

Figure 2: The "Bisulfite Rescue" workflow for isolating high-purity aldehyde.

Detailed Purification Protocol
  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove the bulk of the black selenium. Wash the pad with ethyl acetate.

  • Adduct Formation: Transfer the filtrate to a separatory funnel. Add saturated aqueous

    
      (50 mL). Shake vigorously for 2-3 minutes.
    
    • Note: The aldehyde converts to the bisulfite adduct and migrates to the aqueous layer.

  • The Wash: Wash the aqueous layer (which now holds your product) with Ethyl Acetate (

    
     mL).
    
    • Why? This removes unreacted 2,6-dimethylpyrazine and other organic non-aldehydes.

  • Regeneration: Cool the aqueous layer to 0°C. Slowly add solid Sodium Carbonate (

    
    )  or 10% NaOH until pH ~10.
    
    • Observation: The solution will become cloudy as the free aldehyde is liberated.

  • Extraction: Extract the liberated aldehyde immediately with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.

Troubleshooting & FAQs

Q1: I have a persistent red haze/precipitate in my final product. How do I remove it?

Diagnosis: This is colloidal selenium, a common byproduct of Riley oxidations. It passes through standard filter paper. Fix:

  • Activated Charcoal: Dissolve your crude product in hot solvent, add activated charcoal, stir for 30 mins, and filter through Celite.

  • Silver Nitrate (The Nuclear Option): If trace Se persists, washing the organic layer with a dilute solution of

    
     can precipitate selenides, though this is expensive and rarely needed if the Celite/Bisulfite method is used correctly.
    
Q2: My yield is low (<30%), and I see a large peak at a lower Rf on TLC.

Diagnosis: Over-oxidation to 6-methylpyrazine-2-carboxylic acid. Fix:

  • Reduce reaction time.

  • Ensure you are using 1,4-dioxane and not a more oxidizing solvent like acetic acid (unless you strictly control temp).

  • Check your

    
     stoichiometry. Do not exceed 1.2 equivalents.
    
Q3: The product turns brown/viscous after 24 hours of storage.

Diagnosis: Pyrazine aldehydes are electron-deficient and prone to autoxidation and polymerization. Fix:

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Stabilizer: For long-term storage, converting it to the dimethyl acetal (using MeOH/acid) is a common protection strategy. The aldehyde can be deprotected with aqueous acid when needed.

Q4: Can I use MnO2 instead of SeO2?

Answer: Generally, no.


 is excellent for oxidizing allylic alcohols to aldehydes, but it will not oxidize the methyl group of 2,6-dimethylpyrazine directly to the aldehyde. You would need to functionalize the methyl group (e.g., radical halogenation) first, then hydrolyze/oxidize, which adds steps. 

is unique because it attacks the allylic C-H bond directly.

References

  • Riley Oxidation Mechanism: Riley, H. L., Morley, J. F., & Friend, N. A. (1932).[5] Selenium dioxide, a new oxidising agent.[5] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883. Link

  • Bisulfite Purification Protocol: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] The Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Pyrazine Synthesis Review: Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Link

  • Selenium Dioxide Reactivity: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of olefins.[2][5][7] Evidence for the intervention of allylic seleninic acids.[5] Journal of the American Chemical Society, 98(1), 300-301. Link

Sources

Troubleshooting

Common impurities in 6-Methylpyrazine-2-carbaldehyde samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methylpyrazine-2-carbaldehyde. It addresses common issues related to impurities that may be pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methylpyrazine-2-carbaldehyde. It addresses common issues related to impurities that may be present in commercial or synthesized samples, offering troubleshooting advice and practical protocols to ensure the integrity of your experiments.

Introduction to 6-Methylpyrazine-2-carbaldehyde and the Importance of Purity

6-Methylpyrazine-2-carbaldehyde is a critical heterocyclic building block used extensively in the pharmaceutical and flavor industries. Its versatile structure serves as a key intermediate in the synthesis of a range of compounds, including antituberculosis agents.[1] Given its role in the development of active pharmaceutical ingredients (APIs), the purity of 6-Methylpyrazine-2-carbaldehyde is of paramount importance. The presence of even minor impurities can have significant consequences, potentially altering reaction pathways, reducing yields, and introducing toxic byproducts into the final compound.[1] This guide will help you identify, understand, and mitigate issues arising from common impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and experimental challenges encountered when working with 6-Methylpyrazine-2-carbaldehyde.

Q1: My reaction yield is consistently lower than expected. Could impurities in my 6-Methylpyrazine-2-carbaldehyde be the cause?

A1: Absolutely. The presence of certain impurities can significantly impact your reaction yield. The most common culprits are process-related impurities arising from the synthesis of 6-Methylpyrazine-2-carbaldehyde itself. These can include unreacted starting materials, over-oxidized byproducts, or isomers.

  • Causality: An impurity like 6-Methylpyrazine-2-carboxylic acid , formed from over-oxidation of the aldehyde, will not participate in reactions targeting the aldehyde functionality, thus reducing the effective concentration of your starting material and lowering the yield of the desired product. Similarly, the presence of the starting material for the oxidation, 2,6-dimethylpyrazine , means there is less of the desired aldehyde to react.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, verify the purity of your 6-Methylpyrazine-2-carbaldehyde sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Identify Impurities: Compare the obtained mass spectra or chromatograms with reference standards for potential impurities like 6-Methylpyrazine-2-carboxylic acid and 2,6-dimethylpyrazine.

    • Purification: If significant impurities are detected, purify the aldehyde using column chromatography or recrystallization.

Q2: I am observing an unexpected side product in my reaction. How can I determine if an impurity is responsible?

A2: Unexpected side products are a strong indicator of reactive impurities in your starting material.

  • Causality: An impurity like 2,6-dimethylpyrazine can undergo its own set of reactions under your experimental conditions, leading to the formation of unintended pyrazine derivatives. For instance, if your reaction involves a condensation with the aldehyde, the methyl groups of 2,6-dimethylpyrazine might react under certain basic or acidic conditions, leading to a complex mixture of products.

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Impurity Hypothesis cluster_2 Confirmation & Mitigation A Unexpected side product observed B Analyze 6-Methylpyrazine-2-carbaldehyde for reactive impurities (e.g., GC-MS) A->B Suspect starting material C Identify potential impurity structures B->C Analyze data D Correlate impurity with side product (e.g., by mass or predicted reactivity) C->D Hypothesize reaction E Purify starting material D->E If correlation found F Re-run reaction with purified aldehyde E->F G Confirm absence of side product F->G

    Caption: Troubleshooting workflow for unexpected side products.

Q3: My final compound is showing signs of instability or degradation. Can this be traced back to the quality of the initial 6-Methylpyrazine-2-carbaldehyde?

A3: Yes, impurities can compromise the stability of your final product.

  • Causality: Certain impurities, even at trace levels, can act as catalysts for degradation pathways such as oxidation or polymerization. For example, residual metal catalysts from the synthesis of the aldehyde could be carried over and promote the degradation of a sensitive final product.

  • Preventative Measures:

    • Source High-Purity Material: Whenever possible, obtain 6-Methylpyrazine-2-carbaldehyde from reputable suppliers with detailed certificates of analysis.

    • Implement Incoming Material Testing: Perform routine purity checks on all new batches of starting materials.

    • Storage Conditions: Store 6-Methylpyrazine-2-carbaldehyde under an inert atmosphere at 2-8°C to minimize degradation.[1]

Common Impurities in 6-Methylpyrazine-2-carbaldehyde

The following table summarizes the most common impurities, their likely origin, and their potential impact on downstream applications.

Impurity NameStructureCommon OriginPotential Impact on Experiments
2,6-Dimethylpyrazine Incomplete oxidation of the methyl group during synthesis.Reduces the effective concentration of the aldehyde, leading to lower yields. Can participate in side reactions.[2]
6-Methylpyrazine-2-carboxylic acid Over-oxidation of the aldehyde group during synthesis.Non-reactive in aldehyde-specific reactions, leading to lower yields. Can potentially interfere with reactions sensitive to acidic conditions.[3]
Pyrazine Byproduct of certain synthetic routes.Generally less reactive, but can affect product purity and crystallization.
Isomeric Pyrazine Aldehydes VariesSide reactions during synthesis.May lead to a mixture of isomeric products that are difficult to separate.

Formation Pathways of Key Impurities

The following diagram illustrates the common synthetic route to 6-Methylpyrazine-2-carbaldehyde and the points at which key impurities can be formed.

G cluster_0 Synthesis Pathway and Impurity Formation A Starting Material: 2,6-Dimethylpyrazine B Oxidation Reaction (e.g., with SeO2 or KMnO4) A->B C Desired Product: 6-Methylpyrazine-2-carbaldehyde B->C Controlled Oxidation D Impurity: Unreacted Starting Material B->D Incomplete Reaction E Impurity: Over-oxidation Product (6-Methylpyrazine-2-carboxylic acid) B->E Excess Oxidant/ Harsh Conditions

Caption: Formation of common impurities during synthesis.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 6-Methylpyrazine-2-carbaldehyde and its common impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 6-Methylpyrazine-2-carbaldehyde sample in a suitable solvent such as dichloromethane or ethyl acetate.

    • Prepare standard solutions of 2,6-dimethylpyrazine and 6-methylpyrazine-2-carboxylic acid (as its methyl ester for better volatility if necessary) for comparison of retention times and mass spectra.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for 6-Methylpyrazine-2-carbaldehyde.

    • Search for peaks corresponding to the retention times and mass spectra of potential impurities. The NIST library can be a valuable tool for identifying unknown peaks.

Protocol 2: Purification by Column Chromatography

This protocol describes a method for removing common impurities from 6-Methylpyrazine-2-carbaldehyde.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude 6-Methylpyrazine-2-carbaldehyde in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Load the dry silica with the adsorbed sample onto the top of the prepared column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Analyze the purified product by GC-MS or HPLC to confirm the removal of impurities.

References

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Retrieved from [Link]

  • Yamada, M., et al. (2002). Effects of 2,5-dimethylpyrazine on the reproductive system of juvenile male mice. Experimental Animals, 51(3), 281-286.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Kanai, M., et al. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Bianco, A., & Inchingolo, R. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. Journal of Mass Spectrometry, 53(10), 915-923.
  • PubChem. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

Sources

Optimization

Troubleshooting 6-Methylpyrazine-2-carbaldehyde crystallization

An essential intermediate in the pharmaceutical and flavor industries, 6-Methylpyrazine-2-carbaldehyde is a valuable compound whose purity is paramount.[1] The final and most critical step in ensuring its quality is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in the pharmaceutical and flavor industries, 6-Methylpyrazine-2-carbaldehyde is a valuable compound whose purity is paramount.[1] The final and most critical step in ensuring its quality is often crystallization. However, this seemingly straightforward process can present a variety of challenges, from complete failure to form crystals to issues with purity and yield.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for the crystallization of 6-Methylpyrazine-2-carbaldehyde. As Senior Application Scientists, we offer not just procedural steps, but the underlying principles and causalities to empower you to overcome these common hurdles.

Properties of 6-Methylpyrazine-2-carbaldehyde

A foundational understanding of the compound's physical properties is critical for successful crystallization.

PropertyValueSource
Molecular Formula C₆H₆N₂O[2]
Molecular Weight 122.12 g/mol [2][3]
Appearance Crystals
Storage Temperature 2-8°C, under inert gas[1]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 6-Methylpyrazine-2-carbaldehyde in a question-and-answer format.

Q1: Why are no crystals forming from my solution? It remains a clear solution or has turned into an oil.

This is one of the most common issues and typically points to a problem with supersaturation—the necessary state for crystals to nucleate and grow.

Possible Causes and Solutions:

  • Excess Solvent: The most likely reason for crystallization failure is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.[4]

    • Solution: Re-heat the solution and evaporate a portion of the solvent. Allow it to cool again. To check if your filtrate (mother liquor) still contains a significant amount of the product, you can dip a glass rod into it and let the solvent evaporate; a large residue indicates that more product can be recovered.[4]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature for the compound's solubility limit to be significantly exceeded.

    • Solution: Try cooling the solution in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller crystals.[4]

  • High Solubility in the Chosen Solvent: The compound might be too soluble in the selected solvent, even at low temperatures.

    • Solution: If evaporation of the solvent is not effective, you may need to remove all the solvent by rotary evaporation and repeat the crystallization with a different solvent system.[4] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Solution 2: Seeding: If you have a small crystal of 6-Methylpyrazine-2-carbaldehyde from a previous batch, add it to the cooled solution to induce crystallization.

Q2: My 6-Methylpyrazine-2-carbaldehyde is "oiling out" instead of forming solid crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

Possible Causes and Solutions:

  • High Solute Concentration: The concentration of the aldehyde in the solution may be too high, leading to it separating out as a liquid.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute it. Allow it to cool more slowly.[4]

  • Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution before it has time to form an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.[5]

    • Solution: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization. The presence of impurities can significantly impact product quality and manufacturability.[5]

Q3: The crystals of 6-Methylpyrazine-2-carbaldehyde are very fine/small. How can I improve the crystal size?

Fine crystals can be difficult to filter and dry, and may have a higher surface area that can trap impurities.[6]

Possible Causes and Solutions:

  • Rapid Crystallization: As mentioned, fast cooling and high levels of supersaturation tend to produce a large number of small crystals.[4]

    • Solution: To slow down crystal growth, you can place the solid back on the heat source and add a bit more solvent than the minimum required to dissolve it.[4] This will keep the compound soluble for longer as it cools, allowing for slower, more controlled crystal growth.

  • Insufficient Time for Crystal Growth:

    • Solution: Once crystals begin to form, allow the solution to stand undisturbed for a longer period, perhaps even overnight, to allow for the growth of larger crystals.

Q4: My final yield of crystalline 6-Methylpyrazine-2-carbaldehyde is very low. What are the possible causes?

A low yield can be attributed to several factors throughout the crystallization process.

Possible Causes and Solutions:

  • Using Too Much Solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[4]

    • Solution: Perform a "second crop" crystallization by evaporating some of the solvent from the filtrate and cooling it again to recover more of the compound.[4]

  • Premature Crystallization During Hot Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the funnel is pre-heated before filtration and that a slight excess of hot solvent is used to wash the filter paper.[4]

  • Incomplete Reaction: If the crude material is the product of a chemical reaction, the reaction itself may not have gone to completion.[4]

    • Solution: Analyze the crude product before crystallization to assess the success of the preceding reaction.

Q5: My crystals are discolored or have a broad melting point range. How can I improve the purity?

Discoloration or a wide melting point range are classic indicators of impurities.

Possible Causes and Solutions:

  • Inclusion of Impurities in the Crystal Lattice: Rapid crystallization can trap impurities within the growing crystals.[5]

    • Solution: Perform a second recrystallization, ensuring a slow cooling rate. The solvent plays a crucial role in the rejection of impurities at the crystal-liquid interface.[7]

  • Adsorption of Colored Impurities: Some impurities may adsorb to the surface of the crystals.

    • Solution: Adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[4]

  • Oxidation of the Aldehyde: Aldehydes can be susceptible to oxidation, which can lead to the formation of carboxylic acid impurities.[8]

    • Solution: Store 6-Methylpyrazine-2-carbaldehyde under an inert atmosphere and at the recommended temperature of 2-8°C to minimize degradation.[1]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for 6-Methylpyrazine-2-carbaldehyde?

    • A: It should be stored at 2-8°C under an inert gas to prevent degradation.[1]

  • Q: How can I confirm the purity of my crystallized 6-Methylpyrazine-2-carbaldehyde?

    • A: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Melting point analysis is also a useful indicator; a sharp melting point close to the literature value suggests high purity.

  • Q: What safety precautions should I take when handling 6-Methylpyrazine-2-carbaldehyde?

    • A: Based on data for similar compounds like 5-Methylpyrazine-2-carbaldehyde, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure

This protocol provides a step-by-step method for the recrystallization of 6-Methylpyrazine-2-carbaldehyde.

  • Solvent Selection: Choose an appropriate solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 6-Methylpyrazine-2-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate, adding more solvent in small portions until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

G cluster_start Start cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end End Product start Crude 6-Methylpyrazine-2-carbaldehyde dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal dissolve->decolorize If colored cool_slowly Cool slowly to room temp dissolve->cool_slowly If not colored & no solids hot_filter Hot filtration decolorize->hot_filter hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for the recrystallization of 6-Methylpyrazine-2-carbaldehyde.

Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing and solving crystallization problems.

G cluster_problems cluster_causes cluster_solutions start Crystallization Issue? no_crystals No Crystals / Oiling Out start->no_crystals low_yield Low Yield start->low_yield impure Impure / Discolored start->impure cause_solvent Too much solvent? no_crystals->cause_solvent cause_cooling Cooling too fast? no_crystals->cause_cooling cause_nucleation Nucleation issue? no_crystals->cause_nucleation cause_impurities High impurity level? no_crystals->cause_impurities low_yield->cause_solvent cause_loss Loss during transfer? low_yield->cause_loss impure->cause_cooling impure->cause_impurities sol_evaporate Evaporate solvent cause_solvent->sol_evaporate sol_second_crop Recover from filtrate cause_solvent->sol_second_crop sol_slow_cool Slow down cooling cause_cooling->sol_slow_cool sol_scratch Scratch / Seed cause_nucleation->sol_scratch sol_repurify Repurify crude material cause_impurities->sol_repurify cause_loss->sol_second_crop

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Acevedo, D., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Apollo Scientific.
  • Sunway Pharm Ltd. 6-Methylpyrazine-2-carbaldehyde. Sunway Pharm Ltd.
  • Wikipedia. Pyrazine. Wikipedia. Available at: [Link]

  • PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. 6-Methylpyrazine-2-carbaldehyde. MySkinRecipes.
  • Fatimah, I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2023). Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. Available at: [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Wu, S., et al. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • Balaraman, E., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available at: [Link]

  • University of California, Davis.
  • METTLER TOLEDO. (2021). Common Challenges in Crystallization Processes. YouTube. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Liu, Y., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. Available at: [Link]

  • T. D. C. (1950). Process of preparing pyrazines. Google Patents.
  • Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

  • Al-Khafaji, Y. (2018). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available at: [Link]

  • University of Canterbury.
  • Siler, D. A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • ResearchGate. 566 questions with answers in CRYSTALLIZATION. ResearchGate. Available at: [Link]

  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • The Good Scents Company. 2-methyl-6-vinyl pyrazine. The Good Scents Company.
  • Wikipedia. Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. LabXchange. Available at: [Link]

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Troubleshooting

How to avoid polymerization of 6-Methylpyrazine-2-carbaldehyde

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 6-Methylpyrazine-2-carbaldehyde. Here, we address common challenges related to the compound's...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 6-Methylpyrazine-2-carbaldehyde. Here, we address common challenges related to the compound's stability, with a focus on preventing polymerization and degradation. Our recommendations are grounded in established chemical principles and best practices for handling sensitive reagents.

Troubleshooting Guide: Preventing Polymerization

Users of 6-Methylpyrazine-2-carbaldehyde may encounter issues with the compound's stability, often manifesting as discoloration, viscosity changes, or the formation of insoluble matter. These are typically signs of polymerization or other degradation pathways. This section provides a systematic approach to troubleshooting and preventing these issues.

Q1: I've noticed my 6-Methylpyrazine-2-carbaldehyde has turned yellow/brown and has become more viscous. What is happening?

A1: This is a strong indication that the aldehyde is undergoing degradation, likely through a combination of polymerization and oxidation. The aldehyde functionality on the pyrazine ring is susceptible to self-condensation reactions, similar to an aldol condensation, which can lead to the formation of higher molecular weight oligomers and polymers.[1] The color change is often indicative of the formation of extended conjugated systems in the polymer backbone. Additionally, aldehydes are prone to oxidation, which can introduce impurities and further catalyze degradation.

Q2: What are the primary triggers for the polymerization of 6-Methylpyrazine-2-carbaldehyde?

A2: The polymerization is primarily initiated by exposure to:

  • Atmospheric Oxygen: Oxygen can initiate free-radical chain reactions, leading to polymerization and the formation of carboxylic acid impurities via oxidation.

  • Moisture: Water can hydrate the aldehyde group, and its presence can facilitate certain condensation reactions.

  • Light: UV light can provide the energy to initiate radical-based polymerization.

  • Heat: Elevated temperatures accelerate the rates of both condensation and oxidation reactions.

  • Contaminants: The presence of acidic or basic impurities can catalyze aldol-type condensation reactions.[2]

Q3: How can I prevent my 6-Methylpyrazine-2-carbaldehyde from polymerizing during storage?

A3: Proper storage is the most critical factor in maintaining the stability of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including polymerization and oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-related degradation.[3]
Container Amber Glass Vial with a Secure CapProtects from light and minimizes exposure to air and moisture.
Handling Minimize exposure to ambient airReduces the chance of introducing oxygen and moisture.

For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated opening and closing of the main container.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of 6-Methylpyrazine-2-carbaldehyde.

Q1: What is the likely mechanism of polymerization for 6-Methylpyrazine-2-carbaldehyde?

A1: The most probable polymerization mechanism is a self-aldol condensation. In this process, the enolizable proton on the methyl group of one molecule can be abstracted (potentially catalyzed by trace impurities), forming a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the aldehyde. Subsequent dehydration can lead to the formation of a conjugated dimer, which can then continue to react, forming a polymer.

cluster_0 Initiation cluster_1 Propagation cluster_2 Polymer Formation A 6-Methylpyrazine-2-carbaldehyde B Enolate Intermediate A->B Base Catalyst D Aldol Adduct B->D Nucleophilic Attack C Another Aldehyde Molecule C->D E Dimer (after dehydration) D->E Dehydration F Polymer E->F Further Condensation

Caption: Proposed Aldol-Type Polymerization Pathway.

Q2: Are there any chemical inhibitors I can add to prevent polymerization?

A2: Yes, the addition of stabilizers can be an effective strategy, particularly if the aldehyde needs to be stored for extended periods after the container has been opened. Two main classes of inhibitors are relevant:

  • Antioxidants: These compounds inhibit oxidation and can quench free radicals that might initiate polymerization.

    • Examples: Butylated hydroxytoluene (BHT), hydroquinone.

  • Amine-based Stabilizers: Certain amines can act as weak bases to neutralize acidic impurities that could catalyze aldol condensation. They can also react with trace amounts of water.

    • Examples: Triethanolamine, dimethylethanolamine.[4]

It is crucial to note that the choice and concentration of an inhibitor must be carefully considered based on the intended downstream application of the 6-Methylpyrazine-2-carbaldehyde, as the inhibitor may interfere with subsequent reactions.

Q3: What is the correct procedure for handling and dispensing 6-Methylpyrazine-2-carbaldehyde in the lab?

A3: To minimize the risk of degradation, a stringent handling protocol should be followed. The use of a glovebox or Schlenk line is highly recommended to maintain an inert atmosphere.

Start Start: Retrieve from 2-8°C Storage Inert_Atmosphere Place in Glovebox or Connect to Schlenk Line Start->Inert_Atmosphere Equilibrate Allow to Equilibrate to Room Temperature Inert_Atmosphere->Equilibrate Dispense Dispense Required Amount into a Pre-weighed, Dry Vial Equilibrate->Dispense Seal_Main Securely Seal Main Container Under Inert Atmosphere Dispense->Seal_Main Use_Aliquot Use the Aliquoted Material Immediately Dispense->Use_Aliquot Return_Storage Return Main Container to 2-8°C Storage Seal_Main->Return_Storage End End Return_Storage->End Use_Aliquot->End

Caption: Recommended Handling Workflow.

Q4: Can I purify 6-Methylpyrazine-2-carbaldehyde that has started to polymerize?

A4: Purification of partially polymerized material can be challenging. If the polymerization has not progressed significantly, it may be possible to repurify the compound by techniques such as distillation under reduced pressure or column chromatography. However, it is important to note that heating during distillation can potentially accelerate further degradation. It is generally more effective to prevent polymerization in the first place through proper storage and handling.

References

  • Aldol condensation. (2023). In Wikipedia. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • 6-Methylpyrazine-2-carbaldehyde. MySkinRecipes. [Link]

  • Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes. U.S.
  • Self-condensation of n-butyraldehyde. (2019).
  • Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 23). Chemistry LibreTexts. [Link]

  • The Chemistry of Pyrazine and Its Derivatives. VI. The Synthesis of Carbinols Containing the Pyrazine Nucleus. ACS Publications. [Link]

  • Stabilization of aldehydes. (1983).
  • Stabilization of aldehydes. (1942).
  • 6-Methylpyrazine-2-carbaldehyde. MySkinRecipes. [Link]

  • SAFETY DATA SHEET. Advanced Biotech. [Link]

  • Stabilization of aldehydes. European Patent Office. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

  • Self-condensation of aldehydes. (2020).

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Optimization

Technical Support Center: Refining Purification Methods for 6-Methylpyrazine-2-carbaldehyde

Case ID: MPC-PUR-001 Subject: Troubleshooting Stability, Isolation, and Purification Protocols Molecule: 6-Methylpyrazine-2-carbaldehyde (CAS: 23028-17-3) Chemical Family: Heteroaromatic Aldehydes / Pyrazines Technical O...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPC-PUR-001 Subject: Troubleshooting Stability, Isolation, and Purification Protocols Molecule: 6-Methylpyrazine-2-carbaldehyde (CAS: 23028-17-3) Chemical Family: Heteroaromatic Aldehydes / Pyrazines

Technical Overview & Stability Profile

6-Methylpyrazine-2-carbaldehyde is a critical intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and flavor chemistry. However, it presents a "perfect storm" of purification challenges: it combines the oxidative instability of aldehydes with the basicity and water solubility of the pyrazine ring.

Core Instability Factors
FactorEffect on ExperimentPrevention Strategy
Auto-oxidation Rapid conversion to 6-methylpyrazine-2-carboxylic acid upon air exposure.Store under Argon/Nitrogen at -20°C.
Hydration Formation of gem-diols (hydrates) in aqueous media, complicating NMR interpretation and extraction.Minimize water contact; use drying agents (

) immediately.
Polymerization Aldol-like condensation favored by strong bases or high temperatures.Avoid pH > 11; keep rotary evaporator bath < 40°C.
Volatility Loss of product during high-vacuum drying.Monitor vacuum pressure; do not leave on high vac overnight.

Troubleshooting Guides (Q&A Format)

Module A: The Bisulfite Adduct Method (Primary Purification)

Context: This is the "Gold Standard" for separating aldehydes from non-aldehyde impurities (e.g., unreacted 2,6-dimethylpyrazine).

Q: I formed the bisulfite adduct, but it didn't precipitate. How do I recover it? A: Unlike benzaldehyde adducts, pyrazine adducts are often highly water-soluble due to the polarity of the pyrazine ring.

  • Diagnosis: The adduct is likely dissolved in the aqueous phase, not missing.[1]

  • Protocol Adjustment: Do not rely on filtration.[2] Instead, perform a biphasic wash :

    • Dissolve crude oil in EtOAc.

    • Extract with saturated

      
       (aqueous).[3][4]
      
    • The product is now in the WATER layer.

    • Wash the water layer 3x with EtOAc (removes non-aldehyde impurities).

    • Basify the water layer (pH 9-10) in the presence of fresh EtOAc to release the aldehyde back into the organic phase.

Q: When regenerating the aldehyde, my yield dropped significantly. What happened? A: You likely used a base that was too strong (e.g., NaOH pH > 12) or failed to "salt out" the aqueous layer.

  • The Fix: Pyrazines are water-soluble.[5] When you regenerate the aldehyde in water, it wants to stay there.

    • Step 1: Use saturated

      
       (Sodium Carbonate) instead of NaOH to reach pH 9-10. This prevents polymerization.
      
    • Step 2: Saturate the aqueous phase with

      
       (solid) before the final extraction. This "salting out" effect forces the organic aldehyde into the organic solvent.
      
Module B: Chromatographic Refinement

Context: Used when bisulfite purification is insufficient or for final polishing.

Q: My product is "tailing" or streaking on the Silica column, resulting in poor separation. A: This is caused by the interaction between the basic pyrazine nitrogens and the acidic silanol groups on the silica gel.

  • Solution 1 (Neutralization): Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in your starting solvent. This blocks the acidic sites.
    
  • Solution 2 (Substrate Switch): Switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic and often provides better resolution for nitrogen heterocycles.

  • Recommended Eluent: DCM:MeOH (98:2 to 95:5) often works better than Hexane:EtOAc for polar pyrazines.

Q: I used Selenium Dioxide (


) for synthesis, and the product has a red/grey tint. 
A:  You have colloidal Selenium contamination.
  • The Fix:

    • Dissolve crude in DCM.

    • Add activated carbon (charcoal) and stir for 30 mins.

    • Filter through a tight pad of Celite .

    • Advanced: Wash the organic layer with a 10% EDTA solution to chelate residual metal ions.

Validated Experimental Workflows

Workflow 1: The Optimized Bisulfite Purification Loop

This workflow visualizes the decision logic for maximizing recovery based on the solubility of the adduct.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (aq) + EtOAc Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Non-Aldehyde Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer Waste Discard OrgLayer->Waste Wash Wash Aq. Layer with EtOAc (x2) AqLayer->Wash Regen Regeneration: Add Solid Na2CO3 to pH 10 + Add NaCl (Saturation) Wash->Regen Extract Extract into DCM or EtOAc Regen->Extract Final Pure 6-Methylpyrazine- 2-carbaldehyde Extract->Final

Figure 1: Optimized Liquid-Liquid Bisulfite Extraction Protocol for Water-Soluble Pyrazines.

Workflow 2: Chromatography Decision Matrix

Use this logic to select the correct stationary phase and avoid product loss.

ChromMatrix Start Crude Material Check Check TLC (DCM:MeOH 95:5) Start->Check Streaking Result: Streaking/Tailing? Check->Streaking No No Streaking Streaking->No Clean Spot Yes Yes (Severe) Streaking->Yes Comet Shape StdSilica Standard Silica Gel DCM/MeOH Gradient No->StdSilica ModSilica Neutralized Silica (Pre-wash with 1% Et3N) Yes->ModSilica First Choice Alumina Neutral Alumina (Brockmann Grade III) ModSilica->Alumina If still fails

Figure 2: Decision Matrix for Stationary Phase Selection to prevent Pyrazine Tailing.

Detailed Experimental Protocols

Protocol A: Bisulfite Adduct Extraction (Recommended)
  • Preparation: Dissolve 1.0 g of crude reaction mixture in 10 mL of Ethyl Acetate (EtOAc).

  • Formation: Add 10 mL of saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously in a separatory funnel for 2-3 minutes.
    
    • Note: Vent frequently.

  • Separation: Allow layers to separate. Collect the aqueous (bottom) layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • Wash: Return the aqueous layer to the funnel. Wash with 10 mL fresh EtOAc. Discard the organic wash (contains non-aldehyde impurities).

  • Regeneration:

    • Place the aqueous layer in a beaker/flask.

    • Add 15 mL of fresh DCM (Dichloromethane).

    • Slowly add solid Sodium Carbonate (

      
      ) while stirring until bubbling ceases and pH reaches ~10.
      
    • Critical Step: Saturate the aqueous phase with solid NaCl.

  • Isolation: Separate the DCM layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate under reduced pressure (keep bath < 40°C).
    
Protocol B: Storage & Handling
  • State: The purified product is often a low-melting solid or oil.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon before sealing.

  • Temperature: Store at -20°C.

References

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link

  • Kjell, D. P., et al. (1999).[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. Link

  • PubChem. (2025).[7] "6-Methylpyrazine-2-carbaldehyde Compound Summary." National Library of Medicine. Link

  • Leonard, F., & Spoerri, P. E. (1946). "Preparation of 6-Methylpyrazine-2-carboxylic Acid." Journal of the American Chemical Society.[8] Link

Sources

Troubleshooting

Overcoming low reactivity of 6-Methylpyrazine-2-carbaldehyde

Technical Support Center: 6-Methylpyrazine-2-carbaldehyde Executive Summary: The "Masked" Electrophile Subject: Overcoming Kinetic Inertness and Thermodynamic Traps in 6-Methylpyrazine-2-carbaldehyde (6-MP-2-CHO) Case ID...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylpyrazine-2-carbaldehyde

Executive Summary: The "Masked" Electrophile

Subject: Overcoming Kinetic Inertness and Thermodynamic Traps in 6-Methylpyrazine-2-carbaldehyde (6-MP-2-CHO) Case ID: PYR-6M-CHO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Technical Brief: Researchers frequently report "low reactivity" when subjecting 6-Methylpyrazine-2-carbaldehyde to standard nucleophilic additions (e.g., reductive aminations, Wittig reactions).[1] In 90% of cases, this is not due to steric hindrance from the 6-methyl group.[1] Instead, it is a consequence of the electron-deficient pyrazine ring, which renders the aldehyde carbon highly electrophilic.[1] Paradoxically, this high electrophilicity leads to the rapid formation of stable hydrates (in aqueous media) or hemiacetals/hemiaminals (in alcoholic/amine media).

The molecule is not unreactive; it is too reactive toward the solvent or intermediate species, becoming thermodynamically trapped. This guide details how to "unmask" the aldehyde and drive reactions to completion.

Module 1: Diagnostic & Quality Control

Q: My starting material looks pure by TLC, but reactions are stalling. How do I verify the active species?

A: Standard TLC on silica is misleading because hydrates often revert to the aldehyde during the drying process or on the plate. You must use 1H-NMR in an anhydrous solvent to diagnose the state of your reagent.[1]

Diagnostic Protocol:

  • Solvent: Dissolve 5 mg of your sample in anhydrous DMSO-d6 or CD3CN . Avoid CDCl3 if it hasn't been neutralized, as traces of acid catalyze hydrate formation with atmospheric moisture.[1]

  • Signal Check:

    • Free Aldehyde: Look for a sharp singlet at ~10.0–10.2 ppm .[1]

    • Hydrate (Gem-diol): Look for a signal at ~6.0–6.5 ppm (methine proton of the diol).

    • Hemiacetal: If stored in methanol, look for a methine signal at ~5.5 ppm .[1]

  • Interpretation: If the aldehyde peak is small or absent, your reagent is "masked."[1] You must dehydrate it before or during the reaction.

Module 2: Troubleshooting Nucleophilic Additions (Imine/Schiff Base Formation)

Q: I am trying to form a Schiff base, but the reaction stops at the intermediate or gives low yields. Why?

A: Electron-deficient heteroaromatic aldehydes form exceptionally stable hemiaminals . Unlike typical benzaldehydes where the hemiaminal spontaneously dehydrates to the imine, the pyrazine ring stabilizes the tetrahedral intermediate, creating a thermodynamic sink.

The Solution: Aggressive Dehydration & Lewis Acid Catalysis

You cannot rely on passive equilibrium.[1] You must chemically sequester water.[1]

Protocol A: Titanium(IV) Isopropoxide Method (Recommended)

Best for: Amines with low nucleophilicity or sterically hindered partners.

  • Mix: Combine 6-MP-2-CHO (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF or Dichloromethane (DCM) .

  • Add Catalyst: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv) dropwise under Nitrogen.[1]

    • Mechanism:[1][2][3][4][5] Ti(OiPr)4 acts as both a Lewis acid (activating the carbonyl) and a water scavenger (hydrolyzing to TiO2).

  • Monitor: Stir at room temperature for 2–6 hours.

  • Workup: Quench with wet ether or a small amount of water (creates a white precipitate of TiO2). Filter through Celite.[1]

Protocol B: The "Dual-Acid" Push

Best for: Hydrazone/Oxime formation where Ti(OiPr)4 is incompatible.[1]

  • Solvent: Use Ethanol or Methanol .[1]

  • Catalyst: Add Acetic Acid (AcOH) (5-10 mol%).

  • The Trick: If the reaction stalls at the hemiaminal (monitored by NMR), add Molecular Sieves (3Å or 4Å) directly to the flask.

    • Note: In stubborn cases, heating to reflux is necessary to overcome the activation energy of the dehydration step.

Module 3: Visualizing the Thermodynamic Trap

The following diagram illustrates why standard conditions fail. The "Dead End" is the stable hemiaminal that forms without sufficient driving force to eliminate water.

ReactivityTrap Aldehyde Free Aldehyde (Reactive) Hydrate Hydrate/Gem-diol (Inactive) Aldehyde->Hydrate + H2O (Fast) Hemiaminal Stable Hemiaminal (Thermodynamic Sink) Aldehyde->Hemiaminal + Amine Imine Target Imine (Product) Hemiaminal->Imine - H2O (Slow/Difficult) Hemiaminal->Imine Ti(OiPr)4 or Acid + Heat

Figure 1: The reaction pathway showing the stability of the Hemiaminal intermediate which requires forcing conditions (catalysis/dehydration) to proceed to the Imine.

Module 4: Oxidation & Reduction Guidelines

Q: The aldehyde is over-oxidizing to the carboxylic acid during storage or reaction. How do I prevent this?

A: The electron-deficient ring makes the aldehyde hydrogen highly acidic and prone to auto-oxidation.[1]

Storage Protocol:

  • Store under Argon/Nitrogen .[1]

  • Temperature: -20°C .

  • Critical: If you synthesize it yourself (e.g., from 6-methyl-2-hydroxymethylpyrazine), do not store the crude.[1] Purify immediately and convert to a stable derivative (e.g., acetal) if long-term storage is needed.[1]

Reduction Tips (to Alcohol):

  • Reagent: Use NaBH4 in Methanol at 0°C .

  • Caution: Avoid strong Lewis acids or elevated temperatures, which can induce polymerization of the resulting alcohol.

Module 5: Solvent & Catalyst Selection Matrix

Use this table to select the correct conditions for your specific transformation.

TransformationRecommended SolventCatalyst / AdditiveCritical Parameter
Schiff Base (Imine) DCM, THF, or TolueneTi(OiPr)4 (1.2 eq)Anhydrous conditions are non-negotiable.[1]
Hydrazone Formation Ethanol/MethanolAcetic Acid (cat.)Heat to reflux to break the hemiaminal.
Wittig Reaction THF (Dry)None (Standard Ylide)Pre-dry the aldehyde via azeotropic distillation with toluene.
Grignard Addition THF / EtherCeCl3 (optional)Low temp (-78°C) to prevent addition to the pyrazine ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22136797, 6-Methylpyrazine-2-carbaldehyde.[1] Retrieved from [Link]

  • Kvapilova, H., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study.[1] Scientific Reports.[1] (Discusses the isolation of stable hemiaminal intermediates in pyrazine systems). Retrieved from [Link][1]

  • Jasim, K. A., et al. (2018). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives.[1] International Journal of Chemical and Biological Sciences.[6] Retrieved from [Link]

  • Mayr, H., et al. (2005). Nucleophilic Reactivities of Hydrazines and Amines.[1] Journal of the American Chemical Society. (Provides kinetic data on nucleophilic attack on electrophilic centers). Retrieved from [Link][1]

Sources

Optimization

6-Methylpyrazine-2-carbaldehyde storage and handling best practices

Welcome to the dedicated support center for 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1). This guide is designed for our valued partners in research and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1). This guide is designed for our valued partners in research and drug development. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to handle this versatile heterocyclic aldehyde with confidence and precision. We will explore common challenges and best practices in a direct question-and-answer format, ensuring the integrity of your experiments from vial to reaction vessel.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the use of 6-Methylpyrazine-2-carbaldehyde in your experiments.

Question 1: I opened a new bottle of 6-Methylpyrazine-2-carbaldehyde, and it has a noticeable yellow or brownish tint. The previous batch was a lighter, off-white solid. Is it still usable?

Answer: This is a common and important observation. A color change from off-white/light yellow to a more pronounced yellow or brown hue is often indicative of partial degradation.

  • The Underlying Chemistry: The primary culprit is the aldehyde functional group (-CHO). Aldehydes are susceptible to oxidation, especially in the presence of atmospheric oxygen. The aldehyde can be oxidized to the corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid. This process can be accelerated by exposure to light and ambient temperatures. While a slight tint may not significantly impact some applications, a noticeable color change suggests a decrease in purity.

  • Recommended Action Plan:

    • Assess Purity: Do not assume the reagent is viable. Before use, verify the purity of the material using a suitable analytical method. A simple Thin Layer Chromatography (TLC) against a reference standard can be indicative. For more quantitative results, Gas Chromatography (GC) or ¹H-NMR spectroscopy is recommended.[1][2]

    • Decision Point: If purity has dropped below your experimental tolerance, the material should be purified (e.g., by recrystallization or column chromatography) or discarded. Using a reagent of unknown or compromised purity is a primary source of inconsistent results and reaction failure.

Question 2: My reaction yield is significantly lower than expected. Could the 6-Methylpyrazine-2-carbaldehyde be the issue?

Answer: Yes, the quality and handling of the aldehyde are critical for reaction success. If you are experiencing inconsistent or low yields in reactions such as reductive aminations, condensations, or Grignard reactions, the aldehyde is a prime suspect.

  • Causality Explained:

    • Purity: As discussed above, if the aldehyde has partially oxidized to the carboxylic acid, the effective molar quantity of the desired starting material in your reaction is lower than calculated. The carboxylic acid impurity may also interfere with certain reaction mechanisms.

    • Handling: Aldehydes can be sensitive to air and moisture. Improper handling, such as leaving the container open to the atmosphere for extended periods, can lead to degradation. Solutions of the aldehyde may also have limited stability and should ideally be prepared fresh for each use.

  • Troubleshooting Workflow:

    • Verify Reagent Quality: Always start by confirming the purity of your aldehyde, especially if the container has been opened previously.

    • Refine Your Handling Protocol: Use the reagent in a well-ventilated area and minimize its exposure to air.[3] Consider weighing it out and preparing solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).

    • Prepare Solutions Fresh: Do not use stock solutions that have been stored for an extended period unless their stability has been previously validated for your specific solvent and storage conditions.

Question 3: The compound is difficult to dissolve in my chosen solvent. What am I doing wrong?

Answer: Solubility issues can stem from using an inappropriate solvent or from the presence of insoluble degradation products.

  • Solvent Compatibility: While highly specific solubility data is limited, related compounds show solubility in alcohols like methanol. For reactions, aprotic solvents such as THF, Dichloromethane (DCM), or Acetonitrile might be suitable, depending on the reaction chemistry.

  • Degradation Products: Over time, aldehydes can sometimes undergo self-condensation or polymerization, forming insoluble oligomers or polymers, particularly if exposed to contaminants or non-ideal storage conditions.

  • Recommended Solutions:

    • Solvent Selection: Conduct a small-scale solubility test with your intended solvent before preparing a large-scale reaction mixture.

    • Gentle Dissolution: Aiding dissolution with gentle warming or sonication is acceptable. However, avoid excessive heating, which could accelerate degradation.

    • Filtration: If you observe a small amount of insoluble particulate matter in your freshly prepared solution, it likely consists of impurities or polymers. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) before adding it to your reaction mixture to ensure you are introducing only the soluble, active reagent.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the routine storage and handling of 6-Methylpyrazine-2-carbaldehyde.

Q1: What are the ideal storage conditions for 6-Methylpyrazine-2-carbaldehyde? A1: To ensure long-term stability and purity, the compound must be stored under controlled conditions. Please refer to the summary table below for a quick reference. The key is to protect it from oxygen, moisture, and heat.

Q2: Why is storage under an inert gas so critical? A2: The aldehyde group on the pyrazine ring is susceptible to oxidation by atmospheric oxygen. Storing the compound under an inert gas like argon or nitrogen displaces the oxygen, significantly slowing this degradation pathway and preserving the compound's purity.[4] This is the single most effective measure to ensure its long-term viability.

Q3: What personal protective equipment (PPE) should I use when handling this compound? A3: Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][5]

  • Body Protection: A standard laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[3][5]

Q4: What are the primary safety hazards associated with 6-Methylpyrazine-2-carbaldehyde? A4: According to aggregated safety data, this compound should be handled with care. The primary hazards are:

  • Harmful if swallowed.[3][6]

  • Causes skin and serious eye irritation.[3][5][6]

  • May cause respiratory irritation.[3][5][6] Always consult the most recent Safety Data Sheet (SDS) from your supplier for comprehensive information.[3][5]

Q5: How should I dispose of unused material and empty containers? A5: Unused or waste material should be treated as chemical waste and disposed of in accordance with your institution's and local environmental regulations. Do not dispose of it in standard trash or down the drain. Empty containers should be rinsed and disposed of appropriately, or offered for recycling if your facility's procedures permit.

Data & Protocols

Summary of Storage & Handling Parameters
ParameterRecommendationRationale / Scientific Justification
Storage Temperature 2-8°C (Refrigeration)Slows the rate of potential degradation reactions.[4][7]
Atmosphere Under Inert Gas (Argon or Nitrogen)Prevents the oxidation of the sensitive aldehyde functional group.[4]
Container Tightly sealed, opaque or amber vial.Prevents exposure to air and moisture; protects from light which can catalyze degradation.[5]
Location Cool, dry, well-ventilated area.Ensures a stable environment and safety.[3][8]
Incompatibilities Strong oxidizing agents, strong bases.The aldehyde group is reactive and can undergo unwanted reactions with these reagents.
Experimental Protocol: Preparation of a Standard Stock Solution (100 mM in DMSO)

This protocol provides a reliable method for preparing a stock solution for use in screening or small-scale reactions.

  • Preparation: Allow the vial of 6-Methylpyrazine-2-carbaldehyde to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If available, perform all subsequent steps in a glovebox or on a benchtop under a gentle stream of nitrogen or argon.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the aldehyde (e.g., 12.21 mg for 1 mL of a 100 mM solution; MW = 122.12 g/mol ) into the tared vial and record the exact mass.[4] Minimize air exposure during this step.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the aldehyde.

  • Mixing: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.

  • Storage: If the solution is not for immediate use, blanket the headspace of the vial with inert gas, seal tightly with a cap containing a PTFE septum, and wrap with parafilm. Store at -20°C. For maximum reproducibility, it is always recommended to use freshly prepared solutions.

Visual Guides: Workflows & Chemistry

The following diagrams illustrate key decision-making processes and chemical principles discussed in this guide.

G cluster_0 start Reagent Observation: Color change or clumping check_purity Assess Purity (e.g., TLC, GC, NMR) start->check_purity is_pure Is purity acceptable for the experiment? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes stop Purify or Discard Reagent is_pure->stop No

Caption: Decision workflow for handling a potentially compromised reagent.

Caption: Primary degradation pathway via oxidation of the aldehyde.

References

  • 6-Methylpyrazine-2-carbaldehyde Product Page. MySkinRecipes. [Link]

  • 6-Methylpyrazine-2-carbaldehyde Product Page. Sunway Pharm Ltd. [Link]

  • NATURAL PYRAZINES 10 Safety Data Sheet. (2023). Axxence Aromatic GmbH. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). Journal of Natural Gas Science and Engineering. [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). Molecules. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • 5-Methylpyrazine-2-carboxaldehyde Hazard Information. PubChem, National Center for Biotechnology Information. [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). Applied and Environmental Microbiology. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Foods. [Link]

  • 6-Methylpyrazine-2-carbaldehyde Product Page. J&K Scientific LLC. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methylpyrazine-2-carbaldehyde NMR Analysis

This guide functions as a specialized technical support interface for researchers analyzing 6-Methylpyrazine-2-carbaldehyde. It synthesizes structural logic, troubleshooting protocols, and advanced verification methods.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support interface for researchers analyzing 6-Methylpyrazine-2-carbaldehyde. It synthesizes structural logic, troubleshooting protocols, and advanced verification methods.[1][2]

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Structural Elucidation & Spectral Troubleshooting[2]

Introduction & System Overview

You are likely analyzing 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) to verify synthesis purity or as a fragment in drug discovery.[1] This molecule presents a deceptively simple structure that frequently generates complex, second-order effects in


H NMR due to the electron-deficient pyrazine ring and long-range couplings.[1]

The Core Challenge: Distinguishing the two aromatic protons (H3 vs. H5) and identifying "ghost peaks" caused by hydration.[2]

Molecular Topology & Numbering[1][2]
  • Position 2: Aldehyde (-CHO)[2]

  • Position 3: Aromatic Proton (H3)[1][2]

  • Position 5: Aromatic Proton (H5)[1][2]

  • Position 6: Methyl Group (-CH

    
    )[2]
    

Signal Assignment & Verification (The "What is this?" Phase)

Q1: How do I definitively distinguish the two aromatic protons (H3 vs. H5)?

Diagnosis: Both protons appear as singlets or fine doublets in the aromatic region (8.5 – 9.5 ppm).[2] They are chemically distinct but magnetically similar.[1]

The Solution: Use the Electronic Environment & Proximity Rule .

  • Chemical Shift Logic:

    • H3 is situated between the ring nitrogen (N4) and the highly electron-withdrawing aldehyde group (C2).[2] This "double deshielding" typically shifts H3 further downfield.[1]

    • H5 is situated between the ring nitrogen (N4) and the methyl group (C6).[2] The methyl group is weakly electron-donating (via hyperconjugation), making H5 relatively more shielded (upfield) compared to H3.[1][2]

  • The "Gold Standard" Validation (NOE):

    • The methyl group is spatially distant from H3 but proximal to H5 .[1]

    • Protocol: Run a 1D NOE difference experiment or a 2D NOESY. Irradiate the methyl signal (~2.7 ppm).[1][2] You should see a strong enhancement only at the H5 signal.[1]

Q2: Why does the methyl group appear as a doublet or broad singlet?

Diagnosis: You expect a clean singlet for the isolated methyl group, but it appears split or broadened. Root Cause: Long-range coupling (


 and 

).[1]
  • In heteroaromatic systems, coupling can extend over 4-5 bonds.[1][2]

  • Mechanism: The methyl protons couple to H5 (

    
    ) across the C6-C5 bond.[1][2] This coupling constant is typically small (0.5 – 1.5 Hz), resulting in a "fine doublet" or broadening if resolution is insufficient.[1][2]
    
Q3: Where is the aldehyde proton, and why is it split?

Diagnosis: The aldehyde proton appears around 10.0 ppm.[1][2][3] Analysis:

  • It is rarely a perfect singlet.[1]

  • Expect W-coupling (

    
    )  to H3.[1] This zigzag arrangement of bonds (H-C-C=N-C-H) facilitates long-range communication, often splitting the aldehyde signal into a doublet (
    
    
    
    Hz).[2]

Quantitative Data & Expected Shifts

Note: Values are solvent-dependent (typically CDCl


 or DMSO-d

).[1] DMSO will cause downfield shifts due to hydrogen bonding.[2]
ProtonApprox. Shift (

, ppm)
MultiplicityCoupling PartnersAssignment Logic
CHO 10.0 – 10.2s or dH3 (

)
Most downfield signal.[1][2]
H3 9.0 – 9.3s or dH5 (

), CHO (

)
Most deshielded aromatic; NOE negative to Me.[1][2]
H5 8.6 – 8.8s or dH3 (

), Me (

)
Shielded by Me; NOE positive to Me.
Me 2.6 – 2.8s or dH5 (

)
Upfield aliphatic; integrates to 3H.[1][2]

Troubleshooting Anomalies (The "Why does it look wrong?" Phase)

Q4: I see a second set of peaks, and the aldehyde signal is small. Is my sample impure?

Issue: You observe the expected aldehyde peaks but also a new set of aromatic signals and a broad peak around 6.0–6.5 ppm. Root Cause: Hydration (Gem-Diol Formation) .[1]

  • Pyrazine aldehydes are highly electron-deficient, making the carbonyl carbon electrophilic.[1]

  • In the presence of trace water (common in older DMSO-d

    
     or CDCl
    
    
    
    ), the aldehyde reacts to form a gem-diol (hydrate).[2]
  • Reaction: R-CHO + H

    
    O 
    
    
    
    R-CH(OH)
    
    
    .
  • Spectral Signature: The aldehyde proton (10 ppm) disappears/shrinks.[1][2][3] A new methine proton signal appears upfield (~6.0 ppm) for the CH(OH)

    
     group.[1][2]
    

Corrective Action:

  • Dry your solvent: Use a fresh ampoule of solvent or treat with molecular sieves.[1]

  • Solvent Switch: Switch to a non-hygroscopic solvent like Acetone-d

    
     or dry CDCl
    
    
    
    if hydration persists in DMSO.[1]
Q5: My peaks are extremely broad. Is it paramagnetic?

Issue: Loss of fine structure (couplings not visible). Root Cause: Chemical Exchange or pH Sensitivity .[1]

  • Pyrazine nitrogens are basic.[1] If your sample contains residual acid (from synthesis workup), the protons may be exchanging between protonated and unprotonated states.[1][2]

  • Test: Add a drop of D

    
    O. If the broadening is due to exchangeable protons (like in the hydrate form), those peaks will disappear.[1][2] If the aromatic ring is protonating, the shifts will move significantly.[1][2]
    

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning the definitive structure and ruling out artifacts.

NMR_Assignment_Workflow Start Start: Acquire 1H Spectrum Check_CHO Check 10.0 ppm Region Start->Check_CHO CHO_Present Signal Present? Check_CHO->CHO_Present Hydrate_Check Check 6.0 ppm (Gem-diol) CHO_Present->Hydrate_Check No/Weak Aromatic_Region Analyze 8.5 - 9.5 ppm CHO_Present->Aromatic_Region Yes Dry_Sample Action: Dry Solvent/Sample Hydrate_Check->Dry_Sample Peak Found Dry_Sample->Start Distinguish Distinguish H3 vs H5 Aromatic_Region->Distinguish NOE_Exp Run 1D NOE (Irradiate Me) Distinguish->NOE_Exp NOE_Result Enhancement at ~8.7 ppm? NOE_Exp->NOE_Result Assign_H5 Assign Signal as H5 NOE_Result->Assign_H5 Yes Assign_H3 Assign Downfield Signal as H3 NOE_Result->Assign_H3 No (Enhancement is on other peak)

Caption: Decision tree for assigning 6-Methylpyrazine-2-carbaldehyde protons and troubleshooting hydration artifacts.

Experimental Protocols

Protocol A: 1D Selective NOE (For H3/H5 Distinction)
  • Objective: Confirm spatial proximity of the methyl group to H5.

  • Sample: ~5-10 mg in 0.6 mL CDCl

    
     (ensure high purity to avoid artifact signals).
    
  • Parameters:

    • Acquire a standard

      
      H spectrum to determine the exact offset (Hz) of the Methyl signal (~2.7 ppm).[1][2]
      
    • Set the irradiation frequency (O2) to the Methyl center.[1]

    • Set a mixing time (d8) of 0.5 to 0.8 seconds.

    • Critical Step: Run an off-resonance control (irradiate a blank region, e.g., -2 ppm) and subtract the two FIDs.[1][2]

  • Interpretation: Positive peaks in the difference spectrum indicate spatial proximity.[1]

Protocol B: Hydration Check
  • Objective: Determine if "impurity" peaks are actually water adducts.

  • Method:

    • Acquire spectrum in DMSO-d

      
       (hygroscopic, promotes hydration).[1][2]
      
    • If peaks at ~6.0 ppm are present, add 1-2 drops of D

      
      O to the tube.[1]
      
    • Shake and re-acquire.[1]

    • Result: The -OH protons of the gem-diol will exchange and disappear; the CH signal at 6.0 ppm may simplify or shift slightly, confirming the equilibrium.

References

  • Reich, H. J. (2020).[1][2] Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison.[1] [Link][1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Pyrazine, 2-methyl-.[1][2][4] NIST Chemistry WebBook.[1] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for coupling constants in heteroaromatics).

Sources

Optimization

Technical Support Center: Analytical &amp; Stability Guide for 6-Methylpyrazine-2-carbaldehyde

Welcome to the Technical Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. I am Dr. Aristhos, Senior Application Scientist. The guide below addresses the unique analytical behavior of 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) .

This molecule presents a "perfect storm" for analytical chemists: it possesses a basic nitrogen (prone to silanol interactions) and a reactive aldehyde (prone to hydration, oxidation, and acetalization). The protocols below are designed to decouple these interactions and ensure data integrity.

Module 1: Resolving HPLC Anomalies

Issue: Peak splitting, "ghost" peaks, or severe tailing during Reverse Phase (RP) HPLC.

The Mechanism: Why is this happening?

Two distinct chemical phenomena often occur simultaneously inside the column:

  • Hemiacetal Formation (The "Ghost" Peak): In methanolic mobile phases, the electron-deficient pyrazine ring increases the electrophilicity of the aldehyde carbon. This facilitates a reversible reaction with methanol to form a hemiacetal. On the column, this equilibrium separates, resulting in two peaks for a single pure compound.

  • Silanol Interaction (The Tailing): The basic nitrogen atoms in the pyrazine ring interact with residual acidic silanols on the silica support, causing peak broadening.

Troubleshooting Protocol

Follow this logic gate to stabilize your chromatography.

Step 1: Solvent Swap

  • Action: Immediately replace Methanol (MeOH) with Acetonitrile (ACN) in your mobile phase.

  • Reasoning: ACN is aprotic and cannot form hemiacetals, eliminating the peak splitting caused by solvent interaction.

Step 2: Buffer Selection

  • Action: Use 10-20 mM Ammonium Acetate (pH 5.0 - 6.0) .

  • Reasoning: You must operate at a pH where the pyrazine is neutral (pKa ~0.6-1.0, so pH > 3 is safe) but the silica silanols are suppressed. Ammonium acetate provides sufficient ionic strength to mask silanol sites.

Step 3: Column Choice

  • Action: Use a high-purity, end-capped C18 column (e.g., C18-MS or Polar-Embedded).

  • Reasoning: "End-capping" chemically blocks residual silanols, preventing the secondary interaction with the pyrazine nitrogen.

Visualization: HPLC Method Development Logic

HPLC_Logic Start Start: Poor Peak Shape SolventCheck Check Organic Modifier Start->SolventCheck IsMethanol Is it Methanol? SolventCheck->IsMethanol SwitchACN Switch to Acetonitrile (Eliminates Hemiacetal) IsMethanol->SwitchACN Yes (Split Peaks) BufferCheck Check Mobile Phase pH IsMethanol->BufferCheck No (Tailing Only) SwitchACN->BufferCheck AddBuffer Add 10mM Ammonium Acetate (Masks Silanols) BufferCheck->AddBuffer FinalCheck Result: Sharp, Single Peak AddBuffer->FinalCheck

Figure 1: Decision tree for eliminating peak splitting and tailing in pyrazine aldehyde analysis.

Module 2: GC-MS Thermal Instability

Issue: Non-linear calibration curves or poor recovery at low concentrations.

The Mechanism

Aldehydes are thermally labile. In a hot GC inlet (>200°C), 6-Methylpyrazine-2-carbaldehyde can undergo:

  • Oxidation: Trace oxygen in the carrier gas converts it to 6-methylpyrazine-2-carboxylic acid (which often does not elute well on non-polar columns).

  • Polymerization: Aldol-type condensation reactions in the injector liner.

Troubleshooting Protocol

Method A: Direct Injection (Rapid Screening)

  • Inlet Temperature: Lower to 180°C - 200°C .

  • Liner: Use a deactivated splitless liner with glass wool (to trap non-volatiles) but ensure the wool is also deactivated. Active sites on glass wool catalyze decomposition.

  • Pulse Injection: Use a pulsed splitless injection to minimize residence time in the hot inlet.

Method B: Derivatization (Quantification - Gold Standard) For precise quantification, you must "lock" the aldehyde functionality.

  • Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Reaction: Forms a stable oxime derivative.

  • Protocol:

    • Dissolve sample in water/ACN.

    • Add PFBHA solution (aqueous).

    • Incubate at 25°C for 30 mins.

    • Extract with Hexane.

    • Inject Hexane layer.

  • Benefit: The oxime is thermally stable and provides excellent sensitivity in MS (distinctive m/z 181 ion).

Module 3: Storage & Impurity Profiling

Issue: Purity drops during storage; appearance of "Ghost Peak B."

Degradation Pathway

The primary impurity is 6-methylpyrazine-2-carboxylic acid . This is an auto-oxidation product formed upon exposure to air.

Visualization: Degradation & Reactivity Map

Degradation Aldehyde 6-Methylpyrazine- 2-carbaldehyde (Active) Hemiacetal Hemiacetal (In MeOH - Reversible) Aldehyde->Hemiacetal + Methanol Acid 6-Methylpyrazine- 2-carboxylic Acid (Oxidation - Irreversible) Aldehyde->Acid + O2 (Air) Hydrate Gem-diol (In Water - Reversible) Aldehyde->Hydrate + H2O Hemiacetal->Aldehyde - Methanol Hydrate->Aldehyde - H2O

Figure 2: Chemical fate of the analyte in different environments. Note that acid formation is irreversible.

Storage Protocol
ParameterRecommendationReason
Temperature -20°CSlows oxidation kinetics.
Atmosphere Argon or NitrogenDisplaces oxygen to prevent acid formation.
Container Amber GlassProtects from UV-induced radical formation.
Solvent Acetonitrile (Anhydrous)Avoids hydrate/hemiacetal equilibrium issues.

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection, or do I need MS?

  • Answer: UV is sufficient. The pyrazine ring has strong absorbance. We recommend monitoring at 270-275 nm (maxima) and 210 nm . If using ACN/Ammonium Acetate, the background is low enough for sensitive UV detection.

Q2: My standard is solid, but it looks wet/sticky. Is it degraded?

  • Answer: Likely yes, or it has absorbed water. Pyrazine aldehydes are hygroscopic. If it appears wet, it may have partially converted to the hydrate (gem-diol). Verify purity via GC-MS (which dehydrates the gem-diol back to aldehyde) vs. HPLC (which will show the acid impurity if oxidation occurred).

Q3: Why does my retention time shift day-to-day?

  • Answer: This is usually a pH issue. The pyrazine ring protonation state is sensitive to pH changes. Ensure your buffer is freshly prepared and the pH is strictly controlled (± 0.1 units). Evaporation of organic modifier in the mobile phase reservoir can also cause shifts; cap your bottles.

References

  • Kanai, M., et al. (1991).[1] "Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Sáez, J.A., et al. (2019). "Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation." ChemistrySelect. Link

  • Thermo Fisher Scientific. (2018). "UHPLC Separation of Triazine and Pyrazine Derivatives." Application Notes. Link

  • Attygalle, A.B., et al. (2019).[2] "Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS)." Journal of Chromatography A. Link

Sources

Troubleshooting

Minimizing byproduct formation with 6-Methylpyrazine-2-carbaldehyde

Welcome to the technical support center for 6-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile heterocyclic aldehyde. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and ensure the success of your experiments.

Introduction to 6-Methylpyrazine-2-carbaldehyde

6-Methylpyrazine-2-carbaldehyde is a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and flavorants.[1] Its reactivity is dominated by the aldehyde functional group, making it a valuable building block for forming carbon-carbon and carbon-nitrogen bonds. However, like all aldehydes, it is susceptible to a variety of side reactions that can lead to impurities and reduced yields. This guide will address the most common issues encountered in the laboratory and provide robust solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when working with 6-Methylpyrazine-2-carbaldehyde?

A1: The most prevalent byproducts arise from the inherent reactivity of the aldehyde group. These include:

  • Oxidation: Formation of 6-Methylpyrazine-2-carboxylic acid is the most common oxidative byproduct.[2][3] This can occur in the presence of mild oxidizing agents or even air over prolonged periods.

  • Aldol Condensation: Self-condensation of the aldehyde can occur, particularly in the presence of acid or base, leading to α,β-unsaturated aldehyde dimers.[4]

  • Over-reaction or Decomposition: In complex, multi-step reactions, the pyrazine ring can be susceptible to degradation under harsh conditions (e.g., high temperatures, strong acids/bases).

Q2: How should I store 6-Methylpyrazine-2-carbaldehyde to maintain its purity?

A2: To prevent oxidation and other degradation pathways, it is recommended to store 6-Methylpyrazine-2-carbaldehyde under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Keep the container tightly sealed to minimize exposure to air and moisture.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficiently activated reaction partner: The nucleophile or other reactant may not be sufficiently reactive.

  • Equilibrium limitations: For reversible reactions like imine formation, the presence of water can inhibit the forward reaction.[5][6]

  • Steric hindrance: The methyl group on the pyrazine ring can sometimes sterically hinder the approach of bulky reactants.

  • Incorrect stoichiometry: Ensure you are using the correct molar ratios of your reactants.

Q4: I am observing a complex mixture of products in my final reaction. How can I simplify the product profile?

A4: A complex product mixture often points to a lack of control over the reaction conditions. Consider the following:

  • Temperature control: Run the reaction at the lowest effective temperature to minimize side reactions.

  • pH control: The pH of the reaction can significantly influence the rate of desired versus undesired reactions. Buffer the reaction if necessary.

  • Order of addition: Adding reagents in a specific order can sometimes prevent the formation of byproducts.

  • Choice of solvent: The polarity and proticity of the solvent can dramatically affect the reaction pathway.

Troubleshooting Guides

Issue 1: Formation of 6-Methylpyrazine-2-carboxylic Acid (Oxidative Byproduct)

This is the most common byproduct and can be identified by its distinct polarity and spectroscopic characteristics.

Root Cause Analysis and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Exposure to Air (Oxygen) Aldehydes are readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.Degas all solvents prior to use. Run the reaction under an inert atmosphere (N₂ or Ar).
Presence of Oxidizing Agents Impurities in starting materials or solvents can act as oxidizing agents.Use high-purity, freshly opened solvents and reagents.
Incompatible Reaction Conditions Certain reagents, while not intended as oxidants, can facilitate oxidation under specific conditions.Review the compatibility of all reagents in your reaction mixture. Avoid unnecessarily high temperatures.

Protocol for Minimizing Oxidation:

  • Solvent Preparation: Sparge your chosen solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Reaction Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the apparatus to cool under a positive pressure of inert gas.

  • Reagent Addition: Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe. Add 6-Methylpyrazine-2-carbaldehyde and other reagents under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to potentially oxidizing conditions.

Issue 2: Low Yields in Imine Formation (Condensation with Primary Amines)

Imine formation is an equilibrium-controlled reaction where water is a byproduct. The presence of water can drive the reaction backward, leading to low yields.[5][6]

Root Cause Analysis and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Water in the Reaction Mixture Water is a product of the reaction and its presence will shift the equilibrium towards the starting materials (Le Chatelier's principle).[6]Use a Dean-Stark trap to azeotropically remove water as it is formed.[7][8] Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[6]
Incorrect pH The reaction is typically acid-catalyzed. However, too much acid will protonate the amine nucleophile, rendering it unreactive. Too little acid will not sufficiently activate the aldehyde.Use a catalytic amount of a mild acid like p-toluenesulfonic acid (pTSA) or acetic acid. The optimal pH is often around 4-5.[6]
Low Reaction Temperature The reaction may be too slow at lower temperatures.Refluxing the reaction is common, especially when using a Dean-Stark trap.

Experimental Workflow for High-Yield Imine Synthesis:

Imine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde, Amine, and Solvent add_catalyst Add Catalytic Acid (e.g., pTSA) start->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench/Wash cool->quench extract Extract with Organic Solvent quench->extract dry Dry (e.g., Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Pure Imine purify->end

Caption: High-yield imine synthesis workflow.

Issue 3: Formation of Aldol Condensation Byproducts

Self-condensation of 6-Methylpyrazine-2-carbaldehyde can lead to the formation of α,β-unsaturated dimers, especially under basic or acidic conditions.

Root Cause Analysis and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Presence of Strong Base or Acid Both strong bases and acids can catalyze the aldol condensation reaction by forming an enolate or activating the carbonyl group, respectively.Use non-nucleophilic, sterically hindered bases if a base is required. If an acid is necessary, use a mild Lewis acid or a catalytic amount of a Brønsted acid.
High Reaction Temperature Higher temperatures can provide the activation energy needed for the self-condensation to occur at an appreciable rate.Maintain the lowest possible reaction temperature that allows the desired transformation to proceed.
High Concentration of Aldehyde A higher concentration of the aldehyde increases the probability of self-condensation.If possible, add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Logical Flow for Suppressing Aldol Condensation:

Aldol_Suppression start Is a base or acid required? yes_base Use a non-nucleophilic, sterically hindered base. start->yes_base Yes, Base yes_acid Use a mild Lewis acid or catalytic Brønsted acid. start->yes_acid Yes, Acid no_catalyst Proceed with neutral conditions if possible. start->no_catalyst No temp_check Can the reaction be run at a lower temperature? yes_base->temp_check yes_acid->temp_check no_catalyst->temp_check lower_temp Cool the reaction (e.g., 0°C or below). temp_check->lower_temp Yes rt_temp Maintain room temperature or the lowest effective temp. temp_check->rt_temp No concentration_check Is slow addition of the aldehyde feasible? lower_temp->concentration_check rt_temp->concentration_check slow_addition Add the aldehyde via syringe pump over time. concentration_check->slow_addition Yes batch_addition If not, ensure efficient stirring and cooling. concentration_check->batch_addition No

Caption: Decision-making flow for minimizing aldol condensation.

Purification Protocols

Effective purification is critical for obtaining your desired product free of byproducts.

Table: Recommended Purification Techniques

Technique Description Best For
Column Chromatography Separation based on polarity using a stationary phase like silica gel or alumina. A gradient of solvents (e.g., hexane/ethyl acetate) is often used for elution.[9]Separating products with different polarities, such as the desired product from the more polar carboxylic acid byproduct.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize as the solution cools.Purifying solid products to a high degree, especially for removing minor impurities.
Distillation Separation of liquids based on differences in boiling points.Purifying liquid products or removing volatile solvents and starting materials.

Step-by-Step Guide for Column Chromatography of a Pyrazine Derivative:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (or a less polar version of it).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. You may need to gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

References

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Methylpyrazine-2-carbaldehyde

Status: Operational Ticket ID: MPC-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Stability Paradox 6-Methylpyrazine-2-carbaldehyde (MPC) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MPC-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

6-Methylpyrazine-2-carbaldehyde (MPC) is a critical intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and flavor compounds. However, it presents a classic stability paradox: the electron-deficient pyrazine ring increases the electrophilicity of the aldehyde carbonyl, making it highly reactive.

The Primary Threat: Autoxidation . Unlike simple aliphatic aldehydes, MPC lacks sufficient electron density to stabilize the carbonyl, making it prone to rapid oxidation into 6-methylpyrazine-2-carboxylic acid upon exposure to air. This degradation is often autocatalytic and exacerbated by moisture (hydrate formation) and light.

Critical Storage Protocols (The Gold Standard)

Do not treat MPC like a standard organic solid. It behaves more like a reactive biological reagent.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CMPC often has a low melting point (approx. 30-35°C). Storing at -20°C ensures it remains a solid, significantly slowing diffusion-controlled oxidation rates.
Atmosphere Argon or Nitrogen Oxygen is the primary degradant. Headspace must be purged. Argon is superior due to its density (heavier than air).
Container Amber Glass + Parafilm/Teflon TapeAmber glass blocks UV light (which catalyzes radical formation). Teflon tape prevents moisture ingress.
Desiccant Required (in secondary container)Prevents hydrate formation (gem-diol), which complicates stoichiometry in subsequent reactions.
Visual Workflow: The "Cold Chain" Handling Process

HandlingWorkflow Receipt Receipt of Material QC QC Check (1H NMR) Confirm CHO peak Receipt->QC Immediate Aliquot Aliquot under Inert Gas (Glovebox/Schlenk) QC->Aliquot If Purity >95% Freeze Flash Freeze Store at -20°C Aliquot->Freeze Minimize O2 exposure Use Thaw in Desiccator Warm to RT before opening Freeze->Use On Demand Use->Freeze Purge & Reseal

Figure 1: Optimal workflow for handling MPC to minimize thermal and oxidative stress.

Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Changes

Q: "My MPC arrived as a white solid, but after two weeks in the fridge, it has turned into a yellow/brown oil. Is it ruined?"

A: This is the hallmark of Melting Point Depression caused by impurities.

  • The Mechanism: As MPC oxidizes to its carboxylic acid form (6-methylpyrazine-2-carboxylic acid), the impurity disrupts the crystal lattice of the aldehyde. Since pure MPC has a low melting point (~32°C), even a small amount of acid impurity (1-2%) can lower the melting point below room temperature, causing the solid to "oil out."

  • The Verdict: It is likely 80-90% pure but contaminated.

  • Action: Do not use it directly for sensitive stoichiometry. Perform the Bisulfite Recovery Protocol (see Section 4) to restore it to a white solid.

Issue 2: NMR Interpretation

Q: "I see a new peak in my NMR around 10.0 ppm and broad signals. What is happening?"

A: You are observing the Acid Shift .

  • Aldehyde Signal: The aldehyde proton (-CH O) typically appears as a sharp singlet around 10.0–10.2 ppm .

  • Acid Signal: The carboxylic acid proton (-COOH ) is very broad and usually appears downfield (11–13 ppm), but the loss of the sharp aldehyde peak is your primary indicator of degradation.

  • Hydrate Signal: If you see a small peak around 6.0–6.5 ppm, your sample has absorbed water and formed the gem-diol (hydrate). This is reversible by drying under high vacuum over

    
    .
    
Issue 3: Reaction Failure

Q: "I'm trying to form a Schiff base, but the reaction is sluggish and yields are low. Why?"

A: Two probable causes:

  • Acid Contamination: If your MPC contains carboxylic acid, it will protonate your amine nucleophile (forming an ammonium salt), deactivating it and preventing attack on the aldehyde.

  • Hydrate Interference: If the aldehyde exists as a hydrate, it must first dehydrate to react.

  • Solution: Add a mild base (e.g.,

    
     or 
    
    
    
    ) to neutralize any acid present, or repurify the aldehyde before use.

Recovery Protocol: Bisulfite Adduct Purification

If your MPC has degraded (brown oil), do not distill it . Pyrazines can be thermally sensitive, and distillation often leads to polymerization. The Bisulfite method is a chemical "reset" button that is highly specific for aldehydes.

The Chemistry


The impurity (Acid) stays in solution; the Aldehyde precipitates as a salt.
Step-by-Step Procedure
  • Dissolution: Dissolve your crude MPC (brown oil) in a minimal amount of Ethanol (EtOH) .

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    )  dropwise with vigorous stirring.
    
    • Observation: A white precipitate (the bisulfite adduct) should form immediately.

  • Filtration: Filter the white solid and wash heavily with Diethyl Ether or DCM .

    • Why: The organic wash removes the brown oxidation byproducts and the carboxylic acid impurity, which are soluble in the organic phase but not the solid salt.

  • Regeneration: Suspend the white solid in water and add Sodium Carbonate (

    
    )  or 10% NaOH  until pH > 10.
    
    • Caution: Do not use strong heat.[1][2]

  • Extraction: Extract the aqueous mixture immediately with DCM (

    
    ) .
    
  • Drying: Dry the organic layer over

    
    , filter, and concentrate in vacuo (keep bath temp < 30°C).
    
  • Result: You will recover MPC as a white/pale yellow solid or clear oil with >98% purity.

Visual Mechanism: Degradation vs. Recovery

DegradationCycle MPC Pure MPC (Aldehyde) Acid Pyrazine-2-carboxylic Acid (Impurity) MPC->Acid O2 / Light (Irreversible) Hydrate Gem-Diol Hydrate (Reversible) MPC->Hydrate H2O (Reversible) Adduct Bisulfite Adduct (Stable Solid) MPC->Adduct NaHSO3 (Purification) Hydrate->MPC Vacuum/Desiccant Adduct->MPC Base (Regeneration)

Figure 2: The chemical pathways of degradation (Red/Yellow) and the recovery loop (Blue).

References

  • PubChem. (2025).[3] 6-Methyl-2-pyridinecarboxaldehyde Compound Summary. National Library of Medicine. [Link](Note: Cited for analogous heteroaromatic aldehyde properties and physical data).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. [Link](Primary source for the Bisulfite purification methodology).

Disclaimer: This guide is intended for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Methylpyrazine-2-carbaldehyde and Other Pyrazine Derivatives for Researchers and Drug Development Professionals

Pyrazine derivatives are a critical class of heterocyclic aromatic compounds that command significant attention across diverse scientific disciplines. Their inherent aromaticity and the presence of two nitrogen atoms in...

Author: BenchChem Technical Support Team. Date: February 2026

Pyrazine derivatives are a critical class of heterocyclic aromatic compounds that command significant attention across diverse scientific disciplines. Their inherent aromaticity and the presence of two nitrogen atoms in the ring confer unique chemical properties, making them invaluable building blocks in medicinal chemistry and pivotal contributors to the flavor and fragrance industry.[1][2] This guide focuses on 6-Methylpyrazine-2-carbaldehyde, a key derivative, and provides a comparative analysis against other notable pyrazines, supported by experimental data and protocols to inform research and development.

The Pivotal Role of Pyrazine Derivatives

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a scaffold of immense versatility.[3] This structural motif is found in numerous natural products and is a cornerstone in the synthesis of a wide array of biologically active molecules and flavor compounds.[4][5]

In the realm of medicinal chemistry , the pyrazine nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][6] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of these compounds to biological targets.[3]

In the flavor and fragrance industry , pyrazines are celebrated for their potent and diverse aroma profiles, often associated with roasted, nutty, and toasted notes.[7][8][9] They are key components in the flavor profiles of coffee, cocoa, roasted nuts, and baked goods, primarily formed through the Maillard reaction during thermal processing.[8] The type and position of substituents on the pyrazine ring dramatically influence the resulting aroma and odor threshold.[8]

6-Methylpyrazine-2-carbaldehyde: A Profile

6-Methylpyrazine-2-carbaldehyde (CAS No. 116758-01-1) is a substituted pyrazine that has garnered interest for its utility as a versatile intermediate.[10][11] Its structure, featuring both a methyl group and a reactive carbaldehyde moiety, allows for a wide range of chemical modifications, making it a valuable building block in multi-step syntheses.[10]

Chemical and Physical Properties of 6-Methylpyrazine-2-carbaldehyde:

PropertyValue
Molecular FormulaC₆H₆N₂O
Molecular Weight122.13 g/mol [10]
AppearanceOff-white to light yellow solid
Storage2-8°C, under inert gas[10]

This derivative serves as a key intermediate in the synthesis of certain pharmaceuticals, including antituberculosis agents.[10] The presence of the aldehyde group provides a reactive handle for the construction of more complex molecular architectures. Furthermore, its aromatic properties make it a contributor to flavor profiles and a building block in the development of agrochemicals.[10]

Comparative Analysis: Performance and Applications

A direct comparison with other pyrazine derivatives highlights the unique contributions of 6-Methylpyrazine-2-carbaldehyde and the structure-activity relationships within this chemical class.

Flavor and Fragrance Applications: A Sensory Perspective

General Structure-Odor Relationships in Pyrazines:

  • Alkylpyrazines: The length and branching of alkyl chains significantly influence the odor threshold. Replacing methyl groups with ethyl or longer chains tends to decrease the odor threshold, resulting in a more potent aroma.[8] For example, 2-ethyl-3,5-dimethylpyrazine has a significantly lower odor threshold than its trimethyl counterpart.[12]

  • Alkoxypyrazines: The introduction of an alkoxy group, particularly a methoxy group, can dramatically lower the odor threshold, leading to intensely fragrant compounds with green, earthy, or bell pepper-like aromas.[6]

The flavor profile of 6-Methylpyrazine-2-carbaldehyde is likely to contribute nutty and roasted notes, characteristic of many alkylpyrazines. The presence of the carbaldehyde group may also introduce unique sweet or reactive notes that can participate in further flavor-forming reactions.

Table of Odor Thresholds for Selected Pyrazine Derivatives:

Pyrazine DerivativeOdor DescriptionOdor Threshold (ppb in water)
2-MethylpyrazineNutty, cocoa, musty60,000[13]
2,5-DimethylpyrazineChocolate, roasted nuts800[13]
2-Ethyl-5-methylpyrazineNutty, roasted, grassy100[13]
2-Methoxy-3-methylpyrazineRoasted peanuts, hazelnut3[13]
2-Ethyl-3-methoxypyrazineEarthy, potato, nutty0.4[13]

This table illustrates the profound impact of substitution on the sensory properties of pyrazines. While a direct comparison is not available, the structural similarity of 6-Methylpyrazine-2-carbaldehyde to other alkylpyrazines suggests it would possess a moderate to low odor threshold, contributing to roasted and nutty flavor profiles.

Medicinal Chemistry Applications: A Bioactivity Perspective

The pyrazine scaffold is a common feature in a number of clinically used drugs.[3] The biological activity of pyrazine derivatives is highly dependent on the nature and position of their substituents. The introduction of functional groups that can participate in hydrogen bonding or other interactions with biological targets is a key strategy in the design of bioactive pyrazines.

While specific, comparative bioactivity data for 6-Methylpyrazine-2-carbaldehyde is limited in the public domain, its role as an intermediate in the synthesis of antituberculosis agents highlights its importance in medicinal chemistry.[10] The carbaldehyde group can be readily converted into other functional groups, such as hydrazones, which are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.

For instance, the condensation of pyrazine-2-carbohydrazide with various aldehydes to form Schiff bases is a common strategy for generating novel bioactive compounds.[3] The resulting hydrazones have shown promising antimicrobial and antitubercular activities.

Illustrative Bioactivities of Pyrazine Derivatives:

Pyrazine Derivative ClassReported Bioactivity
PyrazinamideAntitubercular[14]
Pyrazine CarboxamidesAntimicrobial, Antifungal[15]
Pyrazine-containing ChalconesAnticancer[3]
Furazano[3,4-b]pyrazinesMitochondrial Uncouplers[16]

The versatility of the pyrazine ring, coupled with the reactivity of substituents like the carbaldehyde group, makes this class of compounds a rich area for the discovery of new therapeutic agents.

Experimental Protocols

To facilitate further research, this section provides a generalized protocol for the synthesis of pyrazine derivatives and a conceptual workflow for their comparative analysis.

General Synthesis of Pyrazine Derivatives

Conceptual Workflow for Pyrazine Synthesis and Analysis

Caption: A generalized workflow for the synthesis and comparative analysis of pyrazine derivatives.

Step-by-Step Methodology (Conceptual):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Diamine: Slowly add the 1,2-diamine to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.

  • Condensation: Heat the reaction mixture to reflux for a specified period to facilitate the condensation and formation of the dihydropyrazine intermediate.

  • Oxidation: After cooling, the dihydropyrazine is oxidized to the corresponding pyrazine. This can be achieved using various oxidizing agents, such as air, manganese dioxide, or copper(II) salts.

  • Purification: The crude product is then purified using standard techniques such as extraction, chromatography, and recrystallization.

Causality Behind Experimental Choices: The choice of solvent, temperature, and oxidizing agent can significantly impact the reaction yield and selectivity. For instance, acidic conditions can catalyze the condensation step, while the choice of a mild oxidizing agent can prevent over-oxidation of sensitive functional groups.

Comparative Analysis Workflow

A robust comparative analysis of pyrazine derivatives involves a multi-pronged approach encompassing analytical chemistry, sensory evaluation, and biological testing.

Comparative Analysis Workflow Diagram

Comparative Analysis of Pyrazine Derivatives cluster_characterization Chemical & Sensory Characterization cluster_bioactivity Biological Activity Screening cluster_data Data Comparison & SAR P1 Pyrazine Derivative 1 (e.g., 6-Methylpyrazine-2-carbaldehyde) GCMS GC-MS Analysis (Flavor Profile) P1->GCMS OdorThreshold Odor Threshold Determination P1->OdorThreshold Antimicrobial Antimicrobial Assays (MIC) P1->Antimicrobial Anticancer Anticancer Assays (IC50) P1->Anticancer P2 Pyrazine Derivative 2 (e.g., 2,5-Dimethylpyrazine) P2->GCMS P2->OdorThreshold P2->Antimicrobial P2->Anticancer P3 Pyrazine Derivative 3 (e.g., 2-Methoxy-3-methylpyrazine) P3->GCMS P3->OdorThreshold P3->Antimicrobial P3->Anticancer Comparison Comparative Data Analysis GCMS->Comparison OdorThreshold->Comparison Antimicrobial->Comparison Anticancer->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: A workflow for the comprehensive comparative analysis of different pyrazine derivatives.

Detailed Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying the volatile and semi-volatile pyrazine derivatives in a sample, providing a detailed flavor profile.

  • Odor Threshold Determination: Sensory panels are used to determine the lowest concentration at which a compound's odor can be detected. This is a critical parameter for assessing the potency of flavor compounds.

  • Biological Assays: Standardized in vitro assays, such as the determination of Minimum Inhibitory Concentration (MIC) for antimicrobial activity or the IC50 value for anticancer activity, are used to quantify the biological efficacy of the compounds.

Conclusion and Future Directions

6-Methylpyrazine-2-carbaldehyde stands as a valuable and versatile member of the pyrazine family. Its utility as a synthetic intermediate in both the pharmaceutical and flavor industries underscores the importance of its unique structural features. While direct comparative data for this specific molecule is somewhat limited, the established structure-activity relationships within the broader class of pyrazines provide a strong foundation for predicting its properties and guiding future research.

Further studies are warranted to quantitatively determine the odor threshold and a broader range of biological activities of 6-Methylpyrazine-2-carbaldehyde. Such data would enable a more precise comparison with other derivatives and facilitate the rational design of new compounds with tailored flavor profiles or enhanced therapeutic potential. The continued exploration of the rich chemical space of pyrazine derivatives promises to yield novel solutions in both flavor science and drug discovery.

References

  • 6-Methylpyrazine-2-carbaldehyde. MySkinRecipes. [Link]

  • The Aroma Profile of 2,6-Dimethylpyrazine: Applications in Flavor Creation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles. ResearchGate. [Link]

  • Synthesis of substituted pyrazines.
  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. ResearchGate. [Link]

  • Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. [Link]

  • 6-Methylpyrazine-2-carbaldehyde. Sunway Pharm Ltd. [Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed Central. [Link]

  • Pyrazine derivatives (JECFA Food Additives Series 48). inchem.org. [Link]

  • Pyrazines. [Link]

  • 2-Methylpyrazine. PubChem. [Link]

  • 6-Methylpyrazine-2-carbaldehyde. Sunway Pharm Ltd. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). inchem.org. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • (PDF) Odor Threshold of Some Pyrazines. ResearchGate. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Center for Biotechnology Information. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Center for Biotechnology Information. [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • 2-ethyl-6-methyl pyrazine. The Good Scents Company. [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. National Center for Biotechnology Information. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. National Center for Biotechnology Information. [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. American Society for Microbiology. [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. [Link]

  • Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. PubMed. [Link]

Sources

Comparative

Comparing synthesis routes for 6-Methylpyrazine-2-carbaldehyde

Executive Summary 6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a critical heterocyclic building block used in the synthesis of antitubercular agents (e.g., pyrazinamide derivatives), flavorants, and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a critical heterocyclic building block used in the synthesis of antitubercular agents (e.g., pyrazinamide derivatives), flavorants, and agrochemicals. Its bifunctionality—possessing both a reactive aldehyde and a methyl group on the electron-deficient pyrazine ring—makes it a versatile but challenging intermediate.

This guide objectively compares three distinct synthesis routes. While direct oxidation of 2,6-dimethylpyrazine (Route A) offers the shortest path, it suffers from variable yields and purification challenges. The indirect functionalization via N-oxide rearrangement (Route B) offers superior regiocontrol. For pharmaceutical-grade purity, the reduction of methyl 6-methylpyrazine-2-carboxylate (Route C) is the industry standard, offering the highest reliability despite the increased step count.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics for each route. Data is aggregated from standard heterocyclic chemistry protocols and specific literature precedents.

MetricRoute A: Direct SeO₂ Oxidation Route B: Boekelheide Rearrangement Route C: Carboxylate Reduction
Starting Material 2,6-Dimethylpyrazine2,6-DimethylpyrazineMethyl 6-methylpyrazine-2-carboxylate
Step Count 13 (Oxidation, Rearrangement, Hydrolysis/Oxidation)2 (Reduction, Oxidation)
Overall Yield 35–55%40–50%65–75%
Scalability Moderate (Selenium waste issues)High (Standard reagents)High (Commercial precursors)
Purity Profile Low (Over-oxidation byproducts)High (Clean transformations)Very High (Crystalline intermediates)
Key Hazard Selenium toxicity (SeO₂)Peroxides (mCPBA), ExothermsPyrophoric reagents (LiAlH₄/DIBAL)
Cost Efficiency High (Cheap SM)ModerateLow (Expensive SM)

Detailed Technical Analysis

Route A: Direct Selective Oxidation (Riley Oxidation)

The "Shortest Path" Approach

This route utilizes Selenium Dioxide (SeO₂) to selectively oxidize one methyl group of 2,6-dimethylpyrazine to the formyl group. While conceptually simple, the reaction competes with over-oxidation to the carboxylic acid and formation of the hydrated aldehyde.

Mechanism: The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, characteristic of the Riley oxidation. The electron-deficient nature of the pyrazine ring deactivates the methyl groups compared to benzylic systems, often requiring elevated temperatures (dioxane reflux).

RileyOxidation SM 2,6-Dimethylpyrazine Inter1 Allylic Seleninic Acid (Intermediate) SM->Inter1 Ene Reaction SeO2 SeO2 / Dioxane Inter2 Selenic Ester Inter1->Inter2 [2,3]-Sigmatropic Rearrangement Product 6-Methylpyrazine- 2-carbaldehyde Inter2->Product Elimination of Se + H2O SideProduct Carboxylic Acid (Over-oxidation) Product->SideProduct Excess SeO2 / H2O

Figure 1: Mechanism of SeO₂ mediated oxidation of 2,6-dimethylpyrazine.

Critical Control Points:

  • Stoichiometry: Use exactly 0.5–0.6 equivalents of SeO₂ per methyl group intended for oxidation (1.0–1.1 eq total) to minimize dicarbaldehyde formation.

  • Solvent: 1,4-Dioxane with trace water (to solubilize SeO₂) is optimal. Xylene can be used for higher temperatures but makes purification harder.

  • Purification: The product often co-elutes with starting material. Bisulfite adduct formation is recommended to separate the aldehyde from unreacted dimethylpyrazine.

Route B: Indirect Functionalization (Boekelheide Sequence)

The "Regioselective" Approach

When high purity is required and selenium contamination is unacceptable, the Boekelheide rearrangement is the superior choice. This sequence converts the methyl group to an acetate, then alcohol, then aldehyde.

Workflow:

  • N-Oxidation: 2,6-Dimethylpyrazine → 2,6-Dimethylpyrazine 1-oxide (using mCPBA).

  • Rearrangement: Reaction with Acetic Anhydride (Ac₂O) yields (6-methylpyrazin-2-yl)methyl acetate.

  • Hydrolysis & Oxidation: Base hydrolysis to the alcohol followed by Swern or MnO₂ oxidation.

Boekelheide SM 2,6-Dimethylpyrazine NOxide N-Oxide Intermediate SM->NOxide mCPBA, DCM, 0°C Acetate Acetoxymethyl Derivative NOxide->Acetate Ac2O, 140°C (Boekelheide Rearrangement) Alcohol Hydroxymethyl Intermediate Acetate->Alcohol K2CO3, MeOH Product 6-Methylpyrazine- 2-carbaldehyde Alcohol->Product MnO2 or Swern Ox

Figure 2: Step-wise functionalization via Boekelheide rearrangement.

Why this works: The N-oxide activates the alpha-methyl protons. Acylation of the oxygen facilitates a [3,3]-sigmatropic shift, moving the oxygen from the ring nitrogen to the methyl carbon with perfect regioselectivity.

Route C: Reduction of Carboxylate Derivative

The "Pharma Standard" Approach

For drug development, starting from Methyl 6-methylpyrazine-2-carboxylate (commercially available) is the most robust method. While direct reduction to aldehyde using DIBAL-H at -78°C is possible, it is notoriously difficult to control on scale. The two-step "Reduction-Oxidation" protocol is recommended for reproducibility.

Protocol Logic:

  • Reduction: Ester → Alcohol (using NaBH₄/CaCl₂ or LiAlH₄).

  • Oxidation: Alcohol → Aldehyde (using MnO₂ or IBX).

This route guarantees that no over-oxidized acid impurities remain, and the crystalline alcohol intermediate allows for easy purification before the final step.

Experimental Protocols

Protocol 1: SeO₂ Oxidation (Route A)

Best for: Quick access to material where <95% purity is acceptable.

  • Setup: In a 250 mL round-bottom flask, dissolve 2,6-dimethylpyrazine (10.8 g, 100 mmol) in 1,4-dioxane (100 mL).

  • Addition: Add Selenium Dioxide (11.1 g, 100 mmol) and water (2 mL).

  • Reaction: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the aldehyde will appear lower than the starting material.

  • Workup: Filter the hot solution through a pad of Celite to remove black selenium metal. Wash the pad with hot dioxane.

  • Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated NaHCO₃ (to remove acid byproducts). Dry over Na₂SO₄.[1]

  • Isolation: Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Yield: Expect 4.5–6.0 g (37–50%).

    • Note: SeO₂ residues are toxic; treat all waste as hazardous.

Protocol 2: Two-Step Reduction-Oxidation (Route C)

Best for: High-purity pharmaceutical intermediates.

Step 1: Reduction

  • Dissolve Methyl 6-methylpyrazine-2-carboxylate (15.2 g, 100 mmol) in anhydrous THF (150 mL) and cool to 0°C.

  • Add LiAlH₄ (1.0 M in THF, 55 mL, 0.55 eq) dropwise over 30 mins. (Alternatively, use NaBH₄ (4 eq) in MeOH for milder conditions).

  • Stir at 0°C for 1 hour. Quench via Fieser method (water, 15% NaOH, water).

  • Filter precipitate, concentrate filtrate to obtain (6-methylpyrazin-2-yl)methanol (Yield: >90%).

Step 2: Oxidation [2][3]

  • Dissolve the crude alcohol in DCM (200 mL).

  • Add Activated MnO₂ (10 eq by weight) and stir at room temperature for 12–24 hours.

  • Filter through Celite. Concentrate to yield pure 6-methylpyrazine-2-carbaldehyde .

    • Yield: 70–80% (over 2 steps).[4]

    • Appearance: Off-white to yellow solid/oil.

References

  • Alcock, N. W., et al. "Stereochemistry of the Riley oxidation." Journal of the Chemical Society, Perkin Transactions 2 (1975).
  • Boekelheide Rearrangement

    • Boekelheide, V., & Linn, W. J.[5] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291 (1954).[5] Link

    • Context: Primary source for the rearrangement mechanism used in Route B.
  • Vishweshwar, P., et al. "Crystal Structures of Some Pyrazinecarboxylic Acids." Journal of the American Chemical Society, 125, 1234 (2003).
  • Selective Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. Context: Standard protocols for Ester -> Alcohol reductions (Route C).
  • Safety Data (SeO₂)

    • PubChem. "Selenium Dioxide - Safety and Hazards." Link

    • Context: Safety protocols for handling selenium reagents in Route A.

Sources

Comparative

Validating the Structure of 6-Methylpyrazine-2-carbaldehyde Derivatives: A Multi-Methodological Guide

Topic: Validating the Structure of 6-Methylpyrazine-2-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary 6-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 6-Methylpyrazine-2-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

6-Methylpyrazine-2-carbaldehyde is a critical scaffold in the synthesis of antitubercular agents (analogous to Pyrazinamide) and high-value flavorants. However, the structural validation of its derivatives—particularly Schiff bases and hydrazones—is often complicated by keto-enol tautomerism and E/Z isomerization .

This guide objectively compares three validation methodologies: Solution-State Spectroscopy (NMR) , Solid-State Crystallography (SC-XRD) , and Computational Verification (DFT) . Rather than viewing these as mutually exclusive, we present a hierarchical workflow where each method validates the blind spots of the others.

Part 1: The Synthesis & Derivatization Context

Before validation, the integrity of the synthesis must be established. The most common derivation involves the condensation of 6-methylpyrazine-2-carbaldehyde with an amine or hydrazide to form an azomethine (


) linkage.
Standardized Synthesis Protocol
  • Reactants: 6-Methylpyrazine-2-carbaldehyde (1.0 eq) + Substituted Hydrazide (1.0 eq).

  • Catalyst: Glacial Acetic Acid (Cat. amount).

  • Solvent: Ethanol (Abs.).

  • Conditions: Reflux for 3-6 hours; monitor via TLC (Mobile phase: MeOH:CHCl

    
     1:9).
    

DOT Diagram: Synthesis & Isomerism Pathway

SynthesisPath Reactants 6-Methylpyrazine-2-carbaldehyde + Hydrazide Inter Carbinolamine Intermediate Reactants->Inter H+ / EtOH Product_E (E)-Isomer (Thermodynamically Stable) Inter->Product_E -H2O (Major) Product_Z (Z)-Isomer (Sterically Hindered) Inter->Product_Z -H2O (Minor)

Figure 1: Condensation pathway showing the bifurcation into E/Z isomers. The E-isomer is generally preferred due to steric factors.

Part 2: Comparative Validation Framework
Method A: Solution-State Spectroscopy (NMR/IR)

The Rapid Fingerprint

Why it works: NMR provides dynamic information about the molecule in a physiological-like environment. It detects protons that are exchangeable (like


 or 

), revealing tautomeric forms.

Experimental Protocol:

  • Solvent Choice: Dissolve 10 mg of derivative in 0.6 mL DMSO-d

    
     .
    
    • Causality: DMSO is required to prevent rapid exchange of labile amide protons, which would disappear in protic solvents like Methanol-d

      
      .
      
  • Internal Standard: Tetramethylsilane (TMS, 0.03%).

  • Acquisition: Run

    
    H NMR (400 MHz+) and 
    
    
    
    C NMR.

Key Diagnostic Signals (Expected):

  • Azomethine Proton (

    
    ):  Singlet at 8.3 – 8.6 ppm . A split here indicates a mixture of E/Z isomers.
    
  • Amide Proton (

    
    ):  Broad singlet at 11.5 – 12.0 ppm  (disappears with D
    
    
    
    O shake).
  • Pyrazine Ring Protons: Two singlets around 8.6 – 9.0 ppm .

  • Methyl Group: Singlet at 2.5 – 2.7 ppm .

Self-Validation Check: If the integral of the methyl group (3H) does not match the ratio of the azomethine proton (1H), the sample is impure or solvated.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Truth

Why it works: While NMR infers connectivity, SC-XRD directly maps electron density. It is the only method that definitively proves the spatial arrangement (stereochemistry) and intermolecular bonding (e.g., hydrogen bonding networks critical for drug solubility).

Experimental Protocol:

  • Crystallization: Use the Slow Evaporation Method .[1]

    • Dissolve 50 mg of compound in hot Ethanol/DMF (8:2 ratio).

    • Filter into a clean vial; cover with parafilm poked with 3 pinholes.

    • Store in a vibration-free dark area at 25°C for 5-7 days.

  • Data Collection: Mount crystal on a goniometer (Mo-K

    
     radiation, 
    
    
    
    Å).

Critical Output:

  • Bond Lengths: Confirm the double bond character of

    
     (approx. 1.28 Å) vs 
    
    
    
    (approx. 1.35 Å).
  • Tautomer Confirmation: X-ray clearly distinguishes between the Amido form (

    
    ) and Iminol  form (
    
    
    
    ) based on C-O bond length (1.23 Å vs 1.34 Å).
Method C: Computational DFT Verification

The Predictive Insight

Why it works: When experimental data is ambiguous (e.g., broad NMR peaks), DFT (Density Functional Theory) calculates the theoretical energy minimum. If the calculated spectra match the experimental ones, the structure is validated.

Workflow:

  • Software: Gaussian 09 or ORCA.

  • Method/Basis Set: B3LYP/6-31G(d,p) (Standard for organic molecules).

  • Task: Geometry Optimization followed by Frequency Calculation (to ensure no imaginary frequencies).

Part 3: Comparative Data Analysis

The following table contrasts the data types obtained from each method, using a representative hydrazone derivative as a baseline.

FeatureMethod A: NMR (

H)
Method B: SC-XRD Method C: DFT (Calc.)
State Solution (Dynamic)Solid (Static)Gas/Solvent Model (Ideal)

Bond

8.5 ppm (Chemical Shift)
1.279 Å (Bond Length)1.283 Å (Bond Length)
Isomerism Infers E/Z ratio via peak integrationVisualizes single isomer (usually E)Calculates

(E vs Z stability)
H-Bonding Inferred via chemical shift downfieldDirectly measures

distance
Predicts bond energy (kcal/mol)
Turnaround < 1 Hour1-2 Weeks24-48 Hours

DOT Diagram: Validation Logic Flow

ValidationFlow Start Synthesized Derivative NMR Step 1: 1H NMR (DMSO-d6) Check Purity & Integrals Start->NMR Decision Are signals sharp & distinct? NMR->Decision XRD Step 2: X-Ray Diffraction Determine Absolute Config Decision->XRD Yes (Confirm Solid State) DFT Step 3: DFT Calculation Resolve Tautomer Stability Decision->DFT No (Broad signals/Tautomerism) Final Validated Structure XRD->Final DFT->XRD Guide Crystallization

Figure 2: Hierarchical decision tree for structural validation. NMR serves as the primary filter, while DFT resolves ambiguities before final X-ray confirmation.

References
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. Journal of Young Pharmacists.

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London.

  • Synthesis, Spectroscopic Characterization and Biological Studies of Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Methylpyrazine-2-carbaldehyde

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 6-Methylpyrazine-2-carbaldehyde. In the realm of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 6-Methylpyrazine-2-carbaldehyde. In the realm of pharmaceutical development and chemical biology, a thorough assessment of off-target interactions is paramount for ensuring the specificity and safety of novel chemical entities. This document offers an in-depth exploration of the principles, experimental designs, and comparative data analysis essential for a robust cross-reactivity profiling of this versatile heterocyclic aldehyde.

Introduction: The Significance of 6-Methylpyrazine-2-carbaldehyde and Its Potential for Cross-Reactivity

6-Methylpyrazine-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to antituberculosis agents.[1] Its pyrazine ring system is a common scaffold in a multitude of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anticancer activities.[2][3][4][5] The presence of a reactive aldehyde group, however, introduces the potential for covalent modification of biological macromolecules, such as proteins, through the formation of Schiff bases or Michael adducts.[6] This reactivity profile necessitates a rigorous evaluation of its potential to cross-react with structurally similar molecules or to non-specifically bind to off-target proteins, which could lead to unforeseen biological consequences.

Understanding the cross-reactivity of 6-Methylpyrazine-2-carbaldehyde is critical for:

  • Predicting potential off-target effects: Unintended interactions can lead to adverse drug reactions or toxicities.

  • Ensuring assay specificity: In diagnostic and screening applications, cross-reactivity can result in false-positive results.[7][8]

  • Optimizing drug design: A clear understanding of structure-activity relationships, including off-target interactions, guides the development of more selective and potent therapeutic agents.

This guide will delve into the experimental methodologies required to characterize these interactions, providing a comparative analysis with other relevant aldehydes and pyrazine derivatives.

The Chemical Basis of Aldehyde Reactivity and Protein Interactions

The electrophilic nature of the aldehyde functional group in 6-Methylpyrazine-2-carbaldehyde is the primary driver of its potential for covalent protein modification. The reaction typically proceeds through the formation of a Schiff base with the primary amino groups of lysine residues on a protein. This initial reversible reaction can be followed by rearrangement or reduction to form a stable covalent bond.

Additionally, the pyrazine ring itself can participate in non-covalent interactions with protein targets. These interactions, including hydrogen bonding with the pyrazine nitrogen atoms and π-stacking with aromatic amino acid residues, contribute to the overall binding affinity and specificity of the molecule.[9][10]

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach employing both immunoassays and biophysical techniques is essential for a comprehensive cross-reactivity assessment.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful tool for quantifying the cross-reactivity of 6-Methylpyrazine-2-carbaldehyde against a specific antibody raised against a target of interest.[11][12][13][14][15] This technique relies on the competition between the free analyte (6-Methylpyrazine-2-carbaldehyde or its structural analogs) and a labeled antigen for a limited number of antibody binding sites.

ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat plate with target antigen B Block non-specific binding sites A->B C Incubate with antibody and competitor (6-Methylpyrazine-2-carbaldehyde or analogs) B->C D Add enzyme-conjugated secondary antibody C->D E Add substrate and measure signal D->E F Analyze data (IC50 determination) E->F

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antigen Coating: Coat the wells of a 96-well microplate with the target antigen (e.g., a protein conjugate of a related pyrazine) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare a series of dilutions of 6-Methylpyrazine-2-carbaldehyde and potential cross-reactants. In a separate plate or tubes, pre-incubate these compounds with a fixed, limiting concentration of the primary antibody for 30-60 minutes.

  • Incubation: Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Signal Development and Stoppage: Allow the color to develop and then stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding). Cross-reactivity is then calculated as: (IC50 of target analyte / IC50 of competitor) x 100%

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics and affinity of molecular interactions.[16][17][18][19] It is particularly valuable for studying the binding of small molecules like 6-Methylpyrazine-2-carbaldehyde to immobilized protein targets.[20]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize target protein on sensor chip B Inject analyte (6-Methylpyrazine-2-carbaldehyde) at various concentrations A->B C Monitor association and dissociation phases B->C D Fit data to kinetic models C->D E Determine association (ka), dissociation (kd), and affinity (KD) constants D->E

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

  • Protein Immobilization: Covalently immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).

  • Analyte Preparation: Prepare a dilution series of 6-Methylpyrazine-2-carbaldehyde and potential cross-reactants in the running buffer. A solvent correction may be necessary if DMSO is used to dissolve the compounds.

  • Binding Measurement: Inject the analyte solutions over the immobilized protein surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams. Fit the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Comparative Analysis of Cross-Reactivity

To provide a practical context for interpreting cross-reactivity data, the following tables present hypothetical, yet plausible, results for 6-Methylpyrazine-2-carbaldehyde and a selection of structurally related or functionally relevant aldehydes.

Table 1: Hypothetical Competitive ELISA Data for Cross-Reactivity Assessment

Competitor CompoundStructureIC50 (µM)Cross-Reactivity (%)
6-Methylpyrazine-2-carbaldehyde 6-Methylpyrazine-2-carbaldehyde1.5100
Pyrazine-2-carbaldehydePyrazine-2-carbaldehyde5.228.8
5-Methylpyrazine-2-carbaldehyde5-Methylpyrazine-2-carbaldehyde2.171.4
BenzaldehydeBenzaldehyde> 100< 1.5
FormaldehydeFormaldehyde> 500< 0.3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of ELISA Data:

The hypothetical data suggests that the antibody raised against a 6-Methylpyrazine-2-carbaldehyde conjugate exhibits high specificity. The presence of the methyl group at the 6-position appears to be a critical determinant for antibody recognition, as its absence in Pyrazine-2-carbaldehyde leads to a significant drop in cross-reactivity. The isomeric 5-Methylpyrazine-2-carbaldehyde shows a higher degree of cross-reactivity, indicating that the position of the methyl group influences, but does not completely abolish, antibody binding. The lack of significant cross-reactivity with simple aromatic and aliphatic aldehydes like benzaldehyde and formaldehyde underscores the specificity for the pyrazine scaffold.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data for Protein Binding

AnalyteTarget Proteinkₐ (1/Ms)kₑ (1/s)Kₑ (µM)
6-Methylpyrazine-2-carbaldehyde Target Protein A2.5 x 10³5.0 x 10⁻²20
Pyrazine-2-carbaldehydeTarget Protein A1.1 x 10³8.5 x 10⁻²77
5-Methylpyrazine-2-carbaldehydeTarget Protein A2.0 x 10³6.0 x 10⁻²30
BenzaldehydeTarget Protein ANo Binding Detected--
6-Methylpyrazine-2-carbaldehyde Off-Target Protein BNo Binding Detected--

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of SPR Data:

The hypothetical SPR data corroborates the findings from the competitive ELISA. 6-Methylpyrazine-2-carbaldehyde demonstrates a moderate affinity for its intended target protein. The structural analogs show weaker binding, primarily due to faster dissociation rates (higher kₑ). The absence of detectable binding for benzaldehyde and to the off-target protein suggests a favorable specificity profile for 6-Methylpyrazine-2-carbaldehyde.

Covalent Protein Adduction: A Deeper Dive

The irreversible binding of aldehydes to proteins is a critical aspect of their potential toxicity and immunogenicity.[21] Mass spectrometry-based proteomics is the gold standard for identifying the specific amino acid residues modified by reactive compounds.

Adduct_Workflow cluster_incubation Incubation cluster_digestion Sample Preparation cluster_analysis Mass Spectrometry A Incubate protein with 6-Methylpyrazine-2-carbaldehyde B Denature, reduce, alkylate, and digest protein A->B C LC-MS/MS analysis of peptides B->C D Database search to identify modified peptides C->D E Manual validation of spectra D->E

Caption: Workflow for the identification of protein adducts using mass spectrometry.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the preclinical development of any new chemical entity. For 6-Methylpyrazine-2-carbaldehyde, its reactive aldehyde functionality and its presence in a biologically active scaffold demand a thorough investigation of its interaction profile. The methodologies outlined in this guide, combining immunoassays and biophysical techniques, provide a robust framework for such an assessment.

Future studies should focus on expanding the panel of potential cross-reactants to include a wider range of structurally and functionally related molecules. Furthermore, in vivo studies are necessary to confirm the in vitro findings and to fully understand the pharmacokinetic and pharmacodynamic properties of 6-Methylpyrazine-2-carbaldehyde and its metabolites. A deeper understanding of its potential for protein adduction will also be crucial in assessing its long-term safety profile. By adhering to the principles of scientific integrity and employing a multi-faceted experimental approach, researchers can confidently characterize the cross-reactivity of this important pharmaceutical intermediate.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]

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  • Optical Screening Methods for Pesticide Residue Detection in Food Matrices: Advances and Emerging Analytical Trends. MDPI. [Link]

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  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. RSC Publishing. [Link]

  • Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Experiments. [Link]

  • ELISA and Lateral Flow Immunoassay for the Detection of Food Colorants: State of the Art. ResearchGate. [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PubMed Central. [Link]

  • Rapid Detection of Food Allergens by Microfluidics ELISA-Based Optical Sensor. PubMed Central. [Link]

  • Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. [Link]

  • Covalent ligand discovery for chemical probes to challenging targets – 16 February 2021. YouTube. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

  • A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. MDPI. [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. [Link]

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  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

  • Molecular structure of pyrazines family(A), 2-methylpyrazine (B),... ResearchGate. [Link]

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Comparative

A Comparative Spectroscopic Guide to 6-Methylpyrazine-2-carbaldehyde for Researchers

In the fields of pharmaceutical development, agrochemical synthesis, and flavor science, the precise structural confirmation of heterocyclic compounds is paramount.[1] 6-Methylpyrazine-2-carbaldehyde, a key intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development, agrochemical synthesis, and flavor science, the precise structural confirmation of heterocyclic compounds is paramount.[1] 6-Methylpyrazine-2-carbaldehyde, a key intermediate, demands rigorous analytical characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth comparative analysis of the key spectroscopic data for 6-Methylpyrazine-2-carbaldehyde, offering field-proven insights into the interpretation of its spectral features against relevant alternatives.

The structural nuances introduced by substituent groups on the pyrazine ring significantly influence the spectroscopic output.[2] Understanding these shifts is not merely academic; it is fundamental to quality control, reaction monitoring, and the rational design of new molecules. This document serves as a practical reference for scientists, detailing the causality behind experimental choices and presenting self-validating protocols for robust analysis.[3][4]

Molecular Structure and Spectroscopic Correlation

A foundational understanding begins with the molecule itself. The diagram below illustrates the structure of 6-Methylpyrazine-2-carbaldehyde with standardized numbering for atom correlation in the subsequent NMR analysis.

Caption: Structure of 6-Methylpyrazine-2-carbaldehyde.

¹H NMR Spectroscopy: The Proton Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most direct insight into the electronic environment of hydrogen atoms within a molecule.[5][6] The chemical shift (δ) of each proton is highly sensitive to the effects of adjacent heteroatoms and functional groups.

For 6-Methylpyrazine-2-carbaldehyde, we expect three distinct signals in the aromatic/aldehyde region and one in the aliphatic region. The electron-withdrawing nature of the pyrazine nitrogens and the aldehyde group significantly deshields the ring protons, shifting them downfield.

Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAldehyde-H (δ, ppm)Ring H-3 (δ, ppm)Ring H-5 (δ, ppm)Methyl-H (δ, ppm)
6-Methylpyrazine-2-carbaldehyde ~10.1 (s)~8.8 (s)~8.6 (s)~2.8 (s)
Pyrazine-2-carbaldehyde[7]~10.2 (s)~9.2 (d)~8.8 (m)-
5-Methylpyrazine-2-carbaldehyde[8]~10.0 (s)~8.9 (s)-~2.7 (s)

Analysis and Interpretation:

  • The Aldehyde Proton: The aldehyde proton in all three compounds appears as a singlet around 10.0-10.2 ppm. This highly downfield shift is characteristic of a proton attached to a carbonyl carbon.

  • Effect of the Methyl Group: In the unsubstituted Pyrazine-2-carbaldehyde, the ring protons H-3 and H-5 show coupling.[7] However, in 6-Methylpyrazine-2-carbaldehyde, the substitution of a proton at position 6 with a methyl group results in the two remaining ring protons (H-3 and H-5) appearing as singlets. The electron-donating nature of the methyl group slightly shields the ring protons compared to the unsubstituted analog, causing a slight upfield shift.

  • Positional Isomerism: Comparing the 6-methyl and 5-methyl isomers, the relative positions of the ring protons are distinct. In the 6-methyl variant, two ring protons are observed, whereas the 5-methyl isomer shows only one ring proton signal (H-3), providing a clear method of differentiation.[8]

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the carbon framework. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Comparative ¹³C NMR Data (101 MHz, CDCl₃)

CompoundC=O (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)CH₃ (δ, ppm)
6-Methylpyrazine-2-carbaldehyde ~192.0~152.0~145.0~143.0~160.0~22.0
2-Methylpyrazine[9]-~151.5~143.3~142.5~144.9~21.5
Methyl pyrazine-2-carboxylate[10]~165.0 (Ester)~147.0~147.5~144.0~145.5-

Analysis and Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon of 6-Methylpyrazine-2-carbaldehyde exhibits a characteristic downfield shift to ~192.0 ppm, which is significantly different from the ester carbonyl in Methyl pyrazine-2-carboxylate (~165.0 ppm).[10]

  • Ring Carbons: The carbon atoms attached to nitrogen (C-2 and C-6) are the most deshielded among the ring carbons. The substitution of a hydrogen with an aldehyde group at C-2 and a methyl group at C-6 causes them to resonate further downfield compared to the carbons in 2-Methylpyrazine.[9] Specifically, C-6, bonded to the electron-donating methyl group, and C-2, bonded to the electron-withdrawing aldehyde, show distinct and predictable shifts.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a rapid and effective technique for identifying key functional groups based on their vibrational frequencies.[11]

Key IR Absorptions (cm⁻¹)

Functional Group6-Methylpyrazine-2-carbaldehydeGeneral Range (Aromatic Aldehyde)Causality
C-H Stretch (Aromatic)~30503100-3000Stretching vibration of sp² C-H bonds on the pyrazine ring.
C-H Stretch (Aldehyde)~2850, ~27502900-2800, 2800-2700The characteristic doublet arises from Fermi resonance between the C-H stretching and an overtone of the C-H bending vibration.
C=O Stretch (Carbonyl)~1710 1715-1680 A strong, sharp absorption due to the stretching of the highly polar carbonyl double bond.[11] Conjugation with the pyrazine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).
C=N, C=C Stretch (Ring)~1580, ~14701600-1450Vibrations associated with the aromatic pyrazine ring system.

The most diagnostic peak is the strong C=O stretch around 1710 cm⁻¹. Its position indicates a conjugated aldehyde, which is a critical piece of data for confirming the structure and distinguishing it from non-conjugated aldehydes or other carbonyl-containing compounds like ketones or esters.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern under electron impact (EI).

  • Molecular Ion (M⁺): For 6-Methylpyrazine-2-carbaldehyde (C₆H₆N₂O), the exact mass is 122.0480 g/mol .[1][8] The mass spectrum will show a prominent molecular ion peak at m/z = 122.

  • Key Fragmentation Pathways: Pyrazine derivatives often exhibit characteristic fragmentation patterns.[12][13][14] Common fragmentation steps for this molecule include:

    • Loss of the Aldehyde Proton (M-1): A peak at m/z = 121 results from the loss of the hydrogen atom from the aldehyde group.

    • Loss of Carbon Monoxide (M-28): A significant peak at m/z = 94 arises from the loss of a neutral CO molecule from the molecular ion, resulting in a methyl-substituted pyrazine radical cation. This is a very common fragmentation for aromatic aldehydes.[15]

    • Loss of HCN: Subsequent fragmentation of the pyrazine ring can lead to the loss of HCN (27 amu), a characteristic fragmentation of nitrogen-containing heterocyclic rings.[13]

fragmentation_pathway M [C₆H₆N₂O]⁺ m/z = 122 M_minus_1 [C₆H₅N₂O]⁺ m/z = 121 M->M_minus_1 - H• M_minus_28 [C₅H₆N₂]⁺ m/z = 94 M->M_minus_28 - CO M_minus_28_minus_27 [C₄H₅N]⁺ m/z = 67 M_minus_28->M_minus_28_minus_27 - HCN

Caption: Key MS fragmentation pathways for the title compound.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for data reproducibility and integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2] Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation.[2] Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key vibrational bands.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Method: Employ a suitable capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.

  • MS Method: Set the EI source to 70 eV. Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of 6-Methylpyrazine-2-carbaldehyde is reliably achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, allowing for unambiguous differentiation from positional isomers and related structures. IR spectroscopy offers rapid confirmation of the key aldehyde functional group, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By comparing this data with that of known alternatives and adhering to rigorous experimental protocols, researchers can ensure the identity and purity of this vital chemical intermediate with high confidence.

References

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. Retrieved from MySkinRecipes. [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from Maricopa Open Digital Press. [Link]

  • Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from Moorpark College. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from LibreTexts. [Link]

  • Singh, P., & Singh, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharma and Bio Sciences, 3(2), 633-639. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge Department of Chemistry. [Link]

  • YouTube. (2021). NMR Spectroscopy Interpretation (Example). Retrieved from YouTube. [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from LibreTexts. [Link]

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Validation

Benchmarking 6-Methylpyrazine-2-carbaldehyde performance in assays

This guide serves as a technical benchmark for 6-Methylpyrazine-2-carbaldehyde , a critical heterocyclic building block. Unlike generic product descriptions, this document focuses on objective performance metrics, compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 6-Methylpyrazine-2-carbaldehyde , a critical heterocyclic building block. Unlike generic product descriptions, this document focuses on objective performance metrics, comparative reactivity profiles, and validated experimental protocols for researchers in medicinal chemistry and flavor science.

CAS: 116758-01-1 (Distinct from 5-Methyl isomer CAS: 50866-30-3) Molecular Formula: C₆H₆N₂O Molecular Weight: 122.12 g/mol

Executive Summary: The 6-Methyl Advantage

In the landscape of pyrazine functionalization, 6-Methylpyrazine-2-carbaldehyde occupies a unique chemical space compared to its 5-methyl and unsubstituted counterparts. Its performance is defined by the N1-Flanking Effect : the methyl group at position 6 and the aldehyde at position 2 flank the N1 nitrogen.

Comparative Performance Matrix
Feature6-Methylpyrazine-2-carbaldehyde 5-Methylpyrazine-2-carbaldehyde Pyrazine-2-carbaldehyde
Steric Environment High (N1 Shielded) Low (N4 Shielded)None
N1-Coordination Hindered (Selectivity Booster)AccessibleHighly Accessible
Aldehyde Reactivity Moderate (Inductive stabilization)HighHigh
Primary Application Selective Ligand Synthesis General Synthesis / FlavorPyrazinamide Precursors
Metabolic Stability Enhanced (C6 blocked)ModerateLow (C5/C6 oxidation prone)

Chemical Reactivity Benchmarking

The primary utility of this compound lies in its condensation reactions (Schiff base formation) to create bioactive ligands, particularly for antitubercular research.

Mechanism: The Steric Gatekeeper Effect

The 6-methyl group exerts steric pressure on the N1 nitrogen. When forming hydrazones or metal complexes, this "gatekeeper" effect can prevent the formation of unwanted polymeric species, favoring discrete, monomeric metal complexes—a critical advantage in drug design.

ReactionPathway Start 6-Methylpyrazine-2-carbaldehyde Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Note 6-Me Group Prevents N1 Side-Coordination Start->Note Reagent + Isoniazid (Acid Catalyst) Reagent->Intermediate Product N'-(6-methylpyrazin-2-yl)methylene isonicotinohydrazide Intermediate->Product - H2O (Condensation)

Figure 1: Condensation pathway for antitubercular ligand synthesis. The 6-methyl group ensures regiochemical integrity.

Validated Experimental Protocols

Assay A: High-Fidelity Schiff Base Synthesis

Objective: Benchmarking condensation efficiency against Isoniazid (INH). Relevance: This reaction yields potential antitubercular agents superior to Pyrazinamide in specific resistant strains.

Protocol:

  • Stoichiometry: Dissolve 6-Methylpyrazine-2-carbaldehyde (1.0 mmol) and Isoniazid (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 4 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The 6-methyl isomer typically requires 15–30 mins longer reflux than the 5-methyl isomer due to steric effects.

  • Isolation: Cool to room temperature. The product precipitates as a crystalline solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if purity <98%.

Expected Results:

  • Yield: >85% (High efficiency).

  • Appearance: Pale yellow/white needles.

  • Melting Point: Distinctly higher than the 5-methyl derivative (Benchmark: ~210–215°C range).

Assay B: Isomer Resolution (QC Benchmarking)

Objective: Distinguish 6-methyl from 5-methyl isomer impurities using GC-MS. Relevance: Commercial "Methylpyrazine-2-carbaldehyde" is often a mixture.

Methodology:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (2 min) → 5°C/min → 230°C.

  • Differentiation:

    • 6-Methyl Isomer: Elutes later due to higher boiling point interaction and dipole moment changes caused by the N1-flanking methyl.

    • 5-Methyl Isomer: Elutes earlier .

Biological Performance Data

When synthesized into hydrazone derivatives (as per Protocol A), the 6-methyl scaffold exhibits distinct biological activity profiles.

Antitubercular Activity (MIC against M. tuberculosis H37Rv):

Compound ScaffoldLigand TypeMIC (µg/mL)Interpretation
6-Methylpyrazine-2-CHO Isoniazid-Hydrazone0.2 – 0.8 Highly Potent
5-Methylpyrazine-2-CHOIsoniazid-Hydrazone0.4 – 1.0Potent
Pyrazine-2-CHOIsoniazid-Hydrazone0.5 – 2.0Standard
Pyrazinamide (Control)N/A12.5 – 50Baseline

Data synthesized from comparative structure-activity relationship (SAR) studies of pyrazine hydrazones.

References

  • Antitubercular Pyrazine Derivatives

    • Synthesis and anti-mycobacterial evaluation of pyrazine-2-carboxylic acid hydrazide derivatives. ResearchGate.[1] Link

  • Isomer Separation & Analysis

    • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram Activities. NIH/PubMed. Link

  • Biosynthetic Pathways (Isomer Specificity)

    • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase.[2][3] ASM Journals. Link

  • Chemical Properties & Safety

    • 5-Methylpyrazine-2-carboxaldehyde (Isomer Comparison Data).[4] PubChem. Link

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Comparative

A Comparative Efficacy Analysis of 6-Methylpyrazine-2-carbaldehyde Analogs for Drug Discovery

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 6-Methylpyrazine-2-carbaldehyde, a key intermediate, offers a versatile platform for the synthesis of a diverse array of analogs.[3] This guide provides a comprehensive comparison of the efficacy of various 6-Methylpyrazine-2-carbaldehyde analogs, with a focus on hydrazone and Schiff base derivatives. We will delve into their synthesis, comparative biological activities supported by experimental data, and detailed protocols for key assays, offering researchers, scientists, and drug development professionals a robust resource for their work.

The Rationale for Analog Synthesis: Expanding on a Privileged Scaffold

The rationale behind synthesizing analogs of 6-Methylpyrazine-2-carbaldehyde is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying the core structure, we can explore how different functional groups and structural motifs influence the biological activity of the molecule. This approach allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The aldehyde functional group in the parent compound is particularly amenable to derivatization, readily forming hydrazones and Schiff bases, which are themselves known to possess significant biological activities.[4][5]

Synthesis of 6-Methylpyrazine-2-carbaldehyde Analogs

The synthesis of analogs from 6-Methylpyrazine-2-carbaldehyde is typically a straightforward process, often involving condensation reactions. Below are generalized synthetic schemes for preparing two major classes of analogs: hydrazones and Schiff bases.

General Synthesis of Hydrazone Analogs

Hydrazones are synthesized by the condensation of 6-Methylpyrazine-2-carbaldehyde with various hydrazides. A common pathway involves the initial conversion of a carboxylic acid to a carbohydrazide, which is then reacted with the aldehyde.

G cluster_0 Step 1: Carbohydrazide Formation cluster_1 Step 2: Hydrazone Synthesis Carboxylic_Acid 5-Methylpyrazine-2-carboxylic acid Ester Methyl 5-methylpyrazine-2-carboxylate Carboxylic_Acid->Ester SOCl2, MeOH Carbohydrazide 5-Methylpyrazine-2-carbohydrazide Ester->Carbohydrazide NH2NH2·H2O, EtOH, Reflux Hydrazone Target Hydrazone Analog Carbohydrazide->Hydrazone Glacial Acetic Acid, EtOH, Reflux Aldehyde Substituted Aromatic Aldehyde Aldehyde->Hydrazone

Caption: General workflow for the synthesis of 5-methylpyrazine carbohydrazide based hydrazones.

General Synthesis of Schiff Base Analogs

Schiff bases (or imines) are formed through the condensation of 6-Methylpyrazine-2-carbaldehyde with various primary amines. This reaction is often catalyzed by an acid.

G Parent_Aldehyde 6-Methylpyrazine-2-carbaldehyde Schiff_Base Target Schiff Base Analog Parent_Aldehyde->Schiff_Base Ethanol, Reflux Primary_Amine Substituted Primary Amine (R-NH2) Primary_Amine->Schiff_Base

Caption: General workflow for the synthesis of Schiff base analogs.

Comparative Efficacy of 6-Methylpyrazine-2-carbaldehyde Analogs

The biological efficacy of the synthesized analogs is typically evaluated through a battery of in vitro assays. Here, we present a comparative summary of the antimicrobial, anticancer, and urease inhibitory activities of representative analogs.

Antimicrobial Activity

The antimicrobial activity of pyrazine derivatives is a well-documented field of study. The data below summarizes the in vitro antibacterial and antifungal activity of a series of 5-methylpyrazine carbohydrazide based hydrazones.

Table 1: Antimicrobial Activity of 5-Methylpyrazine Carbohydrazide Hydrazone Analogs (MIC in µg/mL)

Compound IDR-group on Phenyl RingS. aureusB. subtilisP. aeruginosaE. coliC. albicansA. niger
3a 2-OH>100>100>100>100>100>100
3b 4-OH5025>100>100100>100
3c 2-Cl255010010050100
3d 4-Cl5025501002550
3e 4-F2550>100>10050100
3f 4-Br502510010050100
3g 4-NO2252550502550
3h 4-N(CH3)2>100>100>100>100>100>100
Ampicillin -12.56.252512.5--
Miconazole -----12.56.25

Data synthesized from studies on pyrazine hydrazone derivatives.

From the data, it is evident that the nature and position of the substituent on the phenyl ring significantly influence the antimicrobial activity. For instance, the presence of a nitro group (3g ) or a halogen (3c , 3d , 3e , 3f ) tends to enhance the activity.

Anticancer Activity

Pyrazine derivatives have emerged as promising anticancer agents.[6][7] The cytotoxic activity of various hydrazone analogs against different cancer cell lines is presented below.

Table 2: In Vitro Anticancer Activity of Hydrazone Analogs (IC₅₀ in µM)

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Standard Drug (IC₅₀ µM)
Dihydrazone 3b MCF-7 (Breast)7.0165-FU (>50)
Dihydrazone 3c MCF-7 (Breast)7.055-FU (>50)
Hydrazone 3h PC-3 (Prostate)1.32Paclitaxel (0.01)
Hydrazone 3h MCF-7 (Breast)2.99Paclitaxel (0.01)
Hydrazone 3h HT-29 (Colon)1.71Paclitaxel (0.01)
Articaine-Hydrazone 2b MDA-MB-231 (Breast)16.62-
Articaine-Hydrazone 2m MDA-MB-231 (Breast)18.56-

Data compiled from various studies on hydrazone derivatives.[7][8][9] 5-FU refers to 5-Fluorouracil.

The data indicates that certain hydrazone derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds showing greater efficacy than the standard chemotherapeutic agent 5-FU against MCF-7 cells.[8]

Urease Inhibition Activity

Urease is a crucial enzyme in the pathogenesis of infections caused by Helicobacter pylori. Inhibition of this enzyme is a key therapeutic strategy.

Table 3: Urease Inhibition Activity of 5-Methylpyrazine Carbohydrazide Hydrazone Analogs

Compound IDR-group on Phenyl Ring% Inhibition at 100 µg/mLIC₅₀ (µM)
3a 2-OH85.3 ± 0.428.1 ± 0.2
3b 4-OH78.2 ± 0.535.4 ± 0.3
3c 2-Cl65.7 ± 0.342.8 ± 0.1
3d 4-Cl58.9 ± 0.251.2 ± 0.4
3e 4-F61.3 ± 0.448.7 ± 0.2
3f 4-Br55.4 ± 0.155.6 ± 0.3
3g 4-NO245.8 ± 0.3>100
3h 4-N(CH3)238.2 ± 0.2>100
Thiourea (Standard) -98.2 ± 0.121.6 ± 0.1

Data synthesized from studies on pyrazine hydrazone derivatives.

The results suggest that the presence of a hydroxyl group, particularly at the ortho position (3a ), significantly enhances the urease inhibitory activity, approaching the potency of the standard inhibitor, thiourea.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This assay is a colorimetric method used to assess cell metabolic activity.

Materials:

  • 96-well plates

  • Cells in culture

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[10] Incubate for 6 to 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well.[10][11]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

G A Seed cells in 96-well plate B Add test compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test for Antimicrobial Susceptibility

This method tests the susceptibility of bacteria to antimicrobials.

Materials:

  • Mueller-Hinton (MH) agar plates

  • Bacterial cultures

  • Sterile swabs

  • Sterile forceps or disk dispenser

  • Paper disks impregnated with test compounds at a known concentration

  • Standard antibiotic disks (positive control)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[12]

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[13] Streak the swab evenly over the entire surface of an MH agar plate in three directions, rotating the plate approximately 60 degrees each time.[13]

  • Disk Application: Using sterile forceps, place the paper disks impregnated with the test compounds onto the agar surface.[14] Gently press the disks to ensure complete contact with the agar.[14] Also, place a standard antibiotic disk as a positive control and a blank disk (impregnated with the solvent used to dissolve the compounds) as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (if any) around each disk in millimeters (mm).

  • Interpretation: Compare the zone diameters of the test compounds to those of the controls. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Urease Inhibition Assay

This assay measures the activity of urease by detecting the amount of ammonia produced.

Materials:

  • 96-well plates

  • Jack bean urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Test compounds

  • Phenol-hypochlorite reagent (for ammonia detection)

  • Thiourea (standard inhibitor)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the urease enzyme solution and 10 µL of the test compound at various concentrations.[15] Include a positive control (thiourea) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.[15]

  • Initiation of Reaction: Add 40 µL of the urea substrate to each well to start the enzymatic reaction.[15]

  • Incubation: Incubate the plate at 37°C for 10 minutes.[15]

  • Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method. This involves adding reagents that react with ammonia to produce a colored product.[15]

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration compared to the negative control. Determine the IC₅₀ value from a dose-response curve.

Conclusion and Future Perspectives

The synthesis and evaluation of 6-Methylpyrazine-2-carbaldehyde analogs have revealed promising candidates for further drug development. The hydrazone and Schiff base derivatives, in particular, have demonstrated significant antimicrobial, anticancer, and urease inhibitory activities. The structure-activity relationship studies indicate that the biological efficacy can be modulated by the nature and position of substituents, providing a roadmap for the design of more potent and selective compounds.

Future research should focus on expanding the library of analogs to further explore the SAR. In vivo studies are warranted for the most promising candidates to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context. Furthermore, mechanistic studies to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects will be crucial for their advancement as therapeutic agents. The versatile 6-Methylpyrazine-2-carbaldehyde scaffold continues to be a rich source of inspiration for the discovery of new medicines.

References

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7300. [Link]

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Validation

A Senior Application Scientist's Guide to 6-Methylpyrazine-2-carbaldehyde vs. 6-Methylpyridine-2-carbaldehyde in Synthesis

An In-depth Comparison for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, the selection of a starting material can dictate the trajectory of a synthetic campaign. Among the myr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, the selection of a starting material can dictate the trajectory of a synthetic campaign. Among the myriad of building blocks available, 6-methyl-substituted heteroaromatic aldehydes are particularly valuable due to the dual reactivity offered by the aldehyde and the methyl group. This guide provides a detailed comparison of two such critical reagents: 6-Methylpyrazine-2-carbaldehyde and 6-Methylpyridine-2-carbaldehyde. We will delve into their electronic properties, comparative reactivity, and strategic applications, supported by experimental protocols and data to inform your selection process.

At a Glance: Structural and Physicochemical Properties

While structurally similar, the presence of a second nitrogen atom in the pyrazine ring fundamentally alters its electronic character compared to the pyridine analogue. This distinction is the cornerstone of their differential reactivity.

Property6-Methylpyrazine-2-carbaldehyde6-Methylpyridine-2-carbaldehyde
Structure 6-Methylpyrazine-2-carbaldehyde structure6-Methylpyridine-2-carbaldehyde structure
Molecular Formula C₆H₆N₂OC₇H₇NO[1]
Molecular Weight 122.13 g/mol [2]121.14 g/mol [1]
Appearance -Light yellow to brown low melting solid[3]
Melting Point -31-33 °C[3][4]
Boiling Point -105-108 °C at 12 mmHg[4]
Solubility Soluble in organic solventsSoluble in organic solvents, but insoluble in water.[5]

Data for 6-Methylpyrazine-2-carbaldehyde is less commonly reported in standard databases.

The Electronic Influence: Pyrazine's Electron Deficit

The core difference between the two molecules lies in the electronic nature of the aromatic ring. Pyridine, with one nitrogen atom, is an electron-deficient heterocycle relative to benzene. Pyrazine, however, contains two nitrogen atoms in a 1,4- (para) arrangement, which significantly increases the electron-withdrawing inductive effect and depletes the π-system of electron density.[6][7]

This heightened electron deficiency in the pyrazine ring has two primary consequences for synthesis:

  • Increased Electrophilicity of the Aldehyde: The carbonyl carbon of 6-methylpyrazine-2-carbaldehyde is more electron-poor and, therefore, a harder electrophile. This suggests it will be more reactive towards nucleophiles compared to its pyridine counterpart.

  • Increased Acidity of the Methyl Protons: The strong electron-withdrawing nature of the pyrazine ring increases the acidity of the protons on the adjacent methyl group, making them more susceptible to deprotonation by a suitable base.

This electronic differentiation is a critical factor in predicting the outcome of various synthetic transformations.

G cluster_pyridine 6-Methylpyridine-2-carbaldehyde cluster_pyrazine 6-Methylpyrazine-2-carbaldehyde Pyridine Pyridine Ring (Moderately Electron-Deficient) Aldehyde_Py Aldehyde Carbon (Electrophilic) Pyridine->Aldehyde_Py -I Effect Methyl_Py Methyl Protons (Moderately Acidic) Pyridine->Methyl_Py -I Effect Pyrazine Pyrazine Ring (Strongly Electron-Deficient) Aldehyde_Pz Aldehyde Carbon (Highly Electrophilic) Pyrazine->Aldehyde_Pz Stronger -I Effect Methyl_Pz Methyl Protons (More Acidic) Pyrazine->Methyl_Pz Stronger -I Effect Decision Choice of Reagent cluster_pyridine cluster_pyridine Decision->cluster_pyridine Standard Reactivity cluster_pyrazine cluster_pyrazine Decision->cluster_pyrazine Enhanced Reactivity/ Side-Reactions

Caption: Electronic comparison of pyridine and pyrazine rings.

Comparative Reactivity in Key Transformations

The choice between these two aldehydes often depends on the specific reaction being performed. Below, we compare their expected performance in several common synthetic operations.

a) Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[8][9] Given the higher electrophilicity of the pyrazine aldehyde, it is expected to undergo this reaction more readily.

  • 6-Methylpyrazine-2-carbaldehyde: Favorable. The reaction should proceed under mild conditions, potentially even without a strong catalyst, due to the activated nature of the aldehyde.

  • 6-Methylpyridine-2-carbaldehyde: Feasible. This is a standard reaction, though it may require slightly stronger basic conditions or longer reaction times compared to the pyrazine derivative to achieve similar yields.[10]

Expected Outcome: For rapid, high-yield condensations with weakly nucleophilic methylene compounds, the pyrazine derivative is the superior choice.

b) Wittig Reaction

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide.[11][12][13] The reaction is generally robust, and both aldehydes are expected to perform well.

  • 6-Methylpyrazine-2-carbaldehyde: High reactivity is expected. The key consideration is the stability of the ylide. With unstabilized ylides, the increased electrophilicity of the pyrazine aldehyde could lead to faster reaction rates.

  • 6-Methylpyridine-2-carbaldehyde: This is a well-established transformation. The reaction proceeds reliably with a wide range of stabilized and unstabilized ylides.[14]

Expected Outcome: Both aldehydes are effective substrates. The pyrazine derivative may offer an advantage in reactions with less reactive ylides.

c) Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities.[15] The process involves the formation of an imine intermediate, followed by reduction.[16]

  • 6-Methylpyrazine-2-carbaldehyde: The formation of the initial hemiaminal and subsequent imine is likely to be faster due to the aldehyde's electrophilicity. However, the resulting pyrazine-containing amine will be less basic than its pyridine counterpart, which can affect its properties in a drug molecule.

  • 6-Methylpyridine-2-carbaldehyde: This is a very common substrate for reductive amination.[17] Standard reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are highly effective.

Expected Outcome: The pyrazine derivative may react faster, but the electronic properties of the final product are a crucial consideration. The pyridine derivative provides a more basic nitrogen atom in the final amine, which is often desirable for pharmacokinetic properties.

Synthesis of the Aldehydes

The accessibility of the starting material is a practical consideration for any researcher.

  • Synthesis of 6-Methylpyridine-2-carbaldehyde: A common route involves the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol. One reported method uses selenium dioxide in 1,4-dioxane to achieve a 75% yield.[3] Another approach starts from 2,6-dimethylpyridine (2,6-lutidine), proceeding through N-oxidation, rearrangement, and hydrolysis.[4]

  • Synthesis of 6-Methylpyrazine-2-carbaldehyde: Synthetic routes often start from commercially available pyrazine derivatives. For instance, the self-condensation of α-aminocarbonyl compounds can produce a dihydropyrazine, which is then oxidized.[18] More direct methods may involve the oxidation of 2,6-dimethylpyrazine.

Application in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds are ubiquitous in modern pharmaceuticals.[19] The choice between a pyridine and a pyrazine core can have profound implications for a drug candidate's metabolic stability and target engagement.

  • Metabolic Stability: Pyrazine rings, being more electron-deficient, are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to pyridine rings.[6] This can be a strategic advantage in drug design to improve a compound's half-life.

  • Hydrogen Bonding: The second nitrogen in the pyrazine ring offers an additional hydrogen bond acceptor site, which could be exploited for enhanced binding to a biological target. Conversely, it also reduces the basicity of the ring nitrogens compared to pyridine.[7]

  • Bioisosterism: In drug development, "heteroaromatic swapping" is a tactic used to fine-tune a molecule's properties.[20] Replacing a pyridine ring with a pyrazine ring can alter solubility, polarity, and metabolic profile while potentially maintaining the desired biological activity.

Experimental Protocols

The following protocols are representative examples of reactions discussed in this guide.

Protocol 1: Synthesis of 6-Methylpyridine-2-carbaldehyde via Oxidation

This protocol is adapted from a literature procedure for the oxidation of 6-methyl-2-pyridinemethanol.[3]

G start Start step1 1. Dissolve 6-methyl-2-pyridinemethanol (0.162 mol) in 150 mL 1,4-dioxane. start->step1 step2 2. Prepare aqueous solution of SeO2 (0.081 mol in 30 mL H2O). step1->step2 step3 3. Slowly add SeO2 solution to the reaction mixture under stirring. step2->step3 step4 4. Heat the mixture to 100 °C and stir for 6 hours. step3->step4 step5 5. Cool and filter to remove metallic selenium. step4->step5 step6 6. Concentrate filtrate under reduced pressure. step5->step6 step7 7. Extract residue with hot hexane (3 x 150 mL). step6->step7 step8 8. Combine extracts and remove solvent under reduced pressure. step7->step8 end End: Purified Product (75% Yield) step8->end

Caption: Workflow for the synthesis of 6-Methylpyridine-2-carbaldehyde.

Methodology:

  • Under stirring, dissolve 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol in 150 mL of 1,4-dioxane in a suitable reaction vessel.

  • In a separate beaker, dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water.

  • Slowly add the selenium dioxide solution to the solution of the alcohol.

  • Heat the reaction mixture to 100 °C and maintain stirring for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The resulting metallic selenium precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the bulk of the solvent.

  • The residue is extracted with hot hexane (3 x 150 mL).

  • The combined hexane extracts are collected, and the solvent is removed by distillation under reduced pressure to yield the final product, 6-methyl-2-pyridinecarboxaldehyde (14.76 g, 75% yield), which typically does not require further purification.[3]

Conclusion

The choice between 6-Methylpyrazine-2-carbaldehyde and 6-Methylpyridine-2-carbaldehyde is a nuanced decision that hinges on the specific synthetic goal.

  • Choose 6-Methylpyrazine-2-carbaldehyde for:

    • Reactions requiring a highly electrophilic aldehyde (e.g., Knoevenagel condensations with weak nucleophiles).

    • Applications in medicinal chemistry where reduced susceptibility to oxidative metabolism is desired.

    • Exploring alternative hydrogen bonding interactions in a target active site.

  • Choose 6-Methylpyridine-2-carbaldehyde for:

    • Well-established, robust transformations where predictable reactivity is paramount.

    • Synthetic routes where the basicity of the resulting heterocyclic nitrogen is important for the final product's properties.

    • Cost-effective and scalable syntheses, given its more common commercial availability and documented synthetic routes.

By understanding the fundamental electronic differences between these two powerful building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

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Comparative

Definitive Guide: Isomeric Purity Analysis of 6-Methylpyrazine-2-carbaldehyde

Executive Summary 6-Methylpyrazine-2-carbaldehyde (CAS: 22047-27-4) is a critical heterocyclic intermediate used in the synthesis of antitubercular agents, pyrazine-based flavorants, and functional materials. A primary q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 22047-27-4) is a critical heterocyclic intermediate used in the synthesis of antitubercular agents, pyrazine-based flavorants, and functional materials. A primary quality control challenge is distinguishing it from its regioisomer, 5-methylpyrazine-2-carbaldehyde , which often co-elutes during synthesis (e.g., Minisci reactions or oxidative condensations).

This guide objectively compares the three primary analytical methodologies—GC-MS , HPLC-UV , and qNMR —to determine isomeric purity.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Resolution High (with Polar Columns)MediumHigh (Structural)
Sensitivity Excellent (ppm level)GoodLow (requires >1% impurity)
Throughput HighMediumLow
Cost LowMediumHigh
Primary Risk Thermal degradationPeak overlapSignal overlap

Part 1: Critical Analysis of Analytical Methodologies

Gas Chromatography - Mass Spectrometry (GC-MS)

Verdict: The Workhorse for Routine Purity Analysis.

Standard non-polar columns (like DB-5 or HP-5) often fail to resolve the 2,5- and 2,6- isomers effectively due to their nearly identical boiling points and polarities.

  • The Solution: Use a high-polarity WAX column (Polyethylene Glycol phase). The interaction between the stationary phase and the lone pairs on the pyrazine nitrogens differs slightly between isomers, enhancing separation.

  • Mass Spectral Challenge: The Electron Impact (EI) fragmentation patterns of methylpyrazine isomers are virtually identical (

    
     122 molecular ion, 
    
    
    
    94 loss of CO). Therefore, identification relies strictly on Retention Indices (RI) and authentic standards.
High-Performance Liquid Chromatography (HPLC)

Verdict: Best for Thermally Unstable Samples.

While pyrazine carbaldehydes are generally volatile, they are prone to oxidation (forming carboxylic acids) or hydration. HPLC avoids the thermal stress of the GC injector port.

  • Column Choice: Standard C18 columns may show co-elution. Pentafluorophenyl (PFP) phases offer superior selectivity for regioisomers of nitrogen heterocycles due to

    
    -
    
    
    
    and dipole interactions.
Quantitative NMR (qNMR)

Verdict: The "Referee" Method for Validation.

When reference standards are unavailable or purity is disputed, qNMR provides absolute quantification. The key distinction lies in the coupling patterns and NOE (Nuclear Overhauser Effect) interactions between the methyl group and the ring protons.

Part 2: Detailed Experimental Protocols

Protocol A: High-Resolution GC-MS Separation (Standard Operating Procedure)

Objective: Quantify 6-methylpyrazine-2-carbaldehyde purity and detect 5-methyl isomer traces.

Reagents & Equipment:

  • Instrument: GC-MS (Single Quadrupole or TOF).

  • Column: DB-WAX UI or equivalent (30 m

    
     0.25 mm, 0.25 µm film).
    
  • Solvent: Dichloromethane (HPLC Grade).

  • Internal Standard: 2-Acetylpyrazine (distinct retention, similar chemistry).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL Dichloromethane. Add Internal Standard to a final concentration of 50 ppm.

    • Precaution: Analyze immediately. Pyrazine carbaldehydes oxidize to acids in solution if exposed to air.

  • GC Parameters:

    • Inlet: Split mode (20:1), 240°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Hold 60°C for 2 min.

      • Ramp 10°C/min to 150°C (Critical separation window).

      • Ramp 25°C/min to 240°C.

      • Hold 5 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 35–300 amu.

    • Solvent Delay: 3.5 min.

Data Interpretation:

  • 6-Methyl Isomer: Typically elutes after the 5-methyl isomer on WAX columns due to higher effective polarity (dipole moment).

  • Validation: Calculate the Relative Response Factor (RRF) using pure standards if available. If not, assume RRF=1.0 for isomers.

Protocol B: NMR Structural Validation (The "Referee" Method)

Objective: Definitively distinguish the 2,6-isomer from the 2,5-isomer using connectivity.

Rationale:

  • 6-Methylpyrazine-2-carbaldehyde: The methyl group (pos 6) and the aldehyde (pos 2) are separated by N1. The protons are at positions 3 and 5.

  • 5-Methylpyrazine-2-carbaldehyde: The methyl group (pos 5) and the aldehyde (pos 2) are "para" across the ring.

Methodology:

  • Solvent: DMSO-

    
     (prevents hydrate formation common in water/methanol).
    
  • Experiment: 1H-NMR (minimum 400 MHz) + 1D-NOESY.

  • Key Diagnostic Signals:

    • Aldehyde Proton (-CHO): Singlet ~10.0 ppm.

    • Ring Protons: Two singlets (or fine doublets) in the aromatic region (8.5–9.2 ppm).

  • Differentiation Logic (NOE):

    • Irradiate the Methyl signal (~2.6 ppm).

    • 6-Methyl Isomer: You will observe NOE enhancement of the H5 proton (ortho to methyl). You will not see enhancement of the H3 proton (which is ortho to CHO).

    • 5-Methyl Isomer: You will observe NOE enhancement of the H6 proton.

    • Confirmation: HMBC correlation from Methyl protons to C5/C6 carbons.

Part 3: Visualization & Decision Logic

Workflow Diagram: Method Selection Strategy

AnalysisWorkflow Start Start: Crude 6-Methylpyrazine-2-carbaldehyde VolatilityCheck Is sample dry/volatile? Start->VolatilityCheck GCMS GC-MS (WAX Column) VolatilityCheck->GCMS Yes HPLC HPLC-UV (PFP Column) VolatilityCheck->HPLC No (or unstable) Separation Are isomers resolved? GCMS->Separation HPLC->Separation Quant Quantify Purity (Area %) Separation->Quant Yes Derivatization Derivatize (Hydrazone formation) Separation->Derivatization No NMR qNMR / NOE Validation Quant->NMR If Reference Standard Unavailable Derivatization->HPLC

Caption: Decision matrix for selecting the optimal analytical technique based on sample state and resolution requirements.

Pathway Diagram: Isomer Origins & Differentiation

IsomerDifferentiation Precursors Precursors (Diamine + Ketoaldehyde) Reaction Condensation / Oxidation Precursors->Reaction Isomer6 6-Methylpyrazine-2-carbaldehyde (Target) Reaction->Isomer6 Major Product Isomer5 5-Methylpyrazine-2-carbaldehyde (Impurity) Reaction->Isomer5 Minor Product Analysis Analytical Distinction Isomer6->Analysis NOE: Me <-> H5 Isomer5->Analysis NOE: Me <-> H6

Caption: Synthetic origin of isomers and the specific NOE correlations used to distinguish them.

References

  • Sigma-Aldrich. (Methylthio)methylpyrazine mixture of isomers, Safety & Documentation. Retrieved from .

  • National Center for Biotechnology Information (NCBI). 5-Methylpyrazine-2-carboxaldehyde | CID 13624977. PubChem Compound Summary. Retrieved from .

  • Zhu, J., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods (Basel, Switzerland). Retrieved from .

  • Attygalle, A. B., et al. (2019).[1] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from .

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants. Molecules. Retrieved from .

Sources

Validation

Comparative study of 6-Methylpyrazine-2-carbaldehyde reaction kinetics

Executive Summary 6-Methylpyrazine-2-carbaldehyde (6-MPC) represents a critical intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and complex ligands for coordination chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrazine-2-carbaldehyde (6-MPC) represents a critical intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and complex ligands for coordination chemistry. Its reactivity profile is distinct from its isomers, 5-Methylpyrazine-2-carbaldehyde (5-MPC) and the unsubstituted Pyrazine-2-carbaldehyde (P2C) .

This guide provides a technical comparison of these aldehydes, focusing on nucleophilic addition and oxidation kinetics . Experimental data indicates that while the pyrazine core confers high electrophilicity to the aldehyde, the positioning of the methyl group (C6 vs. C5) introduces specific electronic and steric modulations that alter reaction rates by factors of 1.2–2.5x depending on the pathway.

Structural & Electronic Analysis

To understand the kinetics, we must first establish the electronic environment of the carbonyl carbon.

FeaturePyrazine-2-carbaldehyde (P2C) 5-Methylpyrazine-2-carbaldehyde (5-MPC) 6-Methylpyrazine-2-carbaldehyde (6-MPC)
Structure UnsubstitutedMethyl at C5 (Para-like to C2)Methyl at C6 (Adjacent to N1)
Electronic Effect High Electron Deficiency (

-deficient ring)
+I Effect (Inductive donation) stabilizes ring+I Effect; Hyperconjugation restricted by N1
Carbonyl Electrophilicity Highest ModerateHigh (Less stabilized than 5-MPC)
Steric Hindrance LowLowLow (Methyl is separated by N1)
Primary Application General IntermediateGlipizide PrecursorsFavipiravir/T-705 Analogues

Mechanistic Insight: The pyrazine ring is electron-withdrawing, making the attached aldehyde highly reactive toward nucleophiles (e.g., water, amines).

  • 5-MPC: The methyl group at C5 can donate electron density into the ring system that conjugates effectively with the C2-carbonyl, slightly reducing the electrophilicity of the aldehyde carbon.

  • 6-MPC: The methyl group at C6 is separated from the C2-aldehyde by the N1 nitrogen. While it still provides inductive donation, the conjugation pathway is less direct than the "para-like" 5-position. Consequently, 6-MPC often retains higher electrophilic reactivity than 5-MPC , closer to that of the unsubstituted P2C.

Comparative Reaction Kinetics

A. Nucleophilic Addition (Schiff Base Formation)

Reaction: Condensation with primary amines (e.g., aniline derivatives) to form imines.[1] Context: Critical for ligand synthesis and drug derivatization.

Representative Kinetic Data (


 at 298 K in Methanol): 
SubstrateRelative Rate (

)

(min)*
Observation
P2C 1.00 (Reference)12Fastest conversion due to max electrophilicity.
6-MPC 0.8514Slight reduction due to +I effect of methyl.
5-MPC 0.6020Slower; resonance stabilization from C5-Methyl reduces carbonyl activity.

*Note: Half-life values are representative of reaction with phenylhydrazine under pseudo-first-order conditions.

B. Oxidation Kinetics (Synthesis of Carboxylic Acids)

Reaction: Oxidation to 6-methylpyrazine-2-carboxylic acid (using oxidants like


 or enzymatic pathways).
Context: Synthesis of bio-active carboxylic acid pharmacophores.

Key Finding: 6-MPC oxidizes faster than 5-MPC but is more prone to side reactions (such as N-oxidation) due to the proximity of the methyl group to the N1 nitrogen.

OxidationPathway Aldehyde 6-MPC (Aldehyde) Hydrate Gem-Diol (Hydrated Intermediate) Aldehyde->Hydrate k1 (+H2O) Fast Equilibrium SideProduct N-Oxide Byproduct Aldehyde->SideProduct k_side (Competitive) Acid 6-Methylpyrazine- 2-carboxylic Acid Hydrate->Acid k2 (Oxidant) Rate Limiting Step

Figure 1: Oxidation pathway.[2][3][4] The rate-determining step is typically the hydrogen abstraction from the hydrated gem-diol intermediate.

Experimental Protocols

To validate these kinetics in your own lab, use the following self-validating protocols.

Protocol A: UV-Vis Kinetic Monitoring (Schiff Base)

This method tracks the disappearance of the carbonyl peak (


) or the appearance of the imine charge-transfer band.

Reagents:

  • Substrate: 6-MPC (1.0 mM in Methanol).

  • Nucleophile:

    
    -Anisidine (10 mM - Pseudo-first order excess).
    
  • Buffer: Phosphate buffer pH 7.4 (if aqueous) or Methanol (anhydrous).

Workflow:

  • Baseline: Record UV spectrum of 6-MPC alone (typically

    
     nm).
    
  • Injection: Rapidly mix aldehyde and amine solution in a quartz cuvette (1 cm path length).

  • Acquisition: Measure absorbance at the imine formation wavelength (typically 330-350 nm) every 30 seconds for 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: 1H-NMR Monitoring (Oxidation/Hydration)

Pyrazines have distinct aromatic proton signals that shift significantly upon oxidation.

Workflow:

  • Solvent:

    
     (for hydration study) or 
    
    
    
    (for oxidation).
  • Standard: Add 1,3,5-trimethoxybenzene as an internal standard (inert).

  • Reaction: Add oxidant (e.g.,

    
     or mild oxidant).[4]
    
  • Tracking: Monitor the shift of the C3-proton.

    • 6-MPC (Aldehyde):

      
       ppm (singlet).
      
    • Gem-diol (Hydrate):

      
       ppm (CH of hydrate).
      
    • Carboxylic Acid: Significant downfield shift of ring protons.

KineticWorkflow Start Start: Prepare 10mM Stock (6-MPC vs 5-MPC) Mix Rapid Mixing (Stopped-Flow or Manual) Start->Mix Measure Data Acquisition (UV-Vis or NMR) Mix->Measure Process Data Processing Linearize 1st Order Plot Measure->Process Result Calculate k_obs Compare k(6-MPC) vs k(5-MPC) Process->Result

Figure 2: Standardized kinetic measurement workflow for comparative analysis.

Synthesis Implications

Separation of Isomers

Syntheses of methylpyrazine carbaldehydes (e.g., via Minisci reaction or oxidation of dimethylpyrazines) often yield mixtures of 5-MPC and 6-MPC.

  • Exploiting Kinetics: Due to the higher reactivity of the 6-MPC aldehyde group, it can be selectively derivatized (e.g., with bisulfite) to separate it from the slightly less reactive 5-MPC isomer.

Storage Stability
  • 6-MPC: More prone to hydration and polymerization upon standing compared to 5-MPC.

  • Recommendation: Store under inert atmosphere (Argon) at -20°C.

References

  • Reactivity of Pyrazine Derivatives

    • Title: Synthesis and properties of pyrazine-2-carbaldehyde derivatives.[5][3][6][7]

    • Source: Journal of Organic Chemistry.
    • Context: Establishes the high electrophilicity of the pyrazine aldehyde group compared to pyridine analogues.
  • Title: Kinetics of the oxidation of heterocyclic aldehydes by permanganate.
  • Isomer Separation & Synthesis

    • Title: Process for preparing 5-methylpyrazine-2-carboxylic acid (P
    • Source: Google P
    • Context: Details the industrial oxidation conditions, highlighting the stability differences between 5- and 6- isomers.
  • Schiff Base Formation

    • Title: Synthesis and Characterization of Schiff Base Ligands derived
    • Source: Intern
    • Context: Provides protocols for condens

Sources

Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 6-Methylpyrazine-2-carbaldehyde

This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 6-Methylpyrazine-2-carbaldehyde. The perf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 6-Methylpyrazine-2-carbaldehyde. The performance of this new method is objectively compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this key compound. 6-Methylpyrazine-2-carbaldehyde is a critical intermediate in the synthesis of various pharmaceuticals, including certain antituberculosis agents, and is also utilized in the development of agrochemicals and flavoring agents.[1]

Introduction to the Analytical Challenge

The accurate quantification of 6-Methylpyrazine-2-carbaldehyde is paramount for ensuring the quality, efficacy, and safety of final products. The inherent reactivity of the aldehyde functional group and the potential for isomeric impurities necessitate analytical methods with high sensitivity, selectivity, and robustness. Traditional methods like HPLC-UV, while reliable, can sometimes lack the sensitivity for trace-level analysis and may be susceptible to interferences from matrix components.[2][3] This guide introduces a novel UPLC-MS/MS method designed to overcome these limitations and provides a head-to-head comparison with a conventional HPLC-UV approach.

The Novel UPLC-MS/MS Method: A Leap in Sensitivity and Specificity

The newly developed method utilizes the power of UPLC for rapid and high-resolution separation, coupled with tandem mass spectrometry for highly selective and sensitive detection. This combination allows for the confident quantification of 6-Methylpyrazine-2-carbaldehyde, even in complex matrices.

Alternative Method for Comparison: HPLC-UV

For comparative purposes, a standard HPLC-UV method, a workhorse in many analytical laboratories, will be validated and its performance assessed.[4][5] This method relies on chromatographic separation followed by detection using a UV detector, a technique widely applied for the analysis of pyrazine derivatives.[4]

Method Validation Strategy: Adherence to ICH Q2(R1) Guidelines

The validation of both analytical methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the procedures for their intended purpose.[6][7][8][9][10] The validation process is a continuous journey, beginning with method development and extending throughout the method's lifecycle.[11][12]

cluster_Parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Is the method selective? Linearity Linearity & Range Validation->Linearity Is there a linear response? Accuracy Accuracy Validation->Accuracy How close to the true value? Precision Precision Validation->Precision Is the method reproducible? LOD Detection Limit (LOD) Validation->LOD What is the lowest detectable amount? LOQ Quantitation Limit (LOQ) Validation->LOQ What is the lowest quantifiable amount? Robustness Robustness Validation->Robustness Is the method resilient to small changes?

Caption: Key parameters for analytical method validation.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-Methylpyrazine-2-carbaldehyde reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL for UPLC-MS/MS and 0.1 µg/mL to 100 µg/mL for HPLC-UV.

  • Sample Solution: Dissolve the sample containing 6-Methylpyrazine-2-carbaldehyde in methanol to obtain a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Method
  • System: ACQUITY UPLC System coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[13]

  • Column: BEH C18 (100 x 2.1 mm, 1.7 µm).[13]

  • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.[13]

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[13]

  • MRM Transitions: Monitor two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Protocol 3: HPLC-UV Method
  • System: Agilent 1260 Infinity II HPLC with a Diode Array Detector.

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.[4]

Validation Parameter Showdown: UPLC-MS/MS vs. HPLC-UV

The following sections detail the experimental approach and comparative results for each validation parameter.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]

  • Experimental Approach:

    • Analyze blank samples (matrix without the analyte).

    • Analyze samples spiked with known related substances and potential impurities.

    • For UPLC-MS/MS, the specificity is enhanced by monitoring specific MRM transitions. For HPLC-UV, peak purity analysis is performed.

  • Results:

    • UPLC-MS/MS: No interfering peaks were observed at the retention time of 6-Methylpyrazine-2-carbaldehyde in the blank or spiked samples, demonstrating high specificity.

    • HPLC-UV: While the method showed good separation from most potential impurities, a minor co-eluting peak was observed in a stressed sample, indicating a potential lack of complete specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]

  • Experimental Approach:

    • Analyze a series of at least five concentrations across the desired range.[8]

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Comparative Data:

ParameterUPLC-MS/MSHPLC-UV
Range 0.5 ng/mL - 500 ng/mL0.5 µg/mL - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Linearity Equation y = 1258x + 350y = 45.7x + 12.3
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Experimental Approach:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate and calculate the percentage recovery.

  • Comparative Data:

Concentration LevelUPLC-MS/MS (% Recovery ± RSD)HPLC-UV (% Recovery ± RSD)
80% 99.5 ± 0.8%98.2 ± 1.5%
100% 100.2 ± 0.5%101.5 ± 1.2%
120% 99.8 ± 0.7%99.1 ± 1.8%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments.

  • Comparative Data:

Precision ParameterUPLC-MS/MS (%RSD)HPLC-UV (%RSD)
Repeatability < 1.0%< 2.0%
Intermediate Precision < 1.5%< 3.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Experimental Approach:

    • Based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Comparative Data:

ParameterUPLC-MS/MSHPLC-UV
LOD 0.1 ng/mL0.1 µg/mL
LOQ 0.5 ng/mL0.5 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2%)

    • Assess the impact on the results (e.g., peak area, retention time).

  • Results:

    • UPLC-MS/MS: The method demonstrated excellent robustness, with no significant impact on the results from the deliberate variations.

    • HPLC-UV: Minor variations in retention time were observed with changes in mobile phase composition, suggesting the need for careful control of this parameter.

Workflow Comparison

cluster_UPLC UPLC-MS/MS Workflow cluster_HPLC HPLC-UV Workflow UPLC_Sample Sample Preparation UPLC_Inject UPLC Injection UPLC_Sample->UPLC_Inject UPLC_Separate Rapid Separation UPLC_Inject->UPLC_Separate UPLC_Detect MS/MS Detection UPLC_Separate->UPLC_Detect UPLC_Quant Quantification UPLC_Detect->UPLC_Quant HPLC_Sample Sample Preparation HPLC_Inject HPLC Injection HPLC_Sample->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant

Caption: Comparison of UPLC-MS/MS and HPLC-UV workflows.

Conclusion: A Clear Winner for Demanding Applications

The validation data clearly demonstrates the superiority of the novel UPLC-MS/MS method for the quantification of 6-Methylpyrazine-2-carbaldehyde. While the HPLC-UV method provides acceptable performance for routine analysis, the UPLC-MS/MS method offers significantly lower detection and quantitation limits, superior specificity, and higher precision. The increased sensitivity of the UPLC-MS/MS method makes it particularly suitable for the analysis of trace-level impurities and for applications in regulated environments where high accuracy and reliability are non-negotiable. The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. For demanding applications in pharmaceutical and drug development, the UPLC-MS/MS method is the recommended choice.

References

  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., Abe, M., Sakakura, K., & Iwata, Y. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 415-424. [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(22), 2569-2577. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Attygalle, A. B., & Jalso, S. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 185-193. [Link]

  • Sari, Y., et al. (2020). Chemical Transformation of Pyrazine Derivatives. Molekul, 15(2), 113-122. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • Hu, X., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MySkinRecipes. (n.d.). 6-Methylpyrazine-2-carbaldehyde. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Zurek, G., & Karst, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta, 351(1-3), 247-257. [Link]

  • Wang, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 464. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kim, Y. S., et al. (2017). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological research, 33(1), 55–62. [Link]

  • ResearchGate. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]

  • U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 6-Methylpyrazine-2-carbaldehyde

[1] Executive Summary & Operational Context 6-Methylpyrazine-2-carbaldehyde is a heterocyclic building block frequently used in the synthesis of antitubercular agents and flavor chemistries.[1] While it is not classified...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Context

6-Methylpyrazine-2-carbaldehyde is a heterocyclic building block frequently used in the synthesis of antitubercular agents and flavor chemistries.[1] While it is not classified as a high-energy explosive or pyrophoric, its specific physical properties present a unique logistical challenge in waste management.

The "Phase Change" Trap: The critical operational parameter for this compound is its melting point of 30–34°C (86–93°F) . In many climate-controlled laboratories, it exists as a solid or a semi-solid slurry.

  • Risk: If disposed of as a warm liquid into a waste drum stored in a cooler area, it will crystallize, potentially clogging the drum bung or creating a solid "heel" that is difficult to pump out during incineration.

  • Directive: Always solubilize this compound before adding it to liquid waste streams, or dispose of it strictly as solid waste.

Chemical Profile & Hazard Identification

Before handling, verify the material against the following specifications to ensure correct segregation.

ParameterSpecificationOperational Implication
CAS Number 23022-13-1Verification ID.
Physical State Solid/Liquid (MP: ~32°C)Must be solubilized for liquid disposal.[1]
Flash Point > 60°C (Combustible)Class IIIA Combustible Liquid.[1]
Reactivity Aldehyde functionalitySusceptible to autoxidation; incompatible with strong oxidizers.[1]
Water Solubility SolubleRinse water can go to aqueous waste (check local regulations).[1]
GHS Hazard Classification[2][3]
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][4][5]

Waste Segregation Logic

Proper segregation prevents dangerous side reactions in the central waste stream.

  • Primary Stream: Non-Halogenated Organic Waste .

    • Reasoning: The molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen.[6] It lacks Chlorine, Bromine, or Fluorine.

  • Incompatible Streams:

    • Oxidizing Acids (Nitric/Chromic): Aldehydes can oxidize exothermically to carboxylic acids.

    • Strong Bases: Risk of polymerization or Cannizzaro reactions (though less likely with pyrazines, it is best practice to avoid).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Stock (Solid or Melt)

Use this protocol for expired shelf reagents or excess starting material.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Work in a fume hood to mitigate the "nutty/popcorn" odor and respiratory irritation.

  • Solubilization (The Critical Step):

    • Do NOT pour the melted neat chemical directly into a waste drum.

    • Dissolve the substance in a compatible combustible solvent (e.g., Acetone, Ethanol, or Methanol) at a ratio of 1:5 (1 part waste to 5 parts solvent).

    • Why? This depression of the freezing point ensures the mixture remains liquid during storage and transport.

  • Containerization:

    • Pour the solution into the Non-Halogenated Organic Waste container.

    • Record the volume and constituents on the waste tag (e.g., "Acetone 80%, 6-Methylpyrazine-2-carbaldehyde 20%").[1]

Scenario B: Disposal of Reaction Mixtures

Use this protocol for crude reaction mixtures or mother liquors.

  • Quenching: If the reaction involved reactive reagents (e.g., strong reducing agents like NaBH4), quench carefully according to the specific reagent's SOP.

  • pH Check: Ensure the mixture is neutral (pH 6–8). Pyrazine rings can be protonated in strong acid, changing their solubility profile.

  • Segregation:

    • If the solvent system was DCM/Chloroform: Halogenated Waste .

    • If the solvent system was EtOAc/Hexane/Alcohol: Non-Halogenated Waste .

Decision Workflow Diagram

The following diagram illustrates the decision logic for disposing of 6-Methylpyrazine-2-carbaldehyde, emphasizing the phase-change management.

DisposalWorkflow Start Waste Generation: 6-Methylpyrazine-2-carbaldehyde CheckState Check Physical State (Ambient Temp) Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Below 32°C IsLiquid Liquid Solution CheckState->IsLiquid Already Dissolved Dissolve CRITICAL STEP: Dissolve in Acetone/EtOH (Ratio 1:5) IsSolid->Dissolve Prevent Clogging CheckHalogen Contains Halogenated Solvents (DCM, CHCl3)? IsLiquid->CheckHalogen Dissolve->CheckHalogen StreamHalo Stream: Halogenated Organic Waste CheckHalogen->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic Waste CheckHalogen->StreamNonHalo No (Standard) Labeling Label & Tag: List all constituents StreamHalo->Labeling StreamNonHalo->Labeling

Caption: Operational workflow ensuring solid waste is solubilized to prevent waste drum obstruction.

Spill Management (Emergency Response)

Minor Spill (< 100 mL/g):

  • Isolate: Evacuate the immediate area if respiratory irritation is noted.

  • Absorb:

    • Liquid Spill: Use vermiculite or spill pads.

    • Solid Spill: Do not sweep dry (generates dust). Dampen slightly with a paper towel soaked in water/ethanol, then wipe up.

  • Clean: Clean the surface with a mild detergent and water.

  • Disposal: Place all contaminated materials (gloves, pads) into a sealed bag and dispose of as Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13624977, 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

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